Methyltetrazine-PEG12-DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70N6O14/c1-43-54-56-52(57-55-43)46-12-14-48(15-13-46)72-41-40-71-39-38-70-37-36-69-35-34-68-33-32-67-31-30-66-29-28-65-27-26-64-25-24-63-23-22-62-21-20-61-19-18-53-50(59)16-17-51(60)58-42-47-8-3-2-6-44(47)10-11-45-7-4-5-9-49(45)58/h2-9,12-15H,16-42H2,1H3,(H,53,59) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZSKDTDFPQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70N6O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyltetrazine-PEG12-DBCO: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG12-DBCO is a highly versatile, heterobifunctional crosslinker designed for advanced bioconjugation applications. This molecule incorporates three key chemical motifs: a methyltetrazine group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique combination of functionalities enables the sequential and specific covalent linkage of two different molecules through bioorthogonal "click" chemistry reactions.
The primary application of this compound is in the construction of complex biomolecular architectures, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal machinery to selectively degrade target proteins implicated in disease.[1][2][3] The flexible PEG12 linker in this compound plays a crucial role in bridging the two active ends of a PROTAC, influencing its solubility, cell permeability, and the stability of the key ternary complex required for protein degradation.[3][4][5] Beyond PROTACs, this linker is also valuable for creating antibody-drug conjugates (ADCs), imaging agents, and other sophisticated bioconjugates.[6][7]
Core Molecular Features and Reactivity
This compound's utility stems from the distinct and highly specific reactivity of its terminal functional groups:
-
Methyltetrazine (Me-Tz): This moiety reacts with high efficiency and selectivity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This reaction is exceptionally fast and proceeds under biocompatible conditions without the need for a catalyst.[8][9]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne that undergoes a rapid and specific reaction with azide-functionalized molecules via the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] This is a form of "click chemistry" that is also bioorthogonal and does not require a cytotoxic copper catalyst.[2][3]
-
Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG linker provides a hydrophilic and flexible spacer between the two reactive ends.[4][5] This PEG chain enhances the aqueous solubility of the molecule and its conjugates, reduces the potential for aggregation, and provides spatial separation to minimize steric hindrance between the conjugated biomolecules.[4][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound and the bioorthogonal reactions it facilitates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₇₀N₆O₁₄ | [11] |
| Molecular Weight | 1003.14 g/mol | [11] |
| Purity | Typically >95% | [7] |
| Appearance | Red solid/foam | [8] |
| Solubility | Soluble in DMSO, DMF, THF, DCM, acetonitrile | [8][12] |
Table 2: Representative Reaction Kinetics
| Reaction | Dienophile/Dipole | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |
| iEDDA | Methyltetrazine + TCO | ~2,000 - 366,000 M⁻¹s⁻¹ | Aqueous buffer/Methanol, 25-37°C | [12][13] |
| SPAAC | DBCO + Azide (B81097) | ~2.1 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C | [9] |
Note: Reaction kinetics can vary depending on the specific reaction partners, solvent, and temperature.
Table 3: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)
| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| Estrogen Receptor α | VHL | 12 | ~100 | ~70 | [14] |
| Estrogen Receptor α | VHL | 16 | ~10 | >90 | [14] |
| Estrogen Receptor α | VHL | 21 | ~1000 | ~40 | [14] |
| p38α | VHL | 13 | >1000 | <20 | [15] |
| p38α | VHL | 15 | ~100 | ~80 | [15] |
| p38α | VHL | 19 | >1000 | <20 | [15] |
DC₅₀: Concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of degradation achieved.
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are illustrative and may require optimization for specific target proteins and ligands.
Protocol 1: Conjugation of a Target Protein Ligand (with an azide handle) to this compound via SPAAC
Materials:
-
Azide-functionalized target protein ligand
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction vessel (e.g., microcentrifuge tube or small glass vial)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized target protein ligand in the chosen anhydrous solvent to a stock concentration of 10-50 mM.
-
Dissolve this compound in the same solvent to a stock concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized ligand and this compound. A slight molar excess (1.1 to 1.5 equivalents) of the linker is often used to ensure complete consumption of the ligand.
-
Ensure the final concentration of reactants is sufficient to drive the reaction forward (typically in the low millimolar range).
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight. The reaction can be monitored by LC-MS to track the formation of the desired product.
-
-
Purification:
-
Upon completion, purify the resulting Methyltetrazine-PEG12-ligand conjugate from excess unreacted linker and starting material using reverse-phase HPLC.
-
Collect and pool the fractions containing the desired product.
-
Lyophilize the purified product to obtain a solid powder.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and/or NMR.
-
Protocol 2: Conjugation of an E3 Ligase Ligand (with a TCO handle) to the Methyltetrazine-PEG12-Ligand Conjugate via iEDDA
Materials:
-
Purified Methyltetrazine-PEG12-ligand conjugate (from Protocol 1)
-
TCO-functionalized E3 ligase ligand
-
Biocompatible buffer (e.g., PBS, pH 7.4) or a suitable organic solvent
-
Reaction vessel
-
Purification system (e.g., reverse-phase HPLC or size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the purified Methyltetrazine-PEG12-ligand conjugate in the chosen buffer or solvent to a known concentration.
-
Dissolve the TCO-functionalized E3 ligase ligand in a compatible solvent to a known concentration.
-
-
Conjugation Reaction:
-
Combine the Methyltetrazine-PEG12-ligand conjugate and the TCO-functionalized E3 ligase ligand in a 1:1 to 1:1.2 molar ratio.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The iEDDA reaction is typically very fast. Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule using reverse-phase HPLC or another suitable chromatographic method to remove any unreacted starting materials.
-
Collect, pool, and lyophilize the fractions containing the final PROTAC.
-
-
Characterization and Validation:
-
Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry and NMR.
-
The biological activity of the PROTAC should be validated through in vitro assays, such as measuring ternary complex formation and target protein degradation in a relevant cell line.[1][15][16][17]
-
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Experimental Workflow: PROTAC Synthesis
Caption: A sequential workflow for the synthesis of a PROTAC using this compound.
Logical Relationship: Bioorthogonal Reactivity
Caption: The mutually exclusive bioorthogonal reactions of this compound's functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tetrazine-PEG-DBCO (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. labinsights.nl [labinsights.nl]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of Methyltetrazine in Inverse Electron Demand Diels-Alder Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation tool, enabling chemists to forge covalent bonds in complex biological milieu with remarkable speed and specificity. At the heart of this powerful chemistry lies the 1,2,4,5-tetrazine (B1199680) scaffold, with methyltetrazine and its derivatives emerging as versatile and highly effective dienes. This technical guide provides an in-depth exploration of the fundamental principles governing the methyltetrazine-iEDDA reaction, detailed experimental protocols, and a comprehensive summary of quantitative data to empower researchers in leveraging this reaction for their scientific pursuits.
Core Principles of the Methyltetrazine-iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, the tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][3]
The reactivity of the tetrazine core is significantly influenced by its substituents. Electron-withdrawing groups enhance the dienophile's reactivity by lowering the LUMO energy of the tetrazine.[2][4] Conversely, electron-donating groups can decrease the reaction rate.[5] The methyl group in methyltetrazine provides a balance of reactivity and stability, making it a valuable component in the bioorthogonal toolkit. The stability of tetrazines is a critical consideration, as highly reactive tetrazines with strong electron-withdrawing groups can be less stable in aqueous environments.[2][6]
Reaction Mechanism: The reaction initiates with a [4+2] cycloaddition between the tetrazine and the dienophile to form a highly unstable bicyclic intermediate.[5][7] This intermediate then undergoes a rapid retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂) to yield a stable dihydropyridazine (B8628806) product.[5][8] If the dienophile is an alkyne, the final product is a pyridazine.[8]
Quantitative Data: Reaction Kinetics
The selection of the appropriate methyltetrazine derivative and dienophile is crucial for achieving the desired reaction kinetics for a specific application. The following tables summarize key kinetic data for various methyltetrazine-dienophile pairs.
| Methyltetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~1,000 - 3,000 | Various | [2][5] |
| Methyltetrazine NHS ester | Norbornene | ~1 - 10 | Various | [2][9] |
| 3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | >10,000 | Various | [10][11] |
| Alginate-methyltetrazine | Not specified | Not specified | Not specified | [6] |
Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the solvent and temperature.
Experimental Protocols
Synthesis of a Methyltetrazine Derivative: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a representative synthesis of a commonly used tetrazine derivative.
Materials:
-
Anhydrous hydrazine (B178648)
-
Sulfur (optional catalyst)
-
Ethanol
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[1] The mixture can be stirred at room temperature or gently heated (e.g., 78°C) for 30 minutes to several hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation to Tetrazine: After cooling the reaction mixture in an ice bath, slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid. The solution will typically turn a vibrant pink or red, indicating tetrazine formation.[1]
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane and purified by column chromatography on silica gel to yield the final product as a colored solid.[1]
General Protocol for Antibody-TCO Conjugation and Tetrazine Ligation
This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a methyltetrazine-functionalized molecule.
Materials:
-
Antibody solution (1-5 mg/mL in a suitable buffer, e.g., PBS)
-
TCO-NHS ester (or other amine-reactive TCO derivative)
-
Methyltetrazine-functionalized molecule (e.g., a fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at the desired concentration in the reaction buffer.
-
TCO Conjugation: Add the TCO-NHS ester (typically a 5-20 fold molar excess) to the antibody solution. Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted TCO-NHS ester.
-
Purification: Remove excess, unreacted TCO derivative by size-exclusion chromatography.
-
Tetrazine Ligation: To the purified TCO-labeled antibody, add the methyltetrazine-functionalized molecule (typically a 1.5-5 fold molar excess). The reaction is usually complete within minutes to an hour at room temperature.
-
Monitoring the Reaction: The progress of the ligation can be monitored by the disappearance of the characteristic color of the tetrazine or by analytical techniques such as UV-Vis spectroscopy (monitoring the decrease in absorbance around 520-540 nm) or LC-MS.[12]
Visualizing Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving methyltetrazine in iEDDA reactions.
Caption: Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.
Caption: A typical workflow for bioconjugation using methyltetrazine-iEDDA chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
The Cornerstone of Bioorthogonal Chemistry: An In-depth Technical Guide to the DBCO Group for Strain-Promoted Alkyne-Azide Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. At the heart of this revolution lies the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that has become an indispensable tool for bioconjugation, in vivo imaging, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the dibenzocyclooctyne (DBCO) group, the lynchpin of many SPAAC reactions, detailing its reaction kinetics, experimental protocols, and applications.
The DBCO Group: A Privileged Reagent for Copper-Free Click Chemistry
Dibenzocyclooctyne, or DBCO, is a cyclic alkyne whose reactivity is dramatically enhanced by severe ring strain.[1] This intrinsic strain allows it to readily undergo a [3+2] cycloaddition reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[2] The resulting triazole linkage is exceptionally stable, making DBCO an ideal tool for creating robust bioconjugates.[3]
The key advantages of using DBCO in SPAAC reactions include:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for use in living cells and whole organisms.[1][2]
-
High Efficiency: SPAAC reactions with DBCO are characterized by fast reaction kinetics and high yields, often proceeding to completion at room temperature or 4°C.[3][4]
-
Bioorthogonality: The DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[3]
-
Stability: Both the DBCO-functionalized molecule and the resulting triazole conjugate are highly stable under physiological conditions.[1]
Quantitative Analysis of DBCO-Azide Reaction Kinetics
The efficiency of a SPAAC reaction is paramount, especially in biological systems where concentrations of reactants may be low. The reaction rate is typically described by a second-order rate constant (k), which is influenced by factors such as the specific DBCO derivative, the electronic properties of the azide, the solvent, and the pH of the reaction medium.
Below are tables summarizing the quantitative data on the reaction kinetics of DBCO and its derivatives.
Table 1: Second-Order Rate Constants of DBCO Derivatives with Various Azides
| DBCO Derivative | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions |
| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1)[3][5] |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1)[3][5] |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7)[6] |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7)[6] |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.27–0.77 | RPMI Media[6] |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.59–0.97 | DMEM Media[6] |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18–0.37 | HEPES & PBS[6] |
Table 2: Influence of Reaction Parameters on DBCO-SPAAC
| Parameter | Observation |
| Reaction Time | Typically 2-12 hours at room temperature or 4°C. Can be extended for improved efficiency.[3][4] |
| Molar Excess (DBCO) | A 20-30 fold molar excess of DBCO-NHS ester is common for antibody activation.[3] |
| Molar Excess (Azide) | A 2-4 fold molar excess of the azide-functionalized molecule is recommended for reaction with a DBCO-labeled antibody.[7] |
| Reaction Yield | Generally high, often exceeding 90%.[3] |
| UV-Vis Absorbance | DBCO has a characteristic absorbance maximum around 310 nm, which can be used to monitor reaction progress.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing DBCO-mediated SPAAC.
Antibody-DBCO Conjugation and Subsequent SPAAC Reaction
This two-part protocol first describes the activation of an antibody with a DBCO-NHS ester and then its conjugation to an azide-functionalized molecule.
Part 1: Activation of Antibody with DBCO-NHS Ester
-
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or spin filter for purification
-
-
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[3]
-
DBCO-NHS Ester Solution: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[7]
-
Activation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.[1][7]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[1][7]
-
Quenching: Add Tris-HCl to a final concentration of 50-100 mM to quench the reaction and incubate for 15 minutes.[1][7]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or spin filtration.[8]
-
Part 2: Copper-Free Click Chemistry Conjugation
-
Materials:
-
Purified DBCO-labeled antibody
-
Azide-functionalized molecule (e.g., oligonucleotide, peptide)
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
-
-
Procedure:
-
Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[7]
-
Validation: Validate the formation of the conjugate using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight.[7]
-
Purification: Purify the conjugate using liquid chromatography (e.g., reverse-phase HPLC, ion-exchange HPLC) to remove unreacted molecules.[7]
-
In Vivo Imaging using Metabolic Labeling and SPAAC
This protocol outlines a general workflow for in vivo imaging by first metabolically labeling cells with an azido-sugar, followed by the administration of a DBCO-conjugated imaging probe.
-
Materials:
-
Azido-sugar (e.g., Ac₄ManNAz)
-
DBCO-conjugated imaging probe (e.g., DBCO-Cy5)
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system
-
-
Procedure:
-
Metabolic Labeling: Administer the azido-sugar to the animal model for several days to allow for incorporation into cell surface glycans.[9]
-
Incubation: Wait 24 hours after the final azido-sugar administration for maximal azide expression.[9]
-
Probe Administration: Administer the DBCO-conjugated imaging probe via intravenous injection.[9]
-
In Vivo Reaction and Clearance: Allow the SPAAC reaction to occur in vivo and for the unbound probe to clear from circulation (typically 2-3 hours).[9]
-
Imaging: Anesthetize the animal and perform whole-body imaging using the appropriate modality.[9]
-
Synthesis of a PROTAC using a DBCO Linker
This protocol describes the synthesis of a Proteolysis-Targeting Chimera (PROTAC) targeting the BRD4 protein, utilizing a DBCO-containing linker for the final conjugation step.
-
Materials:
-
DBCO-NHCO-PEG4-acid linker
-
E3 ligase ligand (e.g., pomalidomide)
-
Azide-functionalized warhead targeting BRD4 (e.g., (+)-JQ1-PEG4-Azide)
-
HATU and DIPEA for amide coupling
-
Anhydrous DMF and DMSO
-
Preparative reverse-phase HPLC for purification
-
-
Procedure:
-
Amide Coupling: Conjugate the DBCO-NHCO-PEG4-acid linker to the E3 ligase ligand (pomalidomide) using HATU and DIPEA in anhydrous DMF. Purify the resulting DBCO-linker-pomalidomide conjugate.[10]
-
SPAAC Reaction: Dissolve the DBCO-linker-pomalidomide conjugate and the azide-functionalized BRD4 warhead in anhydrous DMSO. Stir the reaction at room temperature for 12-24 hours in the dark.[10]
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.[10]
-
Visualizing the Chemistry and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the SPAAC reaction mechanism and key experimental workflows.
Conclusion
The DBCO group has firmly established itself as a critical tool in the arsenal (B13267) of researchers and drug development professionals. Its role in facilitating rapid, efficient, and biocompatible strain-promoted alkyne-azide cycloadditions has paved the way for significant advancements in our ability to probe and manipulate biological systems. From fundamental research in chemical biology to the development of next-generation antibody-drug conjugates and PROTACs, the versatility of DBCO continues to drive innovation. As our understanding of complex biological processes deepens, the applications of this remarkable chemical entity are poised to expand even further, promising new frontiers in diagnostics and therapeutics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyltetrazine-PEG12-DBCO: Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Methyltetrazine-PEG12-DBCO is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its solubility and stability, offering critical data and protocols for researchers, scientists, and drug development professionals. The molecule incorporates three key functional components: a methyltetrazine group for bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO), a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry with azides.[1][2][3] Understanding the physicochemical properties of this linker is paramount for the successful design and implementation of novel drug delivery systems and targeted protein degraders.
Physicochemical Properties
The unique structure of this compound, with its distinct hydrophobic (DBCO, methyltetrazine) and hydrophilic (PEG12) regions, dictates its solubility and stability profile. The long PEG12 chain significantly enhances the aqueous solubility of the molecule, a crucial attribute for biological applications.[4][5]
Solubility
The solubility of this compound is a critical factor for its handling, formulation, and efficacy in biological systems. While exact quantitative values for this specific molecule are not widely published, a general solubility profile can be established based on its constituent parts and data from similar compounds.
Qualitative Solubility: The presence of the extensive PEG12 linker renders this compound soluble in a range of solvents. It is readily soluble in common organic solvents used in bioconjugation and drug discovery.[6][7][8] The PEG chain also imparts significant water solubility, which is essential for its application in aqueous biological environments.[2][9]
Quantitative Solubility Data (for related compounds):
While specific data for this compound is limited, the following table provides solubility information for related PEGylated DBCO compounds, which can serve as a useful reference.
| Compound | Solvent | Solubility |
| m-PEG12-DBCO | DMSO | ≥ 250 mg/mL (295.16 mM) |
| m-PEG12-DBCO | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (2.95 mM) |
| m-PEG12-DBCO | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (2.95 mM) |
| m-PEG12-DBCO | 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (2.95 mM) |
| DBCO-PEG4-Maleimide | Aqueous Buffers | up to 6.6 mM |
| DBCO-PEG4-NHS ester | Aqueous Buffers | up to 5.5 mM |
Data for m-PEG12-DBCO from MedChemExpress product sheet.[10] Data for DBCO-PEG4-Maleimide and DBCO-PEG4-NHS ester from Interchim.[11]
Stability
The stability of this compound is governed by the chemical robustness of its three key components: the methyltetrazine ring, the PEG linker, and the DBCO group. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture.[4][12] Stock solutions in anhydrous DMSO can be stored at -20°C for several weeks, but repeated freeze-thaw cycles should be avoided. For use in aqueous buffers, it is highly recommended to prepare fresh solutions.
Stability of the Methyltetrazine Moiety: The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[13][14] However, the tetrazine ring can be susceptible to degradation in aqueous media, particularly in the presence of nucleophiles or under certain pH conditions.[15]
Stability of the PEG Linker: The PEG12 linker is generally considered chemically inert and highly stable under typical experimental conditions used for bioconjugation.[15]
Stability of the DBCO Moiety: The DBCO group is sensitive to strongly acidic conditions, which can cause an inactivating rearrangement.[16] While generally stable in aqueous buffers with a pH range of 6-9, prolonged incubation can lead to gradual degradation through oxidation or addition of water to the strained triple bond.[15] Increased temperature can accelerate this degradation. One study on a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks when stored at 4°C.[11] Another study investigating the stability of DBCO-functionalized fluorescent beads in immune phagocytes observed a 36% degradation after 24 hours, indicating that the cellular environment can impact stability.[17]
Illustrative Stability Data for a Related DBCO-PEG Compound (DBCO-NHCO-PEG4-acid):
| pH | Temperature (°C) | Time (hours) | Remaining Intact Compound (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal short-term storage for working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable. |
This data is illustrative and based on a similar compound. It is intended as a guideline. For critical applications, an in-house stability test is recommended.[15]
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a reliable method for determining the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Microcentrifuge
-
Calibrated UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved this compound using a pre-calibrated UV-Vis spectrophotometer (measuring absorbance at the appropriate wavelength) or a validated HPLC method.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound under the tested conditions.
-
Protocol for Assessing Aqueous Stability by RP-HPLC
This protocol allows for the quantification of the degradation of this compound in an aqueous buffer over time.[15]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance, ~309 nm, and/or tetrazine absorbance)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice (e.g., to 100 µM). Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject a defined volume (e.g., 20 µL) of the working solution onto the RP-HPLC. This serves as the baseline measurement.
-
Incubation: Place the vial with the remaining working solution in a thermostated incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the same volume onto the HPLC.
-
HPLC Analysis: Use a suitable gradient elution to separate the intact compound from any degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of the intact compound remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics (e.g., half-life).
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action using a bifunctional linker.
Caption: Experimental workflow for the development of a PROTAC.
Conclusion
This compound is a versatile and powerful tool for the construction of complex bioconjugates and targeted therapeutics. Its solubility is enhanced by the PEG12 linker, making it suitable for use in aqueous biological systems, although care must be taken with stock solution preparation and storage. The stability of the molecule is influenced by the individual characteristics of the methyltetrazine and DBCO moieties, with pH and temperature being key factors to consider during experimental design. The provided protocols and workflows offer a starting point for researchers to effectively utilize this bifunctional linker in their drug discovery and development efforts. For critical applications, it is always recommended to perform in-house validation of solubility and stability under the specific experimental conditions to be employed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Methyltetrazine-PEG12-acid, 2183440-39-1 | BroadPharm [broadpharm.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. Methyltetrazine-PEG11-DBCO, 2183440-28-8 | BroadPharm [broadpharm.com]
- 7. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 8. DBCO-PEG4-bis-PEG3-methyltetrazine | BroadPharm [broadpharm.com]
- 9. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. interchim.fr [interchim.fr]
- 12. medkoo.com [medkoo.com]
- 13. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Crosslinkers in Bioconjugation
Bioconjugation is the process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, antibody, or nucleic acid. This powerful technique is fundamental in numerous life science applications, from basic research to the development of therapeutics and diagnostics. At the heart of bioconjugation are bifunctional crosslinkers, reagents that possess two reactive groups capable of forming stable covalent bonds with specific functional groups on other molecules.
The strategic use of bifunctional crosslinkers enables the creation of novel molecular entities with combined functionalities. Key applications include the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the immobilization of enzymes for use in biosensors, the preparation of immunogens to elicit specific antibody responses, and the study of protein-protein interactions.
This guide provides a comprehensive technical overview of bifunctional crosslinkers, covering their classification, the chemistry of their reactive groups, quantitative data for common crosslinkers, detailed experimental protocols, and visual representations of key processes to aid researchers in designing and executing successful bioconjugation strategies.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be categorized based on the nature of their reactive groups and the characteristics of their spacer arm.
1. Based on Reactive Groups:
-
Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group.[1] They are often employed in studying protein-protein interactions and creating protein polymers.[2] However, their use can sometimes lead to self-conjugation and polymerization.[3]
-
Heterobifunctional Crosslinkers: These crosslinkers possess two different reactive groups, allowing for a more controlled, sequential two-step conjugation of molecules with distinct functional groups.[4] This minimizes the formation of unwanted polymers. A common example is a crosslinker with an amine-reactive group on one end and a sulfhydryl-reactive group on the other.[4]
2. Based on the Spacer Arm:
-
Non-Cleavable Crosslinkers: These form a permanent, stable linkage between the conjugated molecules. They are ideal for applications where the long-term integrity of the conjugate is crucial.
-
Cleavable Crosslinkers: The spacer arm of these crosslinkers contains a bond that can be broken under specific conditions, such as reduction of a disulfide bond or hydrolysis of an ester linkage. This feature is particularly useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of a drug from an ADC within a target cell.
3. Zero-Length Crosslinkers:
These are a special class of reagents that mediate the direct covalent linkage of two molecules without becoming part of the final bond, thus introducing no additional spacer arm.[5] Carbodiimides like EDC are a prime example, facilitating the formation of an amide bond between a carboxyl group and a primary amine.[6][7]
Core Chemistries of Bifunctional Crosslinkers
The specificity of a crosslinker is determined by its reactive groups, which are designed to target specific functional groups on biomolecules.
-
Amine-Reactive Chemistry: Primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are abundant and accessible targets for bioconjugation.[8]
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive functional groups. They react with primary amines in a pH range of 7.2-9.0 to form stable amide bonds.[9]
-
-
Sulfhydryl-Reactive Chemistry: The sulfhydryl group of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to primary amines.[5]
-
Maleimides: These groups react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[10]
-
-
Carbodiimide Chemistry: Carbodiimides, such as EDC, are zero-length crosslinkers that activate carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.[9]
-
Photoreactive Chemistry: These crosslinkers contain a group, such as a diazirine, that becomes reactive upon exposure to UV light. This allows for temporal control over the crosslinking reaction and can be used for non-specific conjugation.
-
Click Chemistry: This term refers to a set of highly efficient and specific reactions. The most common in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage and are bio-orthogonal, meaning they do not interfere with native biological processes.
Quantitative Data for Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation and depends on factors such as the required distance between the conjugated molecules, the solubility of the reagent, and its cell membrane permeability. The following tables provide a summary of the properties of common bifunctional crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |
| DSS | NHS Ester | 11.4 | No | No | Yes |
| BS3 | Sulfo-NHS Ester | 11.4 | No | Yes | No |
| DSG | NHS Ester | 7.7 | No | No | Yes |
| DSP | NHS Ester | 12.0 | Yes (Disulfide) | No | Yes |
| DTSSP | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes | No |
Table 2: Heterobifunctional Crosslinkers (Amine-to-Sulfhydryl)
| Crosslinker | Amine-Reactive Group | Sulfhydryl-Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |
| SMCC | NHS Ester | Maleimide (B117702) | 11.6 | No | No | Yes |
| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 11.6 | No | Yes | No |
| SPDP | NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | No | Yes |
| LC-SPDP | NHS Ester | Pyridyldithiol | 15.7 | Yes (Disulfide) | No | Yes |
| SIA | NHS Ester | Iodoacetyl | 1.5 | No | No | Yes |
| EMCS | NHS Ester | Maleimide | 9.4 | No | No | Yes |
| GMBS | NHS Ester | Maleimide | 7.4 | No | No | Yes |
| BMPS | NHS Ester | Maleimide | 6.9 | No | No | Yes |
Table 3: Photoreactive Crosslinkers
| Crosslinker | Amine-Reactive Group | Photoreactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |
| SDA | NHS Ester | Diazirine | 3.9 | No | No | Yes |
| Sulfo-LC-SDA | Sulfo-NHS Ester | Diazirine | 12.5 | No | Yes | No |
| SDAD | NHS Ester | Diazirine | 12.5 | Yes (Disulfide) | No | Yes |
Table 4: Zero-Length Crosslinkers
| Crosslinker | Reactive Towards | Spacer Arm Length (Å) | Key Features |
| EDC | Carboxyls and Amines | 0 | Forms a direct amide bond. |
| DCC | Carboxyls and Amines | 0 | Similar to EDC but not water-soluble.[5] |
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions. It is important to note that optimal reaction conditions (e.g., molar ratios, incubation times, and buffer composition) should be determined empirically for each specific application.
Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with free sulfhydryl groups (Protein B).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein B in a buffer at pH 6.5-7.0
-
Sulfo-SMCC
-
Desalting column
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Activation of Protein A:
-
Dissolve Sulfo-SMCC in reaction buffer immediately before use.
-
Add a 10-20 fold molar excess of Sulfo-SMCC to the solution of Protein A.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2). This yields maleimide-activated Protein A.
-
-
Conjugation to Protein B:
-
Immediately add the maleimide-activated Protein A to the solution of Protein B.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
(Optional) Quench the reaction by adding a small molecule with a free sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to block any unreacted maleimide groups.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method to remove unreacted proteins.
-
Protocol 2: Zero-Length Crosslinking with EDC and Sulfo-NHS
This protocol describes the conjugation of a protein with carboxyl groups (Protein C) to a protein with primary amines (Protein D).
Materials:
-
Protein C and Protein D
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1M hydroxylamine (B1172632) or 1M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Activation of Protein C:
-
Dissolve Protein C in Activation Buffer.
-
Add EDC and Sulfo-NHS to the Protein C solution. A common starting molar ratio is 1:10:25 (Protein C:EDC:Sulfo-NHS).
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange:
-
Remove excess EDC and Sulfo-NHS and exchange the buffer to Coupling Buffer using a desalting column. This yields the amine-reactive Sulfo-NHS ester of Protein C.
-
-
Conjugation to Protein D:
-
Immediately add the activated Protein C to a solution of Protein D in Coupling Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove unreacted proteins and byproducts.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an alkyne-containing biomolecule to an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the ligand in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing molecule in the Reaction Buffer. A 2-4 fold molar excess of the smaller molecule is often used.
-
Prepare a premix of CuSO₄ and the ligand.
-
Add the CuSO₄/ligand premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC).
-
-
Purification:
-
Purify the conjugate using a suitable method to remove the copper catalyst and unreacted reagents.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified protein with a cyclooctyne-containing reagent (e.g., DBCO or BCN).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne (B158145) reagent (e.g., DBCO-PEG-NHS ester)
-
DMSO or DMF for dissolving the cyclooctyne reagent
Procedure:
-
Prepare Reagents:
-
Ensure the azide-modified protein is purified and in the correct buffer.
-
Prepare a stock solution of the cyclooctyne reagent in DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the cyclooctyne reagent to the azide-modified protein solution. A 2-4 fold molar excess of the cyclooctyne reagent is a good starting point.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Purify the conjugate to remove unreacted cyclooctyne reagent.
-
Protocol 5: Crosslinking with a Photoreactive Crosslinker (Sulfo-LC-SDA)
This protocol describes the use of a heterobifunctional photoreactive crosslinker to capture protein-protein interactions.
Materials:
-
Protein sample in a non-amine containing buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-LC-SDA
-
UV lamp (350-370 nm)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Amine Reaction:
-
Dissolve Sulfo-LC-SDA in the reaction buffer immediately before use.
-
Add the crosslinker to the protein sample. A 20-50 fold molar excess is often used for dilute protein solutions.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching of NHS Ester:
-
Add quenching buffer to a final concentration of 20-50 mM to stop the amine reaction. Incubate for 15 minutes.
-
-
Photoactivation:
-
Expose the sample to UV light (350-370 nm) for 5-15 minutes on ice.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.
-
Visualization of Key Processes
The following diagrams illustrate the fundamental mechanisms and workflows in bioconjugation using bifunctional crosslinkers.
Caption: Workflow for homobifunctional crosslinking.
Caption: Two-step workflow for heterobifunctional crosslinking.
Caption: Mechanism of zero-length crosslinking with EDC.
Caption: General principle of click chemistry for bioconjugation.
Conclusion
Bifunctional crosslinkers are indispensable tools in modern molecular biology, biochemistry, and drug development. The vast array of available crosslinkers, with their diverse reactive groups and spacer arm characteristics, offers researchers a high degree of control over the bioconjugation process. A thorough understanding of the underlying chemistries and careful consideration of the quantitative parameters are essential for the successful design and execution of experiments. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize bifunctional crosslinkers to achieve their scientific objectives, from fundamental studies of protein interactions to the development of novel biotherapeutics and diagnostics.
References
- 1. Homobifunctional Crosslinkers [proteochem.com]
- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 3. Heterobifunctional Crosslinkers [proteochem.com]
- 4. scbt.com [scbt.com]
- 5. korambiotech.com [korambiotech.com]
- 6. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Methyltetrazine-PEG12-DBCO for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2]
This technical guide focuses on Methyltetrazine-PEG12-DBCO , a versatile, polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Its unique bifunctional nature, featuring a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, enables modular and efficient PROTAC synthesis through bioorthogonal "click chemistry" reactions.[3][] This guide will provide an in-depth overview of its chemical properties, applications in PROTAC development, relevant signaling pathways, detailed experimental protocols, and quantitative data to aid researchers in the design and execution of their experiments.
Core Concepts: The Role of this compound in PROTAC Synthesis
This compound is a click chemistry reagent that facilitates the assembly of PROTACs through two highly specific and efficient bioorthogonal reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-functionalized molecules.[3]
-
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The methyltetrazine group reacts with molecules containing a trans-cyclooctene (B1233481) (TCO) group.[3]
This dual functionality allows for a modular and flexible approach to PROTAC synthesis, where the POI ligand and the E3 ligase ligand can be independently functionalized with the corresponding reactive handles (azide or TCO) and then "clicked" onto the this compound linker.[5]
The PEG12 linker itself offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the PROTAC molecule, which is often a challenge due to the typically large and hydrophobic nature of the constituent ligands.[2]
-
Flexibility and Ternary Complex Formation: The flexible PEG linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]
-
Reduced Non-specific Binding: PEGylation can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₂H₇₀N₆O₁₄ | [][7] |
| Molecular Weight | 1003.14 g/mol | [][7] |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO, DMF | [8] |
| Storage | Store at -20°C | [] |
PROTAC-Mediated Protein Degradation: A General Overview
The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1]
Case Study: Targeting the IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key component of the inflammatory signaling cascade and a promising therapeutic target for autoimmune diseases and some cancers.[9] PROTACs designed to degrade IRAK4 have shown potent inhibition of downstream signaling pathways, such as the NF-κB pathway.[]
While specific quantitative data for an IRAK4 PROTAC using the this compound linker is not publicly available, studies on other IRAK4 PROTACs with PEG linkers provide valuable insights into expected efficacy.
| Compound | Linker | DC50 | Dmax | Cell Line | Reference |
| FIP22 | Rigid Linker | 3.2 nM | >95% | THP-1 | [] |
| Degrader 9 | PEG-based | ~100 nM | ~80% | OCI-LY10 | [9] |
Experimental Protocols
The following protocols are adapted from established methodologies for PROTAC synthesis and evaluation and can be applied to PROTACs developed using this compound.
Protocol 1: PROTAC Synthesis via SPAAC Reaction
This protocol describes the conjugation of an azide-functionalized POI ligand to the DBCO moiety of this compound, which has been pre-conjugated to a TCO-functionalized E3 ligase ligand.
Materials:
-
Azide-functionalized POI ligand
-
This compound
-
TCO-functionalized E3 ligase ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reverse-phase HPLC system with a C18 column
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Step 1: Conjugation of TCO-E3 Ligase Ligand to this compound (iEDDA reaction)
-
Dissolve the TCO-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the product by preparative reverse-phase HPLC to obtain the this compound-E3 ligase conjugate.
-
-
Step 2: Conjugation of Azide-POI Ligand to the Linker-E3 Ligase Conjugate (SPAAC reaction)
-
Dissolve the this compound-E3 ligase conjugate (1.0 eq) and the azide-functionalized POI ligand (1.2 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours in the dark.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., VHL or Cereblon complex)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
10X Ubiquitination buffer
-
PROTAC stock solution in DMSO
-
Deionized water
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, E3, POI, and ubiquitin.
-
Aliquot the master mix into reaction tubes.
-
Add the PROTAC at various concentrations to the respective tubes. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by Western blot using an antibody against the POI to detect the appearance of higher molecular weight ubiquitinated species.
-
Pharmacokinetics of PEGylated PROTACs
The pharmacokinetic (PK) properties of PROTACs are a critical aspect of their development as therapeutic agents. The inclusion of a PEG linker, such as in this compound, can significantly impact a PROTAC's PK profile.[11]
Generally, PEGylation is known to:
-
Increase systemic exposure: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[12]
-
Improve solubility: The hydrophilic nature of PEG can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[13]
-
Potentially reduce cell permeability: While beneficial for solubility, extensive PEGylation can sometimes hinder passive diffusion across cell membranes. However, the flexibility of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, mitigating this effect.
The oral bioavailability of PROTACs is a significant hurdle due to their high molecular weight and deviation from Lipinski's "Rule of Five". The optimization of the linker, including the number of PEG units, is a key strategy to improve the overall DMPK (drug metabolism and pharmacokinetics) properties of a PROTAC.
Conclusion
This compound is a powerful and versatile tool for the development of PROTACs. Its bifunctional nature, enabling modular synthesis via click chemistry, combined with the beneficial properties of the PEG12 linker, provides researchers with a robust platform for creating novel protein degraders. This guide has provided a comprehensive overview of its properties, applications, and the experimental methodologies required for its successful implementation in PROTAC research. While specific quantitative data for PROTACs utilizing this exact linker are still emerging in the public domain, the principles and protocols outlined herein offer a solid foundation for the rational design and evaluation of next-generation targeted protein degraders.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyltetrazine-PEG-DBCO (CAS 2183440-28-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker with CAS number 2183440-28-8, identified as Methyltetrazine-PEGn-DBCO (n≈11-12). This compound is a pivotal tool in the field of bioconjugation and drug development, enabling the precise and stable connection of two distinct molecular entities through bioorthogonal chemistry. Its structure incorporates a methyltetrazine group, a dibenzocyclooctyne (DBCO) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique combination allows for two independent, high-efficiency "click" reactions: the tetrazine moiety's reaction with trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and the DBCO group's reaction with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC). This guide details the compound's properties, reaction kinetics, experimental protocols, and key applications in fields such as antibody-drug conjugates (ADCs) and pre-targeted imaging.
Core Properties and Specifications
Methyltetrazine-PEG-DBCO is a specialized chemical reagent designed for stability and high reactivity in aqueous environments. The central PEG spacer enhances water solubility and reduces potential immunogenicity of the resulting conjugate.[1]
| Property | Value | Reference |
| CAS Number | 2183440-28-8 | [2][3] |
| Synonyms | Methyltetrazine-PEG11-DBCO, Methyltetrazine-PEG12-DBCO | [2][3] |
| Molecular Formula | C₅₂H₇₀N₆O₁₄ | [1] |
| Molecular Weight | ~1003.14 g/mol | [1] |
| Appearance | Red solid/foam | [4] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [4][5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [4][5] |
Mechanism of Action: Dual Bioorthogonal Ligation
The core utility of Methyltetrazine-PEG-DBCO lies in its ability to serve as a molecular bridge, connecting two different molecules of interest (e.g., an antibody and a therapeutic payload) in a specific and controlled manner. This is achieved through two independent and mutually orthogonal click chemistry reactions.[6][7]
-
Tetrazine Ligation (IEDDA): The methyltetrazine ring reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is exceptionally fast and proceeds without the need for a catalyst, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the only byproduct.[8]
-
DBCO Ligation (SPAAC): The dibenzocyclooctyne (DBCO) group reacts with an azide (B81097) (-N₃) functional group via a Strain-Promoted Alkyne-Azide Cycloaddition. This copper-free click reaction is highly specific, biocompatible, and forms a stable triazole linkage.[9][10]
The polyethylene glycol (PEG) chain physically separates the two reactive moieties, ensuring they do not interfere with each other and providing spatial access for large biomolecules to react.
Quantitative Data: Reaction Kinetics
| Reaction Type | Reactant Pair Example | k₂ (M⁻¹s⁻¹) | Conditions | Reference |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine + (E)-cyclooct-4-enol (TCO-OH) | 210 | 37°C in PBS, pH 7.4 | [11] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide-PEG4-acid + DBCO-PEG4-acid | 2.1 ± 0.2 | 37°C in PBS, pH 7.4 | [11] |
| Potential Cross-Reactivity | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine + DBCO-PEG4-acid | 0.06 ± 0.01 | 37°C in PBS, pH 7.4 | [11] |
Note: The minimal cross-reactivity between tetrazine and DBCO highlights the bioorthogonal nature of the linker's two ends.
Experimental Protocols
The following is a generalized protocol for the synthesis of an antibody-drug conjugate (ADC) using Methyltetrazine-PEG-DBCO. This protocol assumes the antibody has been functionalized with a TCO group and the drug payload with an azide group.
Protocol: Two-Step Antibody-Drug Conjugation
Materials:
-
TCO-functionalized Antibody (Molecule A) in PBS
-
Azide-functionalized Drug (Molecule B) in DMSO
-
Methyltetrazine-PEG-DBCO (Linker, CAS 2183440-28-8) dissolved in anhydrous DMSO (e.g., 10 mM stock)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
Step 1: Ligation of Linker to Drug (SPAAC Reaction)
-
In a microcentrifuge tube, dissolve the Azide-Drug (Molecule B) in an appropriate volume of DMSO.
-
Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the Methyltetrazine-PEG-DBCO stock solution to the Azide-Drug solution.
-
Allow the reaction to proceed for 4-12 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS if necessary.
-
The product of this step is the Drug-Linker intermediate (Drug-Azide-(triazole)-DBCO-(PEG)-Tetrazine). This intermediate can be purified or used directly in the next step if the excess linker will be removed in the final purification.
Step 2: Conjugation of Drug-Linker to Antibody (IEDDA Reaction)
-
Prepare the TCO-Antibody (Molecule A) in cold PBS (pH 7.4).
-
Add the Drug-Linker intermediate from Step 1 to the antibody solution. A typical molar ratio is 5-10 equivalents of the Drug-Linker per antibody, but this should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The progress can be monitored by observing the disappearance of the tetrazine's characteristic pink/red color.
-
After the reaction is complete, the resulting ADC can be purified from excess Drug-Linker and unconjugated antibody.
Step 3: Purification
-
Purify the final Antibody-Drug Conjugate using a desalting column to remove small molecules, followed by size-exclusion chromatography (SEC) to separate the conjugated antibody from any remaining unconjugated antibody.
-
Characterize the final product by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the final DAR.
Applications in Research and Drug Development
The unique properties of Methyltetrazine-PEG-DBCO make it suitable for a range of advanced applications where precision and biocompatibility are paramount.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, directing the therapy specifically to cancer cells. The bifunctional nature allows for modular assembly of the ADC components.[8][9]
-
Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, fast-clearing tetrazine-linked imaging agent (e.g., a PET radionuclide) or therapeutic agent is administered. The rapid in vivo click reaction concentrates the payload at the target, significantly improving the target-to-background ratio and reducing off-target toxicity.[12][13][14]
-
Theranostics: The linker can be used to create agents that combine therapeutic and diagnostic capabilities. For example, it can connect a drug to an imaging probe, allowing for real-time visualization of drug delivery and efficacy.[7]
-
Multi-Target Imaging: The orthogonality of the SPAAC and IEDDA reactions allows for the simultaneous and selective labeling of two different targets within the same biological system, provided one is labeled with an azide and the other with a TCO.[11]
Conclusion
Methyltetrazine-PEG-DBCO (CAS 2183440-28-8) is a powerful and versatile heterobifunctional linker that leverages the speed and specificity of two distinct bioorthogonal reactions. Its hydrophilic PEG spacer and dual reactivity make it an invaluable tool for constructing complex bioconjugates for advanced therapeutic and diagnostic applications. This guide provides the foundational technical information required for researchers to effectively incorporate this reagent into their drug development and molecular imaging workflows.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DBCO-PEG4-hydrazone-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Methyltetrazine-PEG11-DBCO, 2183440-28-8 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyltetrazine-PEG11-DBCO | CAS 2183440-28-8 - Taskcm [taskcm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pretargeted imaging beyond the blood–brain barrier - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pretargeted PET Imaging Using a Site-Specifically Labeled Immunoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of Methyltetrazine-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG12-DBCO, a bifunctional linker molecule integral to advanced bioconjugation and drug development strategies. The document details its chemical properties, experimental protocols for its core applications, and visual workflows to facilitate its integration into research and development pipelines.
Core Properties of this compound
This compound is a versatile tool in the field of bioconjugation, primarily utilized as a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker.[1][] Its structure incorporates two key reactive moieties: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group.[3] This dual functionality allows for two distinct and highly specific bioorthogonal reactions.
The DBCO group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that reacts efficiently with azide-containing molecules without the need for a copper catalyst.[3][4] The methyltetrazine group enables inverse electron demand Diels-Alder (iEDDA) reactions, which are known for their exceptionally fast kinetics when reacting with strained alkenes like trans-cyclooctene (B1233481) (TCO).[3][5] The inclusion of a 12-unit polyethylene glycol (PEG12) spacer enhances the solubility and biocompatibility of the molecule.[6]
| Property | Value | Source |
| Molecular Formula | C₅₂H₇₀N₆O₁₄ | [1] |
| Molecular Weight | 1003.14 g/mol | [1] |
| Purity | Typically ≥95% | [7] |
Experimental Protocols
The bifunctional nature of this compound allows for its participation in two key bioorthogonal reactions. Below are representative protocols for each.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the DBCO Moiety
This protocol outlines a general procedure for conjugating an azide-containing biomolecule to this compound.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another suitable aqueous buffer.[8]
-
Organic co-solvent (if needed for solubility, e.g., DMSO or DMF)[8]
-
Analytical and purification equipment (e.g., RP-HPLC, mass spectrometer)[8]
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-containing biomolecule in the reaction buffer to a final concentration of 1-10 mM.[8]
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[8]
-
-
Reaction Incubation:
-
Mix the solutions of the azide-biomolecule and this compound.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants.[8]
-
-
Purification:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction with the Methyltetrazine Moiety
This protocol describes a general method for the rapid conjugation of a trans-cyclooctene (TCO)-modified biomolecule with this compound.
Materials:
-
TCO-functionalized biomolecule
-
This compound
-
Reaction Buffer: PBS pH 7.4 or other suitable aqueous buffer.
Procedure:
-
Biomolecule Preparation:
-
Prepare the TCO-modified biomolecule in the reaction buffer at a concentration of approximately 1-5 mg/mL.[5]
-
-
Ligation with this compound:
-
Add a solution of this compound to the TCO-modified biomolecule. The reaction is typically performed at room temperature.
-
Due to the extremely fast kinetics of the iEDDA reaction, the conjugation is often complete within minutes.[9]
-
-
Purification and Analysis:
-
The resulting conjugate can be purified and analyzed using standard biochemical techniques such as size-exclusion chromatography or SDS-PAGE.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the SPAAC and iEDDA reactions.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. conju-probe.com [conju-probe.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Methyltetrazine-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules such as antibodies in complex biological environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine (MTz) and a trans-cyclooctene (B1233481) (TCO) stands out for its exceptionally fast kinetics and high specificity.[1][2] Similarly, the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide (B81097) offers excellent biocompatibility and chemoselectivity.[]
The Methyltetrazine-PEG12-DBCO linker is a heterobifunctional reagent that leverages both of these powerful click chemistry reactions. This linker contains a methyltetrazine group for reaction with a TCO-modified molecule and a DBCO group for reaction with an azide-modified molecule, connected by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG spacer enhances solubility and minimizes steric hindrance during conjugation.
These application notes provide a detailed protocol for a two-step antibody labeling strategy utilizing the this compound linker. The first step involves the functionalization of the target antibody with either a TCO or an azide moiety. The second step is the bioorthogonal reaction of the functionalized antibody with the this compound linker, preparing it for subsequent conjugation to a molecule of interest bearing the complementary reactive group (azide or TCO, respectively).
Data Presentation
Table 1: Quantitative Data for TCO-Tetrazine Ligation
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | 1 - 1 x 10^6 M⁻¹s⁻¹ | General range for TCO-tetrazine reactions. | [2] |
| ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO. | [2] | |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | [2][4] | |
| Reaction pH | 6.0 - 9.0 | Efficient in a broad pH range in aqueous buffers like PBS. | [1][5] |
| Reaction Temperature | 4°C to 37°C | Room temperature (20-25°C) is generally sufficient. | [2][5] |
| Reaction Time | 30 - 120 minutes | Dependent on reactant concentrations and specific derivatives. | [2][6] |
| Stability | Good | Methyl-substituted tetrazines exhibit good stability in aqueous media. | [5] |
Table 2: Quantitative Data for DBCO-Azide (SPAAC) Reaction
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | (2.1 ± 0.2) L mol⁻¹ s⁻¹ | Azide-PEG4-acid and DBCO-PEG4-acid in PBS, pH 7.4 at 37°C. | [4] |
| Reaction pH | 7.0 - 8.5 | Optimal for NHS ester reactions with primary amines. | [] |
| Reaction Temperature | Room Temperature or 4°C | Reaction proceeds efficiently at room temperature. | [] |
| Reaction Time | 1 - 4 hours | For antibody conjugation. | [] |
| Stability | High | DBCO and azide groups are stable in aqueous buffers. | [] |
Experimental Protocols
This protocol outlines the steps for conjugating an antibody to another molecule (e.g., a small molecule drug, a fluorophore) using the this compound linker. The workflow involves first modifying the antibody with a TCO group, followed by the reaction with the bifunctional linker, and finally conjugation to an azide-containing molecule. An alternative workflow where the antibody is first modified with an azide group is also possible.
Part 1: Antibody Preparation and TCO-Functionalization
This initial step introduces the TCO reactive group onto the antibody by targeting primary amines (lysine residues).
Materials:
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[7]
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester).[6]
-
Anhydrous Dimethylsulfoxide (DMSO).[8]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.[7]
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).[8]
Protocol:
-
Antibody Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.[7][8] Adjust the antibody concentration to 2-5 mg/mL.[7]
-
Prepare TCO-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the antibody solution.[6][7] Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to prevent antibody precipitation.[7]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[1][6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester and quenching agent using a desalting column according to the manufacturer's protocol.[1][6]
-
Characterization (Optional): The degree of labeling (DOL) can be determined using mass spectrometry or by reacting the TCO-labeled antibody with a tetrazine-fluorophore and measuring the absorbance.
Part 2: Reaction of TCO-Antibody with this compound
This step attaches the bifunctional linker to the TCO-functionalized antibody, exposing the DBCO group for the next reaction.
Materials:
-
TCO-functionalized antibody from Part 1.
-
This compound linker.
-
Reaction Buffer: PBS, pH 7.4.
Protocol:
-
Prepare Linker Solution: Dissolve the this compound linker in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 1-10 mM).
-
Ligation Reaction: Add a 1.5- to 5-fold molar excess of the this compound linker solution to the TCO-functionalized antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[2] The progress of the reaction can be monitored by the disappearance of the tetrazine absorbance between 510 and 550 nm.[1]
-
Purification: Purify the resulting antibody-linker conjugate (Antibody-PEG12-DBCO) from excess linker using a desalting column or size-exclusion chromatography.[]
Part 3: Final Conjugation with an Azide-Modified Molecule
This final step conjugates the DBCO-functionalized antibody with a molecule of interest containing an azide group.
Materials:
-
Purified Antibody-PEG12-DBCO conjugate from Part 2.
-
Azide-modified molecule of interest (e.g., azide-fluorophore, azide-drug).
-
Reaction Buffer: PBS, pH 7.4.
Protocol:
-
Prepare Azide-Molecule Solution: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water).
-
Conjugation Reaction: Add a 2- to 5-fold molar excess of the azide-modified molecule to the Antibody-PEG12-DBCO conjugate.[9]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final antibody conjugate from unreacted azide-molecule using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography, depending on the properties of the conjugated molecule.[]
-
Characterization and Storage: Determine the final concentration and degree of labeling of the antibody conjugate using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and the specific λmax for the conjugated molecule).[7] Store the final conjugate at 4°C or -20°C, protected from light if a fluorophore was used.[10]
Mandatory Visualization
Caption: Experimental workflow for antibody conjugation using a bifunctional linker.
Caption: Bioorthogonal reactions utilized in the labeling protocol.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for Protein Conjugation with Methyltetrazine-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry provides powerful tools for the precise covalent modification of biomolecules in complex biological environments. The Methyltetrazine-PEG12-DBCO linker is a heterobifunctional reagent that enables the sequential or simultaneous conjugation of two different molecules through two distinct bioorthogonal reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][]
This linker features a dibenzocyclooctyne (DBCO) group for reaction with azide-modified molecules and a methyltetrazine (Me-Tz) group for reaction with trans-cyclooctene (B1233481) (TCO) modified molecules.[4] The central polyethylene (B3416737) glycol (PEG12) spacer enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1][5] This methodology is highly valuable for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), bispecific antibodies, and targeted imaging agents.
This document provides a detailed guide for the use of this compound in protein conjugation, including experimental protocols, data on reaction parameters, and troubleshooting advice.
Core Principles of Conjugation
The conjugation strategy using this compound involves two key bioorthogonal reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the linker reacts spontaneously with an azide-functionalized protein to form a stable triazole linkage. This reaction is highly specific and does not require a cytotoxic copper catalyst, making it suitable for use with sensitive biological samples.[1][][6]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine group on the linker undergoes an extremely rapid and selective reaction with a TCO-functionalized protein to form a stable covalent bond.[2][7][8] This reaction is known for its exceptional kinetics, even at low reactant concentrations.[2][8][9][10]
There are two primary strategies for using this bifunctional linker to conjugate two proteins (Protein A and Protein B):
-
Strategy 1: React azide-modified Protein A with the DBCO end of the linker, followed by purification of the intermediate, and then reaction with TCO-modified Protein B.
-
Strategy 2: React TCO-modified Protein B with the methyltetrazine end of the linker, followed by purification of the intermediate, and then reaction with azide-modified Protein A.
The choice of strategy may depend on the stability and availability of the modified proteins.
Experimental Protocols
This section provides a step-by-step guide for the conjugation of two proteins using this compound, following Strategy 1.
Protocol 1: Preparation of Azide- and TCO-Modified Proteins
Prior to conjugation with the this compound linker, the target proteins must be functionalized with azide (B81097) and TCO groups, respectively. This is typically achieved by reacting the proteins with N-hydroxysuccinimide (NHS) esters of azide or TCO-containing reagents, which target primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein A and Protein B
-
Azide-PEG-NHS ester
-
TCO-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in PBS buffer at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.[2]
-
NHS Ester Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of the Azide-PEG-NHS ester and the TCO-PEG-NHS ester in anhydrous DMSO.[2]
-
Activation of Protein A with Azide:
-
Activation of Protein B with TCO:
-
Quenching: Stop the reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[5][11]
-
Purification: Remove excess, unreacted NHS esters and quenching agent using spin desalting columns. The resulting azide-modified Protein A and TCO-modified Protein B are ready for conjugation.[2][11]
Protocol 2: Conjugation of Azide-Modified Protein A with this compound
Materials:
-
Azide-modified Protein A (from Protocol 1)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Reaction Setup: In a reaction tube, add the azide-modified Protein A solution.
-
SPAAC Reaction: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein. The final concentration of DMSO should be kept below 20% to avoid protein denaturation.[1][5]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1]
-
Purification: Purify the resulting Protein A-PEG12-Methyltetrazine conjugate from unreacted linker using a spin desalting column or size-exclusion chromatography (SEC).
Protocol 3: Conjugation of Protein A-PEG12-Methyltetrazine with TCO-Modified Protein B
Materials:
-
Protein A-PEG12-Methyltetrazine conjugate (from Protocol 2)
-
TCO-modified Protein B (from Protocol 1)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: Combine the purified Protein A-PEG12-Methyltetrazine conjugate with the TCO-modified Protein B in a 1:1 to 1:1.5 molar ratio in PBS.[2]
-
iEDDA Reaction: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[2] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (pink/red) or by analyzing the absorbance between 510 and 550 nm.[2][9]
-
Purification: Purify the final Protein A-Protein B conjugate from any unreacted components using size-exclusion chromatography.[2]
-
Storage: Store the final conjugate at 4°C.[2]
Data Presentation
The following tables summarize key quantitative data for the bioorthogonal reactions involved.
Table 1: Reaction Parameters for SPAAC (DBCO + Azide)
| Parameter | Recommended Value | Notes | Source |
| Molar Ratio (DBCO:Azide) | 1.5 - 3 : 1 | A slight excess of the DBCO reagent is recommended. | [12] |
| Reaction pH | 7.2 - 8.0 | PBS is a commonly used buffer. | [5] |
| Reaction Temperature | Room Temperature or 4°C | Longer incubation is needed at 4°C. | [1] |
| Reaction Time | 4 - 24 hours | Dependent on temperature and reactant concentrations. | [1] |
| Typical Efficiency | ~80% in 120 min | Can vary depending on the specific protein and reaction conditions. | [13] |
Table 2: Reaction Parameters for iEDDA (Methyltetrazine + TCO)
| Parameter | Recommended Value | Notes | Source |
| Molar Ratio (Tetrazine:TCO) | 1.05 - 1.5 : 1 | A slight excess of the tetrazine-functionalized protein can be used. | [2] |
| Reaction pH | 6.0 - 9.0 | The reaction is efficient over a broad pH range. | [2][9] |
| Reaction Temperature | Room Temperature or 4°C | Reaction is very fast even at lower temperatures. | [2] |
| Reaction Time | 30 minutes - 2 hours | The reaction is typically rapid. | [2] |
| Second-Order Rate Constant (k) | up to 30,000 M⁻¹s⁻¹ | For hydrogen-substituted tetrazines with TCO. | [2] |
Characterization of Conjugates
After purification, it is essential to characterize the final protein conjugate to confirm successful ligation and determine purity.
-
SDS-PAGE: A shift in the molecular weight of the protein bands will indicate successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the linker and the second protein.[5]
-
UV-Vis Spectroscopy: Can be used to determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DBCO group (around 309 nm).[14]
-
Size-Exclusion Chromatography (SEC): Can be used to assess the purity of the conjugate and detect any aggregation.[2]
Troubleshooting
| Problem | Possible Cause | Solution | Source |
| Low Labeling Efficiency | - Presence of primary amines in the buffer (for NHS ester reactions)- Insufficient molar excess of the linker- Hydrolyzed NHS ester | - Perform buffer exchange into an amine-free buffer like PBS.- Increase the molar ratio of the linker to the protein.- Prepare NHS ester solutions fresh. | [5] |
| Protein Precipitation | - High concentration of organic solvent (DMSO) | - Keep the final DMSO concentration below 20%. | [5] |
| Incomplete Final Conjugation | - Suboptimal molar ratio of reactants- Insufficient incubation time | - Optimize the molar ratio of the two protein conjugates.- Increase the incubation time. | [2] |
Visualizations
Caption: Overall workflow for protein-protein conjugation using this compound.
Caption: The two-step bioorthogonal reaction sequence for protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 11. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Live Cell Imaging Using Methyltetrazine-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a pivotal technique in modern biological research and drug development, offering dynamic insights into cellular processes in their native context. The advent of bioorthogonal chemistry has significantly advanced this field by enabling the precise labeling of biomolecules within living systems without interfering with their natural functions.[1] This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG12-DBCO, a heterobifunctional linker, in live cell imaging experiments.
This compound is a versatile tool that leverages two distinct bioorthogonal "click" chemistry reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO), and the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide (B81097).[2][3] The incorporated Polyethylene Glycol (PEG)12 linker enhances the solubility and biocompatibility of the molecule, minimizing non-specific binding and improving reaction kinetics in aqueous environments.[4] This dual functionality allows for a "two-click" approach, enabling the sequential or simultaneous labeling of multiple targets in a single experiment.
These protocols are designed to guide researchers in utilizing this compound for the fluorescent labeling of cellular targets for subsequent visualization by microscopy.
Principle of the Method
The use of this compound in live cell imaging is predicated on the principles of bioorthogonal chemistry. The workflow involves two key steps:
-
Introduction of a Bioorthogonal Handle: A reactive moiety (either a TCO or an azide) is introduced onto a cellular target of interest. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling with modified sugars, or by using antibodies or small molecules conjugated to the bioorthogonal group.
-
Bioorthogonal Ligation: The this compound linker is then introduced. One of its reactive groups (e.g., the methyltetrazine) will specifically react with its corresponding partner (e.g., TCO) on the cellular target. The remaining reactive group on the linker (e.g., DBCO) is then available for a second bioorthogonal reaction with a fluorescent probe carrying the complementary functional group (e.g., an azide-modified fluorophore). This modular approach allows for flexibility in experimental design and the use of a wide range of imaging probes.
Data Presentation
The efficiency of the bioorthogonal reactions employed is critical for successful live cell imaging. The following tables summarize key quantitative parameters for the reactions involving the functional groups of this compound.
| Parameter | Value | Reaction | Reference(s) |
| Second-Order Rate Constant (k) | 210 - 30,000 M⁻¹s⁻¹ | Tetrazine + TCO | [5] |
| Second-Order Rate Constant (k) | ~0.1 M⁻¹s⁻¹ | DBCO + Azide | [6] |
Table 1: Reaction Kinetics of Bioorthogonal Reactions. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is exceptionally fast, making it ideal for rapid labeling of dynamic processes. The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and azide, while slower, is still highly specific and efficient for live cell applications.
| Parameter | Recommended Value | Reference(s) |
| Molar Excess of DBCO-NHS Ester to Antibody | 10 to 50-fold | [6] |
| Incubation Time for Antibody-DBCO Conjugation | 30 minutes at room temperature or 2 hours on ice | [6] |
| Typical Incubation Time for DBCO-Azide Click Reaction in Cells | 4-12 hours at room temperature or 12+ hours at 4°C | [6] |
| Typical DBCO-functionalized antibody concentration for cell labeling | 1-10 µg/mL | [7] |
Table 2: Key Parameters for Bioconjugation and Live Cell Labeling. These parameters, primarily derived from protocols for DBCO-containing reagents, provide a starting point for optimizing the conjugation of this compound to biomolecules and subsequent labeling of live cells. Optimal conditions may vary depending on the specific application and cell type and should be determined empirically.
Mandatory Visualizations
Caption: Workflow for two-step live cell imaging.
Caption: The two-click bioorthogonal reaction cascade.
Experimental Protocols
The following protocols provide a general framework for using this compound in live cell imaging. Optimization of concentrations, incubation times, and other parameters is recommended for specific experimental systems.
Protocol 1: Labeling of Cell Surface Proteins using a TCO-conjugated Antibody
This protocol describes a two-step labeling procedure for visualizing a cell surface protein of interest.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
TCO-conjugated primary or secondary antibody specific to the target protein
-
This compound
-
Azide-conjugated fluorophore (e.g., Azide-AF488)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Primary Labeling with TCO-Antibody: a. Dilute the TCO-conjugated antibody in pre-warmed live cell imaging buffer to the manufacturer's recommended concentration. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator. d. Wash the cells three times with pre-warmed live cell imaging buffer to remove unbound antibody.
-
Ligation with this compound: a. Prepare a stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 10-50 µM (this should be optimized). c. Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C. d. Wash the cells three times with pre-warmed live cell imaging buffer.
-
Labeling with Azide-Fluorophore: a. Prepare a stock solution of the azide-conjugated fluorophore in anhydrous DMSO. b. Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 1-10 µM (this should be optimized). c. Add the azide-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C. d. Wash the cells three times with pre-warmed live cell imaging buffer.
-
Imaging: a. Add fresh, pre-warmed live cell imaging buffer to the cells. b. Proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets for the chosen fluorophore.
Protocol 2: Metabolic Labeling of Glycans with an Azide Sugar and Subsequent Two-Step Labeling
This protocol describes the labeling of cell surface glycans through metabolic incorporation of an azide-modified sugar, followed by a two-step click chemistry reaction.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
This compound
-
TCO-conjugated fluorophore (e.g., TCO-Cy5)
-
Live cell imaging buffer
-
Cell culture medium
-
PBS
Procedure:
-
Metabolic Labeling: a. Prepare a stock solution of the azide-modified sugar in DMSO. b. Add the stock solution to the cell culture medium to a final concentration of 25-50 µM. c. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.[7]
-
Ligation with this compound: a. Prepare a stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 10-50 µM (to be optimized). c. Remove the culture medium, wash the cells once with pre-warmed PBS, and add the this compound solution. d. Incubate for 30-60 minutes at 37°C. e. Wash the cells three times with pre-warmed live cell imaging buffer.
-
Labeling with TCO-Fluorophore: a. Prepare a stock solution of the TCO-conjugated fluorophore in anhydrous DMSO. b. Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 1-10 µM (to be optimized). c. Add the TCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C. d. Wash the cells three times with pre-warmed live cell imaging buffer.
-
Imaging: a. Add fresh, pre-warmed live cell imaging buffer to the cells. b. Proceed with imaging using a fluorescence microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inefficient bioorthogonal reaction. | Increase the concentration of the labeling reagents. Increase the incubation time. Ensure the bioorthogonal handles on the target and probe are active. |
| Low expression of the target molecule. | Verify target expression using an alternative method (e.g., western blot, immunofluorescence with a conventional antibody). | |
| Photobleaching of the fluorophore. | Reduce the excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live cell imaging. | |
| High Background | Non-specific binding of the probe. | Increase the number of wash steps. Include a blocking agent (e.g., BSA) in the incubation buffer. |
| Cellular autofluorescence. | Image an unlabeled control sample to determine the level of autofluorescence. Use fluorophores with excitation/emission in the far-red or near-infrared spectrum to minimize autofluorescence. | |
| Cell Death or Stress | Cytotoxicity of the labeling reagents. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of each reagent. Minimize incubation times. |
| Phototoxicity from imaging. | Reduce the excitation light intensity and exposure time. Use a more sensitive camera to allow for lower light levels. Avoid continuous illumination. |
Conclusion
This compound is a powerful and versatile tool for live cell imaging, enabling researchers to perform sophisticated labeling experiments with high specificity and efficiency. The dual-functional nature of this linker opens up possibilities for multi-target imaging and complex experimental designs. By following the protocols and troubleshooting guidelines provided in this document, researchers can effectively integrate this reagent into their live cell imaging workflows to gain deeper insights into the dynamic world of the cell.
References
- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with Methyltetrazine-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker connecting these two components is critical to the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed protocols for the synthesis of ADCs using Methyltetrazine-PEG12-DBCO, a heterobifunctional linker that enables a two-step, bioorthogonal conjugation strategy.
The this compound linker features two distinct reactive handles: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. The methyltetrazine moiety reacts with trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) reaction, while the DBCO group reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] These "click chemistry" reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for bioconjugation.[3][4][5]
This protocol outlines a modular, two-step approach that involves the initial modification of the antibody with a bioorthogonal handle (either TCO or azide), followed by sequential conjugation to the this compound linker and an appropriately functionalized payload.
Principle of the Method
The synthesis of an ADC using this heterobifunctional linker is a sequential process. First, the antibody is functionalized with either a TCO or an azide (B81097) group, typically by reacting lysine (B10760008) residues with an NHS-ester-containing reagent. After purification, the modified antibody is reacted with the corresponding reactive end of the this compound linker. Finally, the second reactive group on the linker is used to attach a payload that has been functionalized with the complementary bioorthogonal handle. This two-step approach allows for precise control over the conjugation process and the construction of well-defined ADCs.
Experimental Protocols
Protocol 1: Antibody Modification with a Bioorthogonal Handle
This initial step introduces either a TCO or an azide group onto the antibody surface.
1A: Antibody Modification with TCO-PEG-NHS Ester
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.2-8.0.[2]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6]
-
Reaction: Add a 10- to 30-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution.[7] The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-3 hours at room temperature with gentle stirring.[7]
-
Quenching: Add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted TCO linker and quenching reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS.
1B: Antibody Modification with Azido-PEG-NHS Ester
-
Antibody Preparation: Prepare the antibody as described in step 1A.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of an Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO.
-
Reaction: Add a 10- to 30-fold molar excess of the Azido-PEG-NHS ester stock solution to the antibody solution.[8] The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[8]
-
Quenching: Quench the reaction as described in step 1A.5.
-
Purification: Purify the azide-modified antibody as described in step 1A.6.
Protocol 2: Conjugation of Modified Antibody to this compound
This step links the modified antibody to the bifunctional linker. The choice of reaction depends on the modification performed in Protocol 1.
2A: Reaction of TCO-Modified Antibody with this compound
-
Reaction Setup: To the purified TCO-modified antibody, add a 1.5- to 5-fold molar excess of this compound dissolved in a minimal amount of DMSO.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[9] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by UV-Vis spectroscopy (disappearance of the absorbance peak between 510-550 nm).[2]
-
Purification: Purify the antibody-linker conjugate by size-exclusion chromatography (SEC) to remove unreacted linker.
2B: Reaction of Azide-Modified Antibody with this compound
-
Reaction Setup: To the purified azide-modified antibody, add a 2- to 4-fold molar excess of this compound dissolved in a minimal amount of DMSO.[8][10]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[11]
-
Purification: Purify the antibody-linker conjugate by SEC to remove unreacted linker.
Protocol 3: Payload Attachment to the Antibody-Linker Conjugate
This final step attaches the cytotoxic payload to the antibody-linker construct.
3A: Reaction of Antibody-(this compound) with Azide-Payload
This protocol is for the product from Protocol 2B.
-
Reaction Setup: To the purified antibody-linker conjugate (which now has a free DBCO group), add a 2- to 10-fold molar excess of the azide-functionalized payload.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[11]
-
Purification: Purify the final ADC using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF) to remove unreacted payload and other impurities.[12]
3B: Reaction of Antibody-(DBCO-PEG12-Methyltetrazine) with TCO-Payload
This protocol is for the product from Protocol 2A.
-
Reaction Setup: To the purified antibody-linker conjugate (which now has a free methyltetrazine group), add a 1.5- to 5-fold molar excess of the TCO-functionalized payload.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[9]
-
Purification: Purify the final ADC as described in step 3A.3.
Quantitative Data Summary
The following tables provide typical quantitative parameters for the synthesis of ADCs using this two-step bioorthogonal approach. These values may require optimization for specific antibodies and payloads.
Table 1: Antibody Modification with Bioorthogonal Handles
| Parameter | TCO-PEG-NHS Ester | Azido-PEG-NHS Ester |
| Antibody Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Molar Excess of NHS Ester | 10-30 fold | 10-30 fold |
| Reaction Buffer | PBS, pH 7.2-8.0 | PBS, pH 7.2-8.0 |
| Reaction Temperature | Room Temperature | Room Temperature |
| Incubation Time | 1-3 hours | 1-2 hours |
| Organic Solvent | <10% DMSO | <10% DMSO |
Table 2: Bioorthogonal Conjugation Reactions
| Parameter | TCO-Antibody + Tetrazine-Linker | Azide-Antibody + DBCO-Linker | Tetrazine-Linker-Ab + TCO-Payload | DBCO-Linker-Ab + Azide-Payload |
| Molar Excess of Linker/Payload | 1.5-5 fold | 2-4 fold | 1.5-5 fold | 2-10 fold |
| Reaction Buffer | PBS, pH 7.4 | PBS, pH 7.4 | PBS, pH 7.4 | PBS, pH 7.4 |
| Reaction Temperature | Room Temperature | 4°C or Room Temp. | Room Temperature | 4°C or Room Temp. |
| Incubation Time | 1-2 hours | 4-12 hours (RT) or overnight (4°C) | 1-2 hours | 4-12 hours (RT) or overnight (4°C) |
ADC Characterization
After synthesis and purification, the ADC must be thoroughly characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a key parameter affecting ADC efficacy and toxicity.[13] DAR can be determined by:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the quantification of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise molecular weight measurements of the intact ADC or its subunits (light and heavy chains), enabling unambiguous DAR determination.[13]
-
UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance of the protein (at 280 nm) and the payload (at its specific maximum absorbance).
-
-
Purity and Aggregation: Size-exclusion chromatography (SEC) is used to assess the purity of the ADC and quantify the level of aggregation.
-
In Vitro Cell-Based Assays: Cytotoxicity assays are performed on antigen-positive and antigen-negative cell lines to evaluate the potency and specificity of the ADC.
Visualizations
Experimental Workflow
Caption: Workflow for two-step ADC synthesis using a heterobifunctional linker.
Bioorthogonal Signaling Pathways
Caption: Bioorthogonal "click" reactions utilized in the ADC synthesis protocol.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. escholarship.org [escholarship.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Application Notes & Protocols: Site-Specific Protein Modification using Methyltetrazine-PEG12-DBCO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific protein modification is a crucial technique for creating precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs), imaging agents, and research tools.[1] Unlike traditional methods that randomly target common amino acid residues like lysine (B10760008) or cysteine, site-specific approaches ensure homogeneity, preserve the protein's native structure and function, and allow for precise control over the drug-to-antibody ratio (DAR).[][3] This precision leads to improved therapeutic efficacy, better pharmacokinetics, and enhanced reproducibility.[][4]
This document provides detailed protocols for a "tag-and-modify" strategy for site-specific protein modification. The strategy involves two key stages:
-
Tagging: A bioorthogonal handle, an azide (B81097) group, is incorporated at a specific site within the protein sequence.
-
Modification: The azide-tagged protein is then conjugated to a molecule of interest via a hetero-bifunctional linker, Methyltetrazine-PEG12-DBCO .
This linker is central to the methodology, featuring two distinct bioorthogonal reactive groups: a dibenzocyclooctyne (DBCO) group and a methyltetrazine group, separated by a hydrophilic PEG12 spacer.[5][6] This allows for a sequential, dual "click" chemistry approach:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO end of the linker reacts specifically with the azide-tagged protein.[7] This is a copper-free click chemistry reaction, making it ideal for use in biological systems.[8]
-
Inverse Electron Demand Diels-Alder (iEDDA): The methyltetrazine end of the linker then becomes available to rapidly and specifically react with a payload (e.g., drug, dye, or probe) functionalized with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[8][9]
This method provides a modular and highly efficient platform for creating complex, well-defined protein conjugates.
Experimental Workflow and Principle
The overall workflow involves genetically encoding an azide-bearing unnatural amino acid into a target protein. This azide-tagged protein is then purified and reacted with the DBCO moiety of the this compound linker. The resulting tetrazine-functionalized protein can then be conjugated to any TCO-containing molecule.
References
- 1. assaygenie.com [assaygenie.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Tracking of Oligonucleotides Labeled with Methyltetrazine-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track oligonucleotides in vivo is crucial for the development of nucleic acid-based therapeutics, enabling the study of their pharmacokinetics, biodistribution, and target engagement. This document provides a detailed guide to labeling oligonucleotides with the bifunctional linker, Methyltetrazine-PEG12-DBCO, and their subsequent use in in vivo tracking via a pre-targeted bioorthogonal chemistry approach.
The labeling strategy involves a two-step process. First, an azide-modified oligonucleotide is covalently conjugated to the DBCO (Dibenzocyclooctyne) moiety of the this compound linker via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly efficient and biocompatible.[1] The resulting conjugate now bears a terminal methyltetrazine group.
For in vivo tracking, a "pre-targeting" strategy is employed. The tetrazine-labeled oligonucleotide is administered and allowed to distribute and accumulate at the target site. Subsequently, a probe carrying a trans-cyclooctene (B1233481) (TCO) group and a reporter molecule (e.g., a fluorescent dye or a radiolabel for PET/SPECT imaging) is administered. The methyltetrazine and TCO groups then rapidly and specifically react in vivo via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, covalently linking the reporter to the oligonucleotide at the target location.[2][3] This approach enhances the target-to-background signal ratio by allowing unbound oligonucleotide to clear before the reporter is introduced.[4] The inclusion of a PEG12 linker improves the pharmacokinetic properties of the oligonucleotide, increasing its stability and circulation half-life.[5][6]
Chemical Principles and Workflow
The overall process involves two key bioorthogonal reactions:
-
SPAAC Conjugation: An azide-modified oligonucleotide reacts with the DBCO end of the this compound linker. This is a copper-free click reaction, making it suitable for sensitive biological molecules.[7]
-
In Vivo IEDDA Ligation: The tetrazine end of the labeled oligonucleotide reacts with an administered TCO-modified imaging probe. This reaction is extremely fast and specific, allowing for efficient labeling in a biological environment.[8]
Data Presentation
Quantitative Parameters for Oligonucleotide Labeling and Purification
The efficiency of the conjugation and subsequent purification steps are critical for obtaining a high-quality product for in vivo studies. The following tables provide representative data for typical conjugation reactions and purification yields.
Table 1: Reaction Parameters for DBCO-Azide Oligonucleotide Conjugation
| Parameter | Recommended Value | Reference |
| Molar Ratio (Linker:Oligo) | 2-4 fold molar excess of DBCO-linker | [1][9] |
| Oligonucleotide Concentration | 1-5 mM | [10] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | [1] |
| Reaction Temperature | Room Temperature or 4°C | [1][9] |
| Reaction Time | 4-18 hours | [11][12] |
| Organic Co-solvent (optional) | Up to 20% DMSO | [1] |
Table 2: Typical Purification Yields for Modified Oligonucleotides
| Purification Method | Typical Recovery | Purity | Notes | Reference |
| Ethanol Precipitation | >90% | Moderate | Removes salts and some small molecules. | [13] |
| Desalting Column (e.g., Glen-Pak™) | 80-95% | Good | Efficiently removes salts and unreacted small molecule linkers. | [10][12] |
| Reverse-Phase HPLC (RP-HPLC) | 50-80% | High (>95%) | Provides the highest purity by separating labeled from unlabeled oligos. | [7] |
| Dialysis | >90% | Good | Effective for removing unreacted linkers while retaining the conjugate. | [14] |
Representative In Vivo Biodistribution Data
The following table presents a representative biodistribution profile for a radiolabeled, pre-targeting system in mice. The data illustrates the accumulation of the imaging probe in target tissues after the in vivo click reaction. Note that specific values will vary depending on the oligonucleotide sequence, target tissue, and animal model.
Table 3: Representative Biodistribution of a 99mTc-labeled Tetrazine Probe 6 Hours Post-Injection in a Pre-Targeted Mouse Model
| Tissue | % Injected Dose per Gram (%ID/g) (Pre-targeted) | % Injected Dose per Gram (%ID/g) (Control - No TCO) |
| Blood | 0.2 ± 0.1 | 0.3 ± 0.1 |
| Heart | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Lungs | 0.9 ± 0.2 | 1.1 ± 0.2 |
| Liver | 1.5 ± 0.3 | 2.0 ± 0.4 |
| Spleen | 0.5 ± 0.1 | 0.6 ± 0.2 |
| Kidneys | 3.0 ± 0.5 | 3.5 ± 0.6 |
| Bone (Target) | 8.5 ± 1.5 | 1.0 ± 0.2 |
| Muscle (Non-Target) | 0.3 ± 0.1 | 0.4 ± 0.1 |
Data adapted from a study using a TCO-bisphosphonate for bone targeting.[15][16]
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotide with this compound
This protocol describes the conjugation of an azide-modified oligonucleotide to the DBCO moiety of the bifunctional linker via a copper-free click reaction (SPAAC).
Materials:
-
Azide-modified oligonucleotide (lyophilized)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Phosphate buffer, pH 7.5
-
Nuclease-free water
-
Purification supplies (e.g., desalting columns or HPLC system)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
In a sterile microcentrifuge tube, combine the azide-modified oligonucleotide solution with the this compound stock solution. A 2- to 4-fold molar excess of the linker is recommended.[1][9]
-
Add 1 M Sodium Phosphate buffer (pH 7.5) to a final concentration of 100 mM.
-
If necessary, add nuclease-free water to reach the final desired reaction volume. The final concentration of DMSO should not exceed 20%.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Purification of the Conjugate:
-
Option A - Desalting Column: For rapid removal of excess linker and salts, use a desalting column (e.g., Glen-Pak™ or Zeba™ Spin Desalting Columns) according to the manufacturer's protocol. This method is suitable for many applications.[10][12]
-
Option B - RP-HPLC: For the highest purity, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity of the DBCO-PEG-tetrazine moiety will result in a longer retention time for the labeled oligonucleotide compared to the unlabeled starting material.[7]
-
Option C - Ethanol Precipitation: To concentrate the product and remove some impurities, add 1/10th volume of 3 M sodium acetate (B1210297) and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the oligonucleotide. Carefully remove the supernatant and wash the pellet with cold 70% ethanol.
-
-
Quantification and Storage:
-
Determine the concentration of the purified Tetrazine-PEG12-Oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and 520-540 nm (for the tetrazine, if a colored tetrazine is used).
-
The success of the conjugation can be confirmed by mass spectrometry.
-
Store the purified conjugate in a suitable buffer (e.g., PBS) at -20°C or -80°C.
-
Protocol 2: In Vivo Pre-Targeted Tracking via IEDDA Ligation
This protocol provides a general framework for in vivo tracking of the tetrazine-labeled oligonucleotide using a TCO-modified imaging probe. This procedure should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Purified Tetrazine-PEG12-Oligonucleotide conjugate
-
TCO-modified imaging probe (e.g., TCO-fluorescent dye, TCO-radiolabel chelate)
-
Sterile, pyrogen-free PBS for injection
-
Animal model (e.g., tumor-bearing mice)
-
Imaging modality (e.g., PET/SPECT scanner, in vivo fluorescence imaging system)
Procedure:
-
Administration of Tetrazine-Oligonucleotide:
-
Reconstitute the lyophilized Tetrazine-PEG12-Oligonucleotide in sterile PBS to the desired concentration for injection.
-
Administer the solution to the animal model via the desired route (e.g., intravenous tail vein injection). The dosage will depend on the specific oligonucleotide and target.
-
-
Accumulation and Clearance Phase:
-
Administration of TCO-Imaging Probe:
-
Prepare the TCO-modified imaging probe in sterile PBS.
-
After the predetermined lag time, administer the TCO-probe to the same animal. The molar ratio of the TCO-probe to the pre-injected tetrazine-oligonucleotide should be optimized, but often a slight excess of the TCO-probe is used.
-
-
In Vivo IEDDA Ligation and Imaging:
-
The tetrazine and TCO moieties will react rapidly in vivo.[8]
-
At various time points after administration of the TCO-probe (e.g., 1, 4, 8, 24 hours), perform in vivo imaging using the appropriate modality (PET, SPECT, or fluorescence imaging).[4] This will reveal the localization of the oligonucleotide.
-
-
Biodistribution Analysis (Optional):
-
At the final time point, euthanize the animals.
-
Dissect key organs and tissues (e.g., tumor, liver, kidneys, spleen, muscle, blood).
-
Quantify the amount of reporter signal (e.g., radioactivity via a gamma counter) in each tissue.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[15]
-
Conclusion
The use of the this compound linker provides a robust and versatile method for labeling oligonucleotides for in vivo tracking. The combination of highly efficient SPAAC chemistry for labeling and the rapid, bioorthogonal IEDDA ligation for in vivo detection allows for sensitive and specific monitoring of oligonucleotide distribution. The protocols and data presented herein serve as a comprehensive guide for researchers to implement this powerful technology in their drug development and molecular biology research.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures | Semantic Scholar [semanticscholar.org]
- 6. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dynamic-biosensors.com [dynamic-biosensors.com]
- 8. broadpharm.com [broadpharm.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions with TCO-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics, high specificity, and biocompatibility.[1] This powerful ligation strategy enables the precise and efficient modification of proteins and other biomolecules in complex biological environments without the need for catalysts, making it an invaluable tool for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[2][3]
Core Principles of the TCO-Tetrazine iEDDA Reaction
The iEDDA reaction involves a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained TCO).[4] This reaction is characterized by its rapid rate, with second-order rate constants reaching up to 1 x 10⁶ M⁻¹s⁻¹.[4][5] The reaction is irreversible and produces nitrogen gas (N₂) as the only byproduct.[5] The progress of the reaction can often be visually monitored by the disappearance of the characteristic color of the tetrazine.[5][6]
A key advantage of the TCO-tetrazine ligation is its bioorthogonality; the reacting moieties are unreactive toward naturally occurring functional groups such as amines and thiols, ensuring specific conjugation in complex biological milieu.[5][7] The reaction proceeds efficiently under mild, physiological conditions, including in aqueous buffers and at room temperature.[2][5]
Quantitative Data on Reaction Kinetics
The kinetics of the iEDDA reaction are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction solvent.[8] Protic solvents, particularly water, have been shown to accelerate the reaction.[2][9]
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000[8][9] |
| TCO derivatives and Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000[8] |
| TCO derivatives and Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000[8] |
| TCO and various tetrazine scaffolds | 1,4-dioxane | 25 | 1.4 - 230[8] |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000[8] |
| General TCO-Tetrazine | N/A | N/A | up to 1 x 10⁶[5] |
Experimental Protocols
Protocol 1: Modification of a Protein with a TCO-NHS Ester
This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)
-
Spin desalting column or dialysis equipment
Methodology:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer to a concentration of 1-5 mg/mL.[1] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.[1]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[1]
-
Quenching (Optional): To quench any unreacted NHS ester, add a small volume of a concentrated amine-containing buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.[1]
-
Purification: Remove the excess, unreacted TCO-NHS ester and other small molecules using a spin desalting column or dialysis against an appropriate buffer.[1][8] The TCO-modified protein is now ready for conjugation.
Workflow for labeling a protein with a TCO-NHS ester.
Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-modified protein (prepared using a similar NHS ester protocol or other method)
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Prepare Labeled Proteins: Ensure both the TCO-labeled protein and the tetrazine-labeled protein are in a compatible buffer, such as PBS pH 7.4.[1]
-
Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A 1:1 to 1:1.5 molar ratio is a good starting point, though the optimal ratio may need to be determined empirically.[1]
-
Incubation: Allow the reaction to proceed for up to 1 hour at room temperature.[5] The reaction is often complete in a shorter time frame.[10]
-
Analysis and Purification (Optional): The resulting protein-protein conjugate can be analyzed by SDS-PAGE to confirm the formation of a higher molecular weight product. If necessary, the conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPAAC Reaction of Azide-Tagged Biomolecules with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a cornerstone of modern bioconjugation. Specifically, it focuses on the reaction between azide-tagged biomolecules and dibenzocyclooctyne (DBCO) linkers. This copper-free click chemistry reaction is prized for its high efficiency, specificity, and biocompatibility, making it an ideal tool for labeling and modifying sensitive biological molecules in aqueous environments.[][2][3]
Introduction to SPAAC with DBCO Linkers
Strain-Promoted Azide-Alkyne Cycloaddition is a bioorthogonal reaction that occurs between a cyclooctyne, such as DBCO, and an azide (B81097). The driving force for this reaction is the high ring strain of the DBCO molecule, which is released upon the formation of a stable triazole linkage with the azide. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it suitable for applications in living systems.[3][4]
DBCO reagents are known for their high reactivity and stability, reacting specifically with azides even in the presence of other functional groups like amines and hydroxyls commonly found in biomolecules.[2][5] This high degree of specificity minimizes off-target reactions and ensures precise labeling.[6][7] The reaction can be conveniently monitored by UV-Vis spectroscopy due to the characteristic absorbance of the DBCO group at approximately 310 nm.[4][8]
Key Features of SPAAC-DBCO Reactions:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and live-cell applications.[2][3][4]
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.[2][3][4]
-
High Efficiency and Specificity: The reaction is fast and forms a stable triazole bond with high yields and minimal side reactions.[2][4][9]
-
Stability: Both the DBCO and azide functional groups are stable on biomolecules for extended periods.[2][4]
Experimental Protocols
This section provides detailed protocols for a general SPAAC bioconjugation, including the preparation of reagents, the conjugation reaction, and purification of the final product.
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol outlines a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
Materials:
-
Azide-tagged biomolecule
-
DBCO-linker (e.g., DBCO-NHS ester for labeling primary amines)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-8.0. Crucially, ensure the buffer is free of sodium azide , as it will react with the DBCO linker.[8]
-
Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Activation of Biomolecule with DBCO (if not already functionalized):
-
This step is necessary if your biomolecule of interest is not already equipped with a DBCO group. The example below is for labeling a protein with a DBCO-NHS ester.
-
Combine the protein solution (typically 1-10 mg/mL) with a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution.[7] The final DMSO concentration should ideally be kept below 10-15% to avoid protein precipitation.[8]
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.[7][10]
-
Optional Quenching: To stop the reaction, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[10] This will react with any excess NHS ester.
-
Purify the DBCO-activated protein using size-exclusion chromatography or dialysis to remove unreacted DBCO-linker.[10]
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized molecule to the azide-tagged biomolecule. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule.[9]
-
Incubate the reaction mixture. Typical reaction times are between 4 and 12 hours at room temperature, or overnight at 4°C.[6] For some applications, shorter incubation times of 2-4 hours at room temperature may be sufficient.[2]
-
-
Purification of the Conjugate:
-
Remove excess, unreacted molecules from the conjugate using an appropriate purification method such as size-exclusion chromatography, dialysis, or HPLC.[2]
-
-
Characterization:
-
The success of the conjugation can be confirmed by methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[2]
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[6][7]
-
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps of a typical SPAAC bioconjugation experiment.
Application Notes: Optimizing Your SPAAC Reaction
Several factors can influence the rate and efficiency of a SPAAC reaction. Careful optimization of these parameters is crucial for successful conjugation.
-
Choice of Cyclooctyne: While DBCO is widely used, other cyclooctynes like Bicyclononyne (BCN) derivatives can sometimes offer faster reaction rates.[11] The choice may depend on the specific application and the steric hindrance around the azide.[11]
-
Reaction Buffer and pH: The choice of buffer can significantly impact reaction kinetics.[12] For instance, reactions in HEPES buffer have been shown to be faster than in PBS.[12] Generally, a pH range of 7-8 is optimal for most SPAAC reactions.[11]
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) can accelerate the reaction.[8][11] However, the thermal stability of the biomolecules must be considered to prevent denaturation.[8]
-
Reactant Concentration: Higher concentrations of both the azide and DBCO-containing molecules will lead to a faster reaction rate, following the law of mass action.[8]
-
PEG Linkers: Incorporating a Polyethylene Glycol (PEG) spacer between the DBCO moiety and the biomolecule can increase reaction rates.[8][12] The PEG linker extends the DBCO group away from the surface of the biomolecule, reducing steric hindrance and improving its accessibility to the azide.[8] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[12]
-
Solvent Effects: While SPAAC is well-suited for aqueous buffers, the addition of organic co-solvents like DMSO can improve the solubility of hydrophobic reactants.[11] However, the concentration of organic solvents should be carefully optimized, as high concentrations can negatively impact biomolecule stability and may even slow down the reaction in some cases.[8]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of SPAAC reactions with DBCO linkers.
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.0 | 0.32 - 0.85[12] |
| HEPES | 7.0 | 0.55 - 1.22[12] |
| DMEM | - | 0.59 - 0.97[12] |
| RPMI | - | 0.27 - 0.77[12] |
Data is for the reaction of Sulfo-DBCO-amine with model azides at 25°C and 37°C.[12]
Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22[8] |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine[8] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37[8][12] |
This table highlights the impact of steric hindrance and the benefit of a PEG linker. The unconjugated Sulfo-DBCO-amine exhibits the highest reactivity. The DBCO-PEG5-Trastuzumab, with its PEG spacer, reacts faster than the DBCO-Trastuzumab without the spacer.[8]
Visualizing the SPAAC Reaction Mechanism
Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Suboptimal reaction conditions (pH, temperature, buffer). | Screen a range of pH values (e.g., 6.5-8.5) and try different buffers (e.g., PBS vs. HEPES).[11] Consider increasing the temperature (e.g., to 37°C) if biomolecule stability allows.[11] |
| Steric hindrance around the azide or DBCO moiety. | If possible, redesign the labeling strategy to place the reactive groups in a more accessible location. Consider using a DBCO linker with a PEG spacer to reduce steric hindrance.[8] | |
| Low reactant concentrations. | Increase the concentration of one or both reactants.[8] | |
| Non-specific Labeling | Reaction of DBCO with other functional groups. | While rare, DBCO has been reported to react with cysteine residues under certain conditions.[8] Ensure the purity of your starting materials. |
| Presence of sodium azide in buffers. | Ensure all buffers are free of sodium azide, as it will compete with the azide-tagged biomolecule for the DBCO linker.[8] | |
| Difficulty in Purifying the Product | Similar physicochemical properties of the product and starting materials. | Optimize the purification method. For example, try a different type of chromatography resin or adjust the gradient in HPLC. |
References
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell Surface Labeling Using Methyltetrazine-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG12-DBCO is a heterobifunctional linker that enables advanced bioconjugation strategies for cell surface labeling. This reagent incorporates two highly efficient and mutually orthogonal bioorthogonal chemistry handles: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances solubility and minimizes steric hindrance.
This powerful tool is ideal for two-step labeling procedures in complex biological environments, such as the surface of living cells. The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO), a reaction known for its exceptionally fast kinetics. The DBCO group reacts with an azide (B81097) (N₃) via strain-promoted alkyne-azide cycloaddition (SPAAC), another rapid and highly specific copper-free click chemistry reaction.
These application notes provide detailed protocols for utilizing this compound in cell surface labeling experiments, along with relevant quantitative data to guide experimental design.
Principle of Two-Step Cell Surface Labeling
The use of a bifunctional linker like this compound allows for a modular and versatile approach to cell surface labeling. The general principle involves two key steps:
-
Introduction of a Bioorthogonal Handle: The first step is to introduce one of the reactive partners (either an azide or a TCO group) onto the cell surface. This can be achieved through various methods, including:
-
Metabolic Labeling: Cells are cultured with an unnatural sugar analog (e.g., an azido-sugar like Ac₄ManNAz) that is metabolically incorporated into cell surface glycans.
-
Antibody-Based Labeling: A primary antibody targeting a specific cell surface antigen is used, followed by a secondary antibody conjugated to the bioorthogonal handle.
-
Direct Chemical Modification: Cell surface proteins can be directly modified with a reactive handle using methods like NHS-ester chemistry.
-
-
Bioorthogonal Ligation with the Linker-Probe Conjugate: The second step involves the reaction of the cell surface-displayed handle with the complementary handle on the this compound linker, which has been pre-conjugated to a probe of interest (e.g., a fluorophore, biotin, or a therapeutic agent).
Data Presentation
Quantitative Data on Bioorthogonal Labeling Reactions
| Parameter | Tetrazine-TCO Reaction | Azide-DBCO Reaction | Reference |
| Second-Order Rate Constant (k₂) | 210 - 30,000 M⁻¹s⁻¹ | ~0.31 M⁻¹s⁻¹ | [1][2] |
| Typical Reagent Concentration | 1-10 µM | 15-50 µM | [3][4] |
| Typical Incubation Time | 5 - 30 minutes | 30 - 60 minutes | [3][4] |
Cell Viability and Labeling Efficiency
| Cell Line | Labeling Method | Reagent and Concentration | Viability | Labeling Efficiency | Reference |
| A549 | Metabolic (Ac₄ManNAz) + DBCO-Cy5 | DBCO-Cy5 (up to 100 µM) | No significant cytotoxicity observed | Concentration-dependent increase in fluorescence | [3] |
| Jurkat T cells | Metabolic (Ac₄ManNAz) + Tz-DBCO & TCO-DBCO | 50 µM | Not specified | ~46% of cells formed pairs | [2] |
Mandatory Visualizations
Caption: Two-step cell surface labeling workflow.
Caption: Experimental workflow for cell labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido-Sugars
This protocol describes the introduction of azide groups onto the cell surface via metabolic incorporation of an azido-sugar.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to a stock concentration of 10 mM.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-48 hours under normal growth conditions (e.g., 37°C, 5% CO₂).
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated azido-sugar.
Protocol 2: Two-Step Cell Surface Labeling using this compound
This protocol describes the labeling of azide-modified cells using the bifunctional linker pre-conjugated to a TCO-fluorophore.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
TCO-conjugated fluorophore
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Linker-Fluorophore Conjugate: a. In a microcentrifuge tube, dissolve this compound and a TCO-conjugated fluorophore in an appropriate solvent (e.g., DMSO). b. Use a slight molar excess of the TCO-fluorophore to ensure complete reaction with the methyltetrazine moiety of the linker. c. Incubate the reaction for 30 minutes at room temperature. The product is a DBCO-PEG12-Tetrazine-Fluorophore conjugate.
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.
-
Labeling Reaction: a. Dilute the DBCO-PEG12-Tetrazine-Fluorophore conjugate in live cell imaging buffer to a final concentration of 10-50 µM. b. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer.
-
Analysis:
-
For microscopy: Add fresh imaging buffer and proceed with imaging using the appropriate filter sets.
-
For flow cytometry: Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Protocol 3: Antibody-Based Cell Surface Labeling
This protocol provides an alternative to metabolic labeling, using an antibody to introduce one of the bioorthogonal handles.
Materials:
-
Cells expressing the target antigen
-
Primary antibody specific for the cell surface antigen
-
Azide- or TCO-conjugated secondary antibody
-
This compound conjugated to a complementary probe (TCO- or azide-fluorophore)
-
Appropriate buffers (e.g., PBS with 1% BSA)
Procedure:
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at a predetermined optimal concentration for 1 hour at 4°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the azide- or TCO-conjugated secondary antibody for 1 hour at 4°C.
-
Washing: Wash the cells three times with cold PBS.
-
Labeling with Linker-Probe Conjugate: a. Prepare the this compound-probe conjugate as described in Protocol 2, ensuring the probe has the complementary reactive group to the secondary antibody. b. Incubate the cells with the linker-probe conjugate at a concentration of 10-50 µM for 30-60 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Analysis: Proceed with analysis by microscopy or flow cytometry.
Concluding Remarks
This compound is a versatile and powerful tool for cell surface labeling, offering high specificity and efficiency through the use of two independent bioorthogonal reactions. The protocols provided herein serve as a starting point for experimental design. Researchers are encouraged to optimize parameters such as reagent concentrations and incubation times for their specific cell types and applications to achieve the best results. The use of appropriate controls, such as cells not treated with the bioorthogonal handle, is crucial for validating the specificity of the labeling.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for Creating Fluorescent Probes with Methyltetrazine-PEG12-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyltetrazine-PEG12-DBCO, a heterobifunctional linker, for the creation of advanced fluorescent probes. This linker is a powerful tool in bioorthogonal chemistry, enabling the precise and efficient conjugation of two distinct molecular entities, which is particularly valuable in the development of probes for cellular imaging and targeted therapies.
This compound features two key reactive moieties: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO), a reaction known for its exceptionally fast kinetics. The DBCO group reacts with an azide (B81097) (-N3) through a strain-promoted alkyne-azide cycloaddition (SPAAC), another highly specific and biocompatible "click chemistry" reaction. The PEG12 spacer enhances the solubility of the resulting conjugate in aqueous environments and minimizes steric hindrance, which is crucial for maintaining the biological activity of the labeled molecules.
This document outlines the protocols for a two-step labeling strategy to generate a fluorescent probe, quantitative data to inform experimental design, and visualizations of the underlying chemical reactions and biological pathways.
Quantitative Data
The efficiency and performance of fluorescent probes constructed with this compound are underpinned by the kinetics of the bioorthogonal reactions and the photophysical properties of the chosen fluorophore. The following tables summarize key quantitative data for the iEDDA and SPAAC reactions, as well as typical performance metrics for similar fluorescent probes.
Table 1: Reaction Kinetics of Bioorthogonal Ligations
| Reaction Type | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| iEDDA | Methyltetrazine & TCO | ~1,000 - 30,000 | Aqueous media, 37°C, pH 7.4 |
| SPAAC | DBCO & Azide | ~0.1 - 1.0 | Aqueous media, 37°C, pH 7.4 |
Note: Reaction rates can be influenced by the specific structure of the reactants and the solvent conditions.
Table 2: Photophysical Properties of Common Fluorophores Used in Probes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) (PEG-conjugated) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Cyanine3 (Cy3) | ~550 | ~570 | ~0.15 - 0.30 | ~150,000 |
| Cyanine5 (Cy5) | ~650 | ~670 | ~0.20 - 0.40 | ~250,000 |
| Alexa Fluor™ 488 | ~495 | ~519 | ~0.92 | ~73,000 |
| Alexa Fluor™ 647 | ~650 | ~668 | ~0.33 | ~270,000 |
Note: Quantum yields can be enhanced by PEGylation, which can reduce aggregation-caused quenching.[1] The specific quantum yield will depend on the local environment of the probe.
Table 3: Typical Performance Metrics for Bioorthogonal Imaging Probes
| Parameter | Typical Range | Factors Influencing the Metric |
| Signal-to-Noise Ratio (SNR) | 5 - 50+ | Fluorophore brightness, probe concentration, non-specific binding, cellular autofluorescence, detector sensitivity. |
| Labeling Efficiency | > 90% | Reaction kinetics, concentration of reactants, incubation time. |
| Photostability | Varies by fluorophore | Intrinsic properties of the dye; can be enhanced by specific formulations. |
Note: The signal-to-noise ratio is highly dependent on the experimental setup and the biological system being studied. Fluorogenic probes, which exhibit increased fluorescence upon reaction, can significantly improve the SNR.[2]
Experimental Protocols
The following protocols provide a step-by-step guide for creating a fluorescent probe by linking two biomolecules using this compound. This example describes the conjugation of a TCO-modified antibody (containing a fluorophore) to an azide-modified protein.
Protocol 1: Preparation of a TCO-Modified and Fluorescently Labeled Antibody
This protocol describes the modification of an antibody with a TCO-NHS ester and an amine-reactive fluorophore.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (n can be varied to optimize linker length)
-
Amine-reactive fluorophore with an NHS ester (e.g., Cy5-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in an amine-free buffer like PBS at pH 7.4.
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the amine-reactive fluorophore-NHS ester in anhydrous DMSO.
-
-
Antibody Labeling:
-
Add a 10- to 20-fold molar excess of the TCO-PEGn-NHS ester solution to the antibody solution.
-
Subsequently, add a 5- to 10-fold molar excess of the fluorophore-NHS ester solution to the same antibody solution. The exact molar excess should be optimized for the specific antibody and desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking, protected from light.
-
-
Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted TCO-linker and fluorophore using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified antibody-TCO-fluorophore conjugate at 280 nm (for protein concentration) and the absorbance maximum of the fluorophore.
Protocol 2: Preparation of an Azide-Modified Protein
This protocol describes the modification of a protein with an azide-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEGn-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 2-5 mg/mL in PBS, pH 7.4.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEGn-NHS ester in anhydrous DMSO.
-
Protein Labeling:
-
Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Purify the azide-modified protein using a desalting column equilibrated with PBS.
Protocol 3: Creation of the Fluorescent Probe via Bioorthogonal Ligation
This protocol describes the conjugation of the TCO-modified fluorescent antibody to the azide-modified protein using this compound.
Materials:
-
TCO-modified and fluorescently labeled antibody (from Protocol 1)
-
Azide-modified protein (from Protocol 2)
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Reagent Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Pre-incubation (Tetrazine-TCO Reaction):
-
In a microcentrifuge tube, combine the TCO-modified fluorescent antibody with a 1.5 to 2-fold molar excess of the this compound solution.
-
Incubate for 30-60 minutes at room temperature to allow the iEDDA reaction to proceed. This creates an antibody-fluorophore-linker conjugate with a free DBCO group.
-
-
Conjugation (SPAAC Reaction):
-
Add the azide-modified protein to the reaction mixture from the previous step. A 1:1 to 1:1.5 molar ratio of the antibody-fluorophore-linker conjugate to the azide-modified protein is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification (Optional): Depending on the downstream application, the resulting fluorescent probe conjugate may be used directly or purified from any unreacted components using size-exclusion chromatography.
Protocol 4: Cellular Imaging with the Fluorescent Probe
This protocol provides a general guideline for using the newly created fluorescent probe for cellular imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescent probe conjugate (from Protocol 3)
-
Cell culture medium
-
Imaging buffer (e.g., phenol (B47542) red-free medium)
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging plate and allow them to adhere overnight.
-
Probe Incubation:
-
Dilute the fluorescent probe conjugate to the desired final concentration (typically in the nanomolar to low micromolar range) in fresh cell culture medium. The optimal concentration should be determined empirically.
-
Remove the old medium from the cells and add the medium containing the fluorescent probe.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The incubation time will depend on the specific target and probe.
-
-
Washing:
-
Gently remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore used in the probe.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical reactions, experimental workflows, and a relevant biological signaling pathway that can be investigated using these fluorescent probes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Non-Specific Binding of PEGylated Linkers in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with non-specific binding (NSB) of PEGylated linkers in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of PEGylated linkers and why is it a problem?
A1: Non-specific binding refers to the undesirable adhesion of PEGylated molecules (e.g., antibody-drug conjugates, nanoparticles) to surfaces other than the intended target, such as cell surfaces, plasticware, or other proteins.[1][2] This is problematic because it can lead to high background signals, reduced assay sensitivity (lower signal-to-noise ratio), and inaccurate results, ultimately compromising the reliability of the experimental data.[3][4]
Q2: What are the common causes of non-specific binding of PEGylated linkers in cell-based assays?
A2: Several factors can contribute to NSB:
-
Hydrophobic and Ionic Interactions: The inherent physicochemical properties of the PEGylated linker, the conjugated molecule, or the assay surfaces can lead to unwanted interactions.[2][5]
-
PEG Linker Characteristics: The length, charge, and architecture (linear vs. branched) of the PEG chain can influence its interaction with cellular components and surfaces.[6][7][8] For instance, longer PEG chains can sometimes reduce NSB but may also hinder specific binding if not optimized.[9]
-
Assay Components and Conditions: Suboptimal buffer pH, ionic strength, or the absence of appropriate blocking agents can promote non-specific interactions.[3][5] The concentration of the PEGylated reagent itself can also be a factor.[10]
-
Cell Health and Density: Unhealthy or overly confluent cells can expose different surface molecules, leading to increased NSB.[11][12]
Q3: How does the length of the PEG linker affect non-specific binding?
A3: The length of the PEG chain plays a critical role. Generally, increasing PEG chain length can enhance the "stealth" properties of the conjugated molecule, creating a hydration layer that repels non-specific protein adsorption.[7][13] However, excessively long PEG chains can sometimes interfere with the specific binding of the targeting moiety to its receptor, a phenomenon known as the "shielding effect".[6][9] Therefore, the optimal PEG length must be determined empirically for each specific application.[7] Studies have shown that both PEG chain length and the type of targeting antibody affect the binding and uptake of nanoparticles by cells.[6]
Q4: Can the PEG linker itself be used to block non-specific binding?
A4: Yes, unmodified PEG can be used as a cost-effective blocking agent in some assays.[14] By adsorbing to the surfaces of microplates or other containers, it can prevent the non-specific binding of other biomolecules.[14] Additionally, novel PEG architectures, such as Y-shaped PEG, have been shown to be highly effective at reducing non-specific interactions in both single-molecule and cell-based assays.[3][15]
Troubleshooting Guides
Issue 1: High Background Signal in a Cell-Based Fluorescence Assay
High background fluorescence can obscure the specific signal from your target, making data interpretation difficult.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting high background signals.
Possible Cause & Suggested Solution
-
Cell or Media Autofluorescence:
-
Diagnosis: Include an "unstained cells" control and a "media only" control in your experiment.[10][16]
-
Solution: If autofluorescence is high, consider using a different fluorophore with an emission wavelength in the red or near-infrared spectrum, as cellular autofluorescence is often higher in the blue and green channels.[10] Using phenol (B47542) red-free media can also reduce background from the media itself.[17] For adherent cells, reading the plate from the bottom can minimize signal from the media.[17]
-
-
Insufficient Blocking:
-
Diagnosis: The blocking step may not be effectively saturating all non-specific binding sites on the cells and the well surface.
-
Solution:
-
Increase Blocking Time/Concentration: Extend the incubation time with your current blocking agent or increase its concentration.[18]
-
Test Different Blocking Agents: Common blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk might not always be optimal.[19] Consider testing alternatives. A comparison of common blocking agents is provided in Table 1.
-
Use a Synthetic Blocker: For assays sensitive to protein-based blockers, synthetic options like polyvinylpyrrolidone (B124986) (PVP) or even PEG itself can be effective.[14][19] Y-shaped PEG has shown superior performance in reducing NSB compared to linear PEG and BSA.[3]
-
-
-
Inadequate Washing:
-
PEGylated Reagent Concentration Too High:
-
Diagnosis: High concentrations of the detection reagent can lead to increased non-specific binding.[10]
-
Solution: Perform a titration experiment to determine the optimal concentration of your PEGylated reagent that provides a good signal-to-noise ratio.
-
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can undermine the validity of your findings.
Logical Relationship of Factors Affecting Reproducibility
Caption: Key factors that can lead to inconsistent assay results.
Possible Cause & Suggested Solution
-
Poor Cell Health or Inconsistent Cell Seeding:
-
Diagnosis: Visually inspect cells under a microscope before and during the assay. Uneven cell distribution or unhealthy morphology can lead to variability.[11]
-
Solution:
-
Ensure Healthy Cells: Use cells in their logarithmic growth phase and ensure high viability.[11][12] Avoid using cells that have been passaged too many times.[12]
-
Optimize Seeding Density: Test different cell seeding densities to find a number that gives a robust and reproducible signal.[12]
-
Proper Plating Technique: After seeding, allow plates to sit at room temperature for a short period before moving to the incubator to ensure even cell distribution and avoid "edge effects".[11]
-
-
-
Variability in PEG Linker Quality:
-
Diagnosis: Polydisperse PEG linkers, which contain a mixture of different chain lengths, can lead to batch-to-batch variability.
-
Solution: Whenever possible, use monodisperse PEG linkers, which have a defined molecular weight and structure.[13] This can significantly reduce variability and improve consistency.
-
-
Buffer and Reagent Inconsistency:
-
Diagnosis: Small variations in buffer pH, salt concentration, or reagent preparation can impact binding characteristics.
-
Solution: Prepare fresh buffers for each experiment. Adjusting the buffer pH to be near the isoelectric point of your protein can help minimize charge-based non-specific interactions.[5] Increasing the salt concentration (e.g., NaCl) can also help shield charged interactions.[3][5]
-
Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Primary Mechanism | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Protein-based coating of surfaces | Readily available, effective for many applications.[19] | Can cross-react with some antibodies; potential for batch-to-batch variability.[1] |
| Non-fat Dry Milk | Protein-based (casein) coating | Inexpensive and effective.[19] | Contains phosphoproteins and biotin, which can interfere with certain assays (e.g., phosphoprotein detection).[19] |
| Fish Gelatin | Protein-based coating | Low cross-reactivity with mammalian antibodies.[19] | May not be as effective as BSA or milk in all situations.[19] |
| Synthetic Polymers (PVP, PEG) | Forms a hydrophilic barrier | Protein-free, reducing potential for cross-reactivity; highly consistent.[14][19] | May require more optimization; can be more expensive.[19] |
| Y-shaped PEG | Steric hindrance and hydration layer | Shows superior blocking performance compared to linear PEG and BSA.[3] | May be less commercially available or more costly. |
Table 2: Effect of PEG-Diacrylate on Non-Specific Binding in an Immunoassay
| Condition | Relative Non-Specific Binding Signal | Fold Reduction in NSB |
| Unmodified Hydrogel | 100% | - |
| PEG-Diacrylate Modified Hydrogel | 10% | 10-fold |
Data adapted from a study on PEG-modified hydrogels, showing a significant reduction in non-specific binding.[4][20]
Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration
This protocol helps determine the optimal concentration of a chosen blocking agent to minimize NSB.
-
Plate Seeding: Seed your cells in a 96-well plate (black with a clear bottom is recommended for fluorescence assays) at the optimized density and allow them to adhere overnight.[17]
-
Prepare Blocking Buffers: Prepare a series of dilutions of your blocking agent (e.g., BSA at 0.5%, 1%, 2%, 3%, and 5% w/v in PBS).
-
Blocking Step: Remove the culture medium and wash the cells once with PBS. Add 100 µL of each blocking buffer dilution to different wells. Include a "no blocking agent" control (PBS only). Incubate for 1-2 hours at room temperature or 37°C.
-
Add Negative Control Reagent: After blocking, wash the cells. Add your PEGylated reagent conjugated to a fluorophore, but without the specific targeting moiety (e.g., a fluorescently labeled PEG linker attached to a non-specific IgG antibody). This will measure only non-specific binding.
-
Incubation and Washing: Incubate according to your standard protocol. Afterward, perform your standard washing steps to remove unbound reagent.
-
Signal Detection: Read the fluorescence intensity on a plate reader.
-
Analysis: The optimal blocking agent concentration is the one that results in the lowest fluorescence signal without causing cell toxicity or detachment.
Protocol 2: Cell Viability/Cytotoxicity Assay with a PEGylated ADC
This protocol is a general guideline for assessing the potency of a PEGylated antibody-drug conjugate (ADC).
-
Cell Plating: Seed the target cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.[21]
-
Prepare ADC Dilutions: Prepare serial dilutions of your PEGylated ADC in the appropriate cell culture medium. It is good practice to prepare these at a 4x or 5x working concentration.[21]
-
Cell Treatment: Add the ADC dilutions to the cells. Include a "no ADC" control for 100% cell viability and a positive control for cell death if available. Incubate the cells for the desired treatment period (e.g., 72-96 hours) at 37°C in a CO2 incubator.[21][22]
-
Assess Viability: After the incubation period, measure cell viability using a suitable assay, such as AlamarBlue or CellTiter-Glo.[21][22]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each ADC concentration. Plot the results to determine the EC50 value (the concentration that causes 50% of the maximal effect).[21]
References
- 1. researchgate.net [researchgate.net]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. mdpi.com [mdpi.com]
- 4. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. biotium.com [biotium.com]
- 11. marinbio.com [marinbio.com]
- 12. biocompare.com [biocompare.com]
- 13. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. tecan.com [tecan.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Site-Specific, Stoichiometric-Controlled, PEGylated Conjugates of Fibroblast Growth Factor 2 (FGF2) with Hydrophilic Auristatin Y for Highly Selective Killing of Cancer Cells Overproducing Fibroblast Growth Factor Receptor 1 (FGFR1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation During Labeling with Hydrophobic Linkers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues when labeling with hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: Why do proteins aggregate when labeled with hydrophobic linkers?
A1: Protein aggregation during labeling with hydrophobic linkers is a common issue stemming from several factors:
-
Increased Surface Hydrophobicity: The introduction of hydrophobic linkers onto the protein surface can expose or create hydrophobic patches. These patches can interact between protein molecules, leading to self-association and aggregation.[1][2]
-
Disruption of Protein Structure: The labeling process itself, including the reaction conditions and the modification of amino acid residues, can cause partial unfolding of the protein. This can expose the hydrophobic core of the protein, making it prone to aggregation.[3][4]
-
High Protein Concentration: At high concentrations, the proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[5][6]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly influence protein stability. If the pH is close to the protein's isoelectric point (pI), the net charge of the protein is minimal, reducing electrostatic repulsion and promoting aggregation.[5][7]
Q2: What are the initial signs of protein aggregation?
A2: Protein aggregation can manifest in several ways:
-
Visual Observation: The most obvious sign is the appearance of visible precipitates, cloudiness, or turbidity in the solution.[7][8]
-
Analytical Techniques: Soluble aggregates that are not visible to the naked eye can be detected using techniques like Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and Analytical Ultracentrifugation (AUC).[9][10][11]
-
Loss of Activity: A decrease in the biological activity of the protein can also indicate that aggregation has occurred.[5][8]
Q3: How can I monitor protein aggregation during my experiment?
A3: Several analytical techniques can be used to monitor protein aggregation in real-time or as an endpoint measurement:
-
Size Exclusion Chromatography (SEC): A widely used technique to separate and quantify monomers, dimers, and higher-order aggregates.[9][10]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the presence of large aggregates.[10][11]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[9]
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues due to protein unfolding and aggregation can be monitored by fluorescence spectroscopy.[9]
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This indicates significant protein aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction. A starting concentration of 1-2 mg/mL is recommended.[7] If a higher final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.[7] | Lower concentrations reduce the probability of intermolecular interactions that lead to aggregation.[12] |
| Suboptimal Buffer pH | Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI).[7] For many antibodies, a pH range of 5.0-5.5 can minimize aggregation.[7] | Maintaining a net charge on the protein surface promotes electrostatic repulsion between molecules.[5] |
| Inappropriate Ionic Strength | Optimize the salt concentration. For some proteins, increasing the salt concentration (e.g., to 150 mM NaCl) can help screen electrostatic interactions and reduce aggregation.[7] | The ionic strength of the buffer affects electrostatic interactions within and between protein molecules.[5][8] |
| High Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C).[7][12] | Lower temperatures slow down the kinetics of both the labeling reaction and the aggregation process.[12] |
| High Linker-to-Protein Ratio | Reduce the molar ratio of the hydrophobic linker to the protein. Perform a titration to find the optimal ratio that achieves sufficient labeling with minimal aggregation.[7] | Over-labeling can significantly increase the surface hydrophobicity of the protein. |
Issue 2: The labeled protein solution appears clear, but subsequent analysis reveals the presence of soluble aggregates.
This indicates the formation of smaller, non-precipitating aggregates.
| Potential Cause | Troubleshooting Step | Rationale |
| Subtle Protein Destabilization | Incorporate stabilizing excipients into the labeling and storage buffers. | Additives can help maintain the native conformation of the protein and prevent unfolding.[13] |
| Hydrophobicity of the Linker | If possible, switch to a more hydrophilic or a PEGylated version of the linker. | PEGylation can increase the solubility and stability of the protein by creating a hydrophilic shield.[14][15] |
| Presence of Free Cysteines | For proteins with free cysteines not intended for labeling, consider adding a reducing agent like DTT or TCEP to prevent intermolecular disulfide bond formation.[5][8] | Unwanted disulfide bonds can lead to the formation of covalent aggregates. |
| Slow Aggregation Over Time | After labeling, purify the protein to remove any small aggregates that may have formed. Store the labeled protein in an optimized buffer containing stabilizers and at a low temperature (-80°C with a cryoprotectant like glycerol).[5] | Removal of aggregation nuclei can prevent further aggregate growth during storage.[16] |
Quantitative Data Summary: Stabilizing Excipients
The following table summarizes commonly used excipients to prevent protein aggregation and their typical working concentrations.
| Excipient Category | Excipient | Typical Concentration | Mechanism of Action |
| Osmolytes | Glycerol | 5-20% (v/v)[6][12] | Stabilizes the native protein structure by being preferentially excluded from the protein surface.[17] |
| Sucrose | 0.25-1 M[6] | Favors the hydrated state of the protein.[8] | |
| Amino Acids | L-Arginine | 50-500 mM[6] | Suppresses aggregation by binding to charged and hydrophobic patches on the protein surface.[6][18] |
| L-Glutamate | 50-500 mM[6] | Works synergistically with arginine to prevent aggregation.[8] | |
| Detergents (Non-ionic) | Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v)[8][12] | Prevents surface-induced aggregation and can solubilize small aggregates.[8][19] |
| Polysorbate 80 (Tween-80) | 0.01-0.1% (v/v) | Similar to Polysorbate 20, often used in biopharmaceutical formulations. | |
| Salts | Sodium Chloride (NaCl) | 50-200 mM | Modulates electrostatic interactions.[8] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol outlines the general steps for analyzing protein aggregation using SEC.
-
System Preparation:
-
Equilibrate the SEC column and the HPLC system with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure a stable baseline is achieved before sample injection.
-
-
Sample Preparation:
-
Prepare the protein sample in the mobile phase buffer.
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove any large particulates.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm.[7]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.
-
Calculate the percentage of each species to quantify the extent of aggregation.
-
Protocol 2: Dialysis for Buffer Exchange and Removal of Unreacted Linker
This protocol describes how to perform dialysis to change the buffer of the protein solution and remove excess, unreacted hydrophobic linker.
-
Membrane Preparation:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein of interest (typically 10-14 kDa for antibodies) but large enough to allow the free passage of the linker and buffer components.
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or ethanol).
-
-
Sample Loading:
-
Carefully load the protein solution into the dialysis tubing or cassette, avoiding the introduction of air bubbles.
-
Securely clamp both ends of the tubing.
-
-
Dialysis:
-
Immerse the sealed dialysis bag in a large volume of the desired new buffer (at least 100 times the sample volume).
-
Stir the buffer gently at a low temperature (e.g., 4°C).
-
Allow dialysis to proceed for several hours to overnight, with at least one change of the external buffer to ensure complete exchange.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag from the buffer.
-
Transfer the protein solution from the bag to a clean tube.
-
Determine the final protein concentration.
-
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. research.vu.nl [research.vu.nl]
- 3. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 4. Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. approcess.com [approcess.com]
- 10. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 11. Protein Aggregation Analysis [intertek.com]
- 12. benchchem.com [benchchem.com]
- 13. nanoscience.com [nanoscience.com]
- 14. benchchem.com [benchchem.com]
- 15. purepeg.com [purepeg.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmtech.com [pharmtech.com]
- 18. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 19. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Side reactions of tetrazine and DBCO in complex biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during tetrazine-DBCO ligation experiments in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions for tetrazines in biological samples?
A1: The primary side reactions for tetrazines in complex biological environments involve their interaction with nucleophiles, particularly thiols present in molecules like cysteine and glutathione.[1][2][3][4] Tetrazines can react with thiols through several pathways, including nucleophilic aromatic substitution (SNAr) and oxidation of thiols to disulfides.[1][5] The stability of the tetrazine ring is also pH-dependent and can be compromised under strongly basic conditions.[3]
Q2: My DBCO-labeled protein is showing unexpected modifications. What could be the cause?
A2: DBCO (dibenzocyclooctyne) can undergo side reactions with nucleophiles, most notably thiols from cysteine residues in proteins.[6] This can lead to the formation of a stable thiol-ene conjugate, which is a common cause of unexpected modifications.[6] Additionally, while generally stable, DBCO can show reduced stability under strongly acidic conditions, such as during peptide cleavage from a resin with high concentrations of trifluoroacetic acid (TFA).[7]
Q3: I am observing low ligation efficiency between my tetrazine and DBCO-labeled molecules. What are the potential reasons?
A3: Low ligation efficiency can stem from several factors:
-
Degradation of Reactants: Both tetrazine and DBCO have limited stability in biological media. Tetrazines can degrade in aqueous solutions, and their stability is often inversely correlated with their reactivity.[8][9] DBCO can also degrade, particularly in the endolysosomal environment of cells.[10]
-
Steric Hindrance: Bulky molecules attached to the tetrazine or DBCO moieties can physically obstruct the reaction.[8]
-
Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to DBCO can lead to incomplete reaction.[8]
-
Suboptimal Reaction Conditions: Factors like pH can influence the stability and reactivity of the reactants.[3]
Q4: Can I use tetrazine-TCO and azide-DBCO ligations simultaneously for multiplexed labeling?
A4: Yes, with careful selection of reagents, the tetrazine-TCO and azide-DBCO reaction pairs are mutually orthogonal and can be used for simultaneous labeling of different targets in the same biological system.[11] It is crucial to choose a tetrazine that does not cross-react with DBCO.[11]
Troubleshooting Guides
Issue 1: Non-specific Labeling or Unexpected Adducts with Tetrazine
-
Possible Cause: Reaction with endogenous thiols.
-
Troubleshooting Steps:
-
Thiol Scavenging: Pre-treat your sample with a thiol-capping agent like N-ethylmaleimide (NEM) to block free thiols before adding the tetrazine probe.
-
pH Optimization: Perform the ligation at a neutral or slightly acidic pH (pH 6.5-7.4) to minimize the reactivity of thiolates.[3]
-
Tetrazine Choice: Select a more stable tetrazine derivative. Tetrazines with electron-donating groups tend to be more stable, although they may have slower reaction kinetics.[12]
-
Issue 2: Loss of DBCO Reactivity or Off-Target Labeling
-
Possible Cause: Reaction with cellular nucleophiles or degradation in acidic/cellular environments.
-
Troubleshooting Steps:
-
Cysteine Protection: If working with a protein containing reactive cysteines, consider protecting the thiol groups prior to DBCO labeling.
-
pH Control: Maintain a neutral pH during the experiment to avoid acid-mediated degradation of DBCO.[7]
-
Minimize Incubation Time: Reduce the exposure time of the DBCO-labeled molecule to the complex biological sample to minimize degradation.[10]
-
Issue 3: Low Yield of the Tetrazine-DBCO Ligation Product
-
Possible Cause: Reactant degradation, steric hindrance, or incorrect stoichiometry.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare fresh solutions of tetrazine and DBCO reagents immediately before use.
-
Incorporate Spacers: If steric hindrance is suspected, use tetrazine and DBCO reagents with flexible linkers (e.g., PEG spacers) to increase the accessibility of the reactive moieties.[8]
-
Optimize Molar Ratio: Empirically determine the optimal molar ratio of the reactants. A slight excess (1.5-2 fold) of the more stable or less expensive component can drive the reaction to completion.[8]
-
Monitor Reaction Kinetics: If possible, monitor the reaction progress to identify if the reaction is stalling.
-
Data Presentation
Table 1: Stability of Tetrazine Derivatives in Fetal Bovine Serum (FBS)
| Tetrazine Derivative | Substituent Type | % Remaining after 10h in FBS at 37°C | Reference |
| 6 | Alkyl | >96% | [12] |
| 4 | Electron-withdrawing | < 20% (least stable) | [12] |
Table 2: Stability of Bioorthogonal Groups in Phagocytic Cells (24h incubation)
| Bioorthogonal Group | Cell Line | % Degradation | Reference |
| DBCO | RAW264.7 | 36% ± 0.8% | [10] |
| BCN | RAW264.7 | 79% ± 1.8% | [10] |
Experimental Protocols
Protocol: Mitigation of Tetrazine-Thiol Side Reactions
-
Sample Preparation: Prepare the biological sample (e.g., cell lysate, plasma) in a suitable buffer (e.g., PBS, pH 7.4).
-
(Optional) Thiol Blocking: To prevent side reactions with thiols, add N-ethylmaleimide (NEM) to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature.
-
Quenching Excess NEM: Add dithiothreitol (B142953) (DTT) to a final concentration of 1.5-2 times the NEM concentration to quench any unreacted NEM. Incubate for 15 minutes.
-
Tetrazine Ligation: Add the tetrazine-functionalized probe to the sample.
-
Incubation: Incubate for the desired time at the appropriate temperature (e.g., 37°C).
-
Analysis: Proceed with downstream analysis (e.g., SDS-PAGE, mass spectrometry) to detect the ligation product.
Mandatory Visualizations
Caption: Potential side reactions of tetrazines in biological samples.
Caption: Common side reactions and degradation pathways for DBCO.
Caption: Troubleshooting logic for low tetrazine-DBCO ligation yield.
References
- 1. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click’n lock : rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-dema ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00062A [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature and pH on Methyltetrazine-PEG12-DBCO reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyltetrazine-PEG12-DBCO in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the this compound reaction with a TCO-containing molecule?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the trans-cyclooctene (B1233481) (TCO)-functionalized molecule. A common starting point is a 1.1 to 1.5-fold molar excess of the tetrazine reagent. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system. A slight excess of one component can help drive the reaction to completion for the limiting reagent.[1]
Q2: What are the recommended reaction buffers and pH range?
A2: The Methyltetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6.0 to 9.0.[1][2] For the standard ligation reaction, the effect of pH within the physiological range (6.5-7.5) on the reaction rate is generally minor.[3]
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within a few minutes to a couple of hours, depending on reactant concentrations.[1] For certain applications or less reactive partners, the incubation time can be extended. In some instances, incubating at 37°C can be used to further accelerate the reaction, while lower temperatures (e.g., 4°C) can be used to slow it down if needed.[1]
Q4: How does the methyl group on the tetrazine affect its reactivity and stability?
A4: Methyl-substituted tetrazines, such as in this compound, offer a good balance of stability and reactivity. While they may react more slowly than hydrogen-substituted tetrazines, they exhibit significantly better stability in aqueous solutions.[1] This makes them a reliable choice for applications that benefit from a more robust reagent.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the tetrazine-TCO ligation can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic pink/red color, which corresponds to a decrease in its absorbance in the 510-550 nm range.[2][3] For more quantitative analysis, HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.[3]
Data Presentation: Reaction Kinetics
The inverse electron demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a TCO derivative is characterized by its fast kinetics. The second-order rate constant (k₂) is a key parameter for quantifying this reaction speed.
Table 1: Second-Order Rate Constants for Methyltetrazine-TCO Reactions
| Tetrazine Derivative | TCO Derivative | Temperature (°C) | pH | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methyl-substituted tetrazine | TCO | Not Specified | Not Specified | Aqueous Media | ~1000 |
| 3-methyl-6-phenyl-tetrazine | sTCO | Not Specified | Not Specified | ACN/PBS | 420 ± 49 |
| Methyltetrazine-NHS Ester | TCO-Protein | Room Temp | Not Specified | PBS | Not Quantified, reaction for 60 min |
Note: The reaction rates are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent system.
Table 2: General Effect of Temperature and pH on Methyltetrazine-TCO Reaction Rate
| Parameter | Effect on Reaction Rate | Recommended Range | Notes |
| Temperature | An increase in temperature generally increases the reaction rate. | 4°C to 37°C | Room temperature (20-25°C) is sufficient for most applications. Higher temperatures can accelerate the reaction, while lower temperatures can be used to slow it down.[1] |
| pH | The reaction rate is largely insensitive to pH within the physiological range. | 6.0 - 9.0 | While the ligation is efficient across a broad pH range, the stability of the biomolecules being conjugated should be the primary consideration when selecting a buffer pH.[1][2] Some studies have shown no significant change in the rate constant between pH 6.5 and 7.4.[4] |
Experimental Protocols
Protocol: General Procedure for Monitoring Methyltetrazine-TCO Ligation by UV-Vis Spectroscopy
This protocol allows for the determination of the reaction kinetics by observing the decrease in the tetrazine's absorbance.
Materials:
-
This compound
-
TCO-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Cuvette
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a stock solution of the TCO-containing molecule in a compatible solvent.
-
-
Determine Molar Extinction Coefficient:
-
Accurately determine the molar extinction coefficient of the this compound at its λmax (typically 510-550 nm) in the chosen reaction buffer.
-
-
Set up the Reaction:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
-
Initiate and Monitor the Reaction:
-
Start the spectrophotometer measurement.
-
Add the this compound solution to the cuvette to initiate the reaction, ensuring rapid mixing.
-
Record the decrease in absorbance at the tetrazine's λmax over time.
-
-
Calculate Reaction Rate:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., if one reactant is in significant excess).[3]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: Molar ratio of reactants is not optimal. 2. Degradation of Reactants: Tetrazine or TCO may have degraded due to improper storage or handling. 3. Suboptimal Reaction Conditions: Temperature or pH is not suitable for the specific biomolecules. | 1. Optimize Molar Ratio: Empirically test different molar ratios, starting with a 1.1-1.5 fold excess of the tetrazine reagent.[1] 2. Use Fresh Reagents: Prepare fresh solutions of reactants before use. Store stock solutions appropriately (e.g., protected from light and moisture). 3. Adjust Reaction Conditions: Ensure the temperature and pH of the buffer are within the optimal range for your biomolecules. |
| Slow Reaction Rate | 1. Low Reactant Concentrations: Concentrations of one or both reactants are too low. 2. Low Temperature: The reaction is being performed at a temperature that is too low. 3. Steric Hindrance: Bulky molecules attached to the tetrazine or TCO are preventing efficient reaction. | 1. Increase Concentrations: Increase the concentration of one or both reactants. 2. Increase Temperature: Perform the reaction at room temperature or 37°C to increase the rate.[1] 3. Introduce a Spacer: The PEG12 spacer in this compound helps to mitigate steric hindrance. If issues persist, consider if the TCO-containing molecule also has a suitable spacer. |
| Precipitation of Reactants or Product | 1. Poor Solubility: One of the reactants or the final conjugate has poor solubility in the reaction buffer. | 1. Use PEGylated Linkers: The PEG12 linker on the this compound enhances aqueous solubility. Ensure the TCO-reagent is also sufficiently soluble. 2. Add Co-solvent: A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified. |
| Inconsistent Kinetic Data | 1. Inaccurate Reagent Concentrations: Stock solution concentrations are not accurately determined. 2. Temperature Fluctuations: The temperature is not stable during the kinetic measurements. | 1. Confirm Concentrations: Use a reliable method, such as UV-Vis spectroscopy with the molar extinction coefficient, to accurately determine the concentration of your stock solutions. 2. Ensure Temperature Control: Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature during the experiment. |
Visualizations
Caption: A typical experimental workflow for bioconjugation.
Caption: A troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Overcoming Steric Hindrance in Large Biomolecule Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during large biomolecule conjugation experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation that may be attributed to steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site: The target functional group (e.g., amine, thiol) is buried within the biomolecule's three-dimensional structure. | 1. Introduce a Spacer Arm: Employ a crosslinker with a longer, flexible spacer arm (e.g., PEG-based linkers) to extend the reach of the reactive group. 2. Site-Directed Mutagenesis: If the protein's function will not be compromised, introduce a reactive residue like cysteine at a more accessible, surface-exposed location. 3. Partial Denaturation: Use mild, reversible denaturation conditions to temporarily expose buried residues. This should be approached with caution to prevent irreversible unfolding. |
| Steric Clash Between Bulky Conjugation Partners: Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from approaching each other. | 1. Optimize Linker Length: Experiment with a variety of linker lengths to identify the optimal distance for efficient conjugation without negatively impacting the activity of the components. 2. Use Smaller Labeling Reagents: When possible, opt for smaller, less bulky tags or labels. |
| Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be ideal for the specific conjugation chemistry, exacerbating steric hindrance effects. | 1. Optimize pH: Adjust the pH of the reaction buffer to optimize the reactivity of the specific functional groups involved (e.g., pH 7.5-8.5 for NHS esters reacting with primary amines). 2. Optimize Temperature and Time: While most conjugations work well at room temperature for 1-2 hours or at 4°C overnight, a time-course experiment can determine the optimal reaction time. |
| Oxidized Thiols: For maleimide-based chemistry targeting cysteine residues, disulfide bond formation can render the thiols unreactive. | Reduce Disulfide Bonds: Prior to conjugation, treat the biomolecule with a reducing agent like TCEP or DTT to ensure the availability of free sulfhydryl groups. It is critical to remove the reducing agent before adding the maleimide-containing reagent.[1] |
Problem 2: Lack of Site-Specificity
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites with Varying Accessibility: Traditional conjugation methods, such as targeting lysine (B10760008) residues, often result in a heterogeneous mixture of products due to the presence of multiple reactive sites with different levels of exposure. | 1. Site-Specific Conjugation Methods: Employ techniques that offer precise control over the conjugation site. a. Engineered Cysteines: Introduce a single cysteine residue at a desired location for thiol-maleimide chemistry.[2] b. Unnatural Amino Acid (UAA) Incorporation: Genetically encode a UAA with a unique reactive group for bioorthogonal chemistry (e.g., click chemistry). c. Enzymatic Ligation: Utilize enzymes like Sortase A or inteins for site-specific ligation.[1][3][4][5] 2. Use a Catalyst: In some cases, a catalyst can promote a more site-specific reaction.[6] |
| Steric Hindrance Favoring More Accessible Sites: The conjugation reaction may preferentially occur at more exposed, albeit less desired, locations. | Optimize Linker Strategy: A longer or more flexible linker may enable access to the intended, more sterically hindered site. |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently. In large biomolecule conjugation, this can happen when the target functional group on a protein or other biomolecule is shielded by the molecule's own folded structure or when the large size of both conjugation partners prevents their reactive moieties from coming into close enough proximity.
Q2: What are the common indicators that steric hindrance is impacting my conjugation reaction?
A: Common signs include:
-
Low reaction yields: The amount of final conjugate is significantly lower than expected.
-
Incomplete conjugation: Even with an excess of the labeling reagent, the biomolecule is not fully conjugated.
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites.[6]
-
Precipitation or aggregation of the conjugate: This can occur if over-modification at accessible sites alters the protein's properties.
Q3: How can I assess the accessibility of a target residue on my protein?
A: Several methods can be used:
-
Computational Modeling: Protein structure prediction tools can estimate which residues are on the surface and are likely to be accessible.
-
Site-Directed Mutagenesis: Introducing a reactive residue (like cysteine) at the desired location and testing its reactivity can confirm its accessibility.
-
Mass Spectrometry: Techniques like limited proteolysis coupled with mass spectrometry can provide information about the surface topology of a protein.
Q4: What is the role of linkers and spacers in overcoming steric hindrance?
A: Linkers and spacers are chemical chains that connect the biomolecule to the molecule of interest. They can mitigate steric hindrance by:
-
Increasing distance: A longer linker can extend the reactive group away from the surface of the biomolecule, allowing it to access hindered sites.
-
Providing flexibility: Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can adopt various conformations to navigate around bulky domains.
-
Improving solubility: Hydrophilic linkers can help prevent aggregation, which can be a problem when conjugating hydrophobic molecules.
Q5: When should I consider using enzymatic ligation methods?
A: Enzymatic ligation methods, such as those using Sortase A or inteins, are excellent choices when absolute site-specificity is required. These methods are particularly useful for creating homogeneous products, which is often a critical requirement for therapeutic applications. However, they require engineering the target protein to include the specific recognition sequence for the enzyme.
Quantitative Data Summary
The choice of linker length and composition is a critical parameter in overcoming steric hindrance and achieving optimal conjugation outcomes.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) In Vitro and In Vivo Efficacy
| Linker | In Vitro Potency (IC50, ng/mL) | Plasma Clearance (mL/day/kg) | In Vivo Tumor Growth Inhibition (%) | Reference |
| Non-PEGylated | 10-20 | 15-20 | ~50% | [7] |
| PEG4 | 15-25 | 10-15 | ~60% | [7] |
| PEG8 | 20-30 | 5-10 | >70% | [7] |
| PEG12 | 25-40 | <5 | >80% | [7] |
| PEG24 | 30-50 | <5 | Significant tumor suppression | [7] |
Data is synthesized from preclinical studies and is intended for comparative purposes. Actual results will vary depending on the specific antibody, payload, and tumor model.
Table 2: Influence of Linker Composition on Conjugation Yield
| Linker Type | Reactive Groups | Typical Conjugation Yield | Key Characteristics |
| SMCC | NHS ester, Maleimide | 60-80% | Common heterobifunctional linker, relatively hydrophobic. |
| Mal-PEG-NHS | NHS ester, Maleimide | 70-90% | Increased hydrophilicity improves solubility and can increase yield.[8] |
| DBCO-PEG-NHS | NHS ester, DBCO | 80-95% | Used for copper-free click chemistry, highly efficient and bioorthogonal. |
| Azide-PEG-NHS | NHS ester, Azide | 80-95% | Used for copper-catalyzed or strain-promoted click chemistry. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Surface-Exposed Cysteine
This protocol outlines the general steps for introducing a cysteine residue at a specific site on a protein to facilitate site-specific conjugation.
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation to change a target codon to a cysteine codon (TGC or TGT). The primers should typically be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the designed primers. Use a low number of cycles (12-18) to minimize the chance of secondary mutations.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant protein and purify it using standard chromatography techniques.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes a general procedure for labeling an azide-modified biomolecule with an alkyne-containing molecule.
-
Prepare Stock Solutions:
-
Azide-modified biomolecule (e.g., 100 µM in a suitable buffer).
-
Alkyne-containing molecule (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO4) (e.g., 50 mM in water).
-
Copper(I)-stabilizing ligand (e.g., THPTA) (e.g., 50 mM in water).
-
Reducing agent (e.g., sodium ascorbate) (e.g., 100 mM in water, freshly prepared).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified biomolecule.
-
Alkyne-containing molecule (typically in 10-50 fold molar excess).
-
Premixed CuSO4 and ligand solution (a 1:5 molar ratio is common).
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate (B8700270) solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and/or HPLC to confirm successful conjugation and assess purity.
Protocol 3: Sortase A-Mediated Ligation
This protocol provides a general framework for the site-specific ligation of two protein fragments using Sortase A.
-
Protein Engineering:
-
Engineer the C-terminus of the "donor" protein to contain the Sortase A recognition motif (e.g., LPETG).[1]
-
Engineer the N-terminus of the "acceptor" protein or peptide to have one or more glycine (B1666218) residues (e.g., GGG).[1]
-
-
Protein Expression and Purification: Express and purify both the donor and acceptor proteins.
-
Reaction Setup:
-
Combine the donor protein, acceptor protein (typically in a 1:5 to 1:10 molar ratio), and purified Sortase A enzyme in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5). Optimal reactant concentrations and ratios may need to be determined empirically.[1]
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for 1-4 hours. The reaction progress can be monitored by SDS-PAGE.
-
Purification: Purify the ligated product from unreacted substrates and the Sortase A enzyme. If the Sortase A or one of the substrates has an affinity tag (e.g., His-tag), affinity chromatography can be used for separation.
-
Characterization: Confirm the identity and purity of the final ligated product by SDS-PAGE, Western blot, and mass spectrometry.
Visualizations
Caption: A troubleshooting workflow for addressing low yield in bioconjugation experiments.
Caption: A generalized experimental workflow for the development of antibody-drug conjugates (ADCs).
References
- 1. roboklon.com [roboklon.com]
- 2. Methods and Applications of Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of organic co-solvents on the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why are organic co-solvents used in SPAAC reactions?
Organic co-solvents are primarily used to address solubility issues.[1] Many molecules of interest, such as certain payload molecules for bioconjugation, have poor solubility in aqueous media.[2] Organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) can help dissolve these hydrophobic reactants, ensuring the reaction can proceed in a homogeneous solution.[2][3]
Q2: What are the most common organic co-solvents for SPAAC?
The most typically utilized organic co-solvents for SPAAC reactions are DMSO, DMF, and acetonitrile (MeCN).[2][3] These are often used in mixtures with aqueous buffers.
Q3: How do organic co-solvents affect SPAAC reaction rates?
The effect of organic co-solvents on SPAAC kinetics can be complex and depends on the specific reactants and conditions. While they are necessary for solubility, some studies indicate that higher concentrations of organic solvents can be counterproductive to the reaction rate.[4] The rate of 1,3-dipolar cycloaddition reactions has been observed to increase with a higher mole fraction of water in the solvent system, which may be due to the stabilization of the transition state through hydrogen bonding.[5] Therefore, the use of organic co-solvents should be carefully considered and optimized.[4]
Q4: What is the recommended concentration of organic co-solvents in a SPAAC reaction?
It is crucial to minimize the concentration of organic co-solvents, especially when working with biomolecules like proteins or antibodies.[2] High concentrations can lead to conformational changes, denaturation, or precipitation of the biomolecule.[2][6] A general guideline is to keep the final concentration of the organic co-solvent, such as DMSO, below 10-20%.[7][8]
Q5: Can the choice of cyclooctyne (B158145) influence the reaction's sensitivity to solvents?
Yes, the structure of the cyclooctyne can influence reaction kinetics. For example, the reaction rate of DIBAC (dibenzoazacyclooctyne) with a hydrophilic azide (B81097) is highly tolerant to changes in buffer conditions but is impacted by organic co-solvents.[4] Different cyclooctynes will have varying stability and reactivity profiles that can be affected by the solvent environment.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | One or both of your reactants may not be fully dissolved in the aqueous buffer.[1] Solution: Add a minimal amount of a water-miscible organic co-solvent like DMSO or DMF to your reaction mixture to improve solubility.[1] It is recommended to first dissolve the poorly soluble reactant in a small amount of the organic solvent before adding it to the reaction buffer.[6] |
| Degradation of Reactants | Strained cyclooctynes can be unstable under certain conditions, such as acidic pH or prolonged storage, leading to degradation.[1] Solution: Ensure your cyclooctyne and azide reagents are stored correctly (typically cold and protected from light) and used promptly after reconstitution.[1] Avoid harsh reaction conditions if your reagents are known to be unstable. |
| Steric Hindrance | Bulky functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing or preventing the reaction.[1][9] Solution: Consider incorporating a flexible linker, such as polyethylene (B3416737) glycol (PEG), between the reactive moiety (azide or cyclooctyne) and the molecule of interest. This can increase the distance between the reacting molecules and reduce steric hindrance.[1][6] |
| Incorrect Stoichiometry | An improper ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent.[1] Solution: Carefully check the concentrations of your stock solutions and ensure the desired molar ratio is used in the reaction. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Composition | The reaction kinetics may be slow in the chosen solvent system. Some studies suggest that more aqueous environments can lead to faster SPAAC reactions.[3][10] Solution: Try to minimize the percentage of the organic co-solvent if all reactants are sufficiently soluble. If a co-solvent is necessary, titrate its concentration to find the optimal balance between solubility and reaction rate. |
| Low Reactant Concentrations | The law of mass action dictates that lower concentrations will result in slower reaction rates.[6] Solution: If possible, increase the concentration of one or both reactants. |
| Suboptimal Temperature or pH | The reaction may be sensitive to temperature and pH. Solution: If your biomolecules are stable at higher temperatures, consider running the reaction at 37°C instead of room temperature.[6] The optimal pH for SPAAC is typically in the physiological range (pH 7-9).[2] |
Quantitative Data on Co-Solvent Effects
The following table summarizes findings on the impact of organic co-solvents on SPAAC reaction rates. It is important to note that absolute rates are highly dependent on the specific azide and cyclooctyne pair used.
| Co-Solvent | Concentration | Effect on Reaction Rate | Second-Order Rate Constant (k₂) Examples | Reference |
| DMSO | Not specified | Can be counterproductive in some cases. | 2.2 x 10⁻³ M⁻¹s⁻¹ for [9+1]CPP with benzyl (B1604629) azide in deuterated DMSO. | [4][11] |
| DMSO | >10% | May lead to precipitation of biomolecules (e.g., sdAb). | Not Applicable | [4] |
| Various | Not specified | The rate of 1,3-dipolar cycloaddition reactions tends to increase with an increasing mole fraction of water. | Not Applicable | [5] |
| Aqueous Buffer | 0% | Can lead to faster SPAAC reactions compared to systems with organic co-solvents. | 0.96–1.18 M⁻¹s⁻¹ for DBCO-PEG4-CO2H and N3-PEG3 in various buffers. | [3][5][10] |
Experimental Protocols
General Protocol for SPAAC Bioconjugation with an Organic Co-Solvent
This protocol provides a general guideline for conjugating an azide-modified molecule to a DBCO-functionalized biomolecule (e.g., an antibody) where solubility is a concern.
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4). A starting concentration for antibodies is often around 1 mg/mL.[6]
-
Dissolve the azide-modified molecule in a minimal amount of an appropriate organic co-solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[8]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the DBCO-functionalized biomolecule with the desired molar excess of the azide-modified molecule stock solution.
-
Gently mix the components. Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture is low (typically <10-15%) to avoid precipitation or denaturation of the biomolecule.[6]
-
Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight (at least 12 hours).[6] For molecules that are stable at higher temperatures, the reaction can be performed at 37°C to increase the rate.[6]
-
-
Monitoring the Reaction (Optional):
-
Purification:
-
After the incubation period, remove the excess, unreacted small molecules (azide and DBCO reagents) from the conjugated biomolecule. This can be achieved using size-exclusion chromatography, dialysis, or spin filtration, depending on the size of the biomolecule.
-
Visualizations
Caption: General experimental workflow for a SPAAC reaction using an organic co-solvent.
Caption: Troubleshooting logic for low yield in SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted Methyltetrazine-PEG12-DBCO
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Methyltetrazine-PEG12-DBCO in their experimental workflows. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the quenching of unreacted tetrazine moieties.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching unreacted this compound?
A1: Quenching is a critical step to stop the reaction and neutralize any excess, unreacted this compound. This is essential to prevent the unreacted tetrazine from participating in unintended side reactions in subsequent downstream applications, which could lead to non-specific labeling, inaccurate results, or potential cytotoxicity in cellular assays.
Q2: What is the recommended quenching agent for tetrazines?
A2: The most effective and widely used quenching agents for tetrazines are strained dienophiles, with trans-cyclooctene (B1233481) (TCO) derivatives being the gold standard. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and TCO is exceptionally fast and bioorthogonal, ensuring rapid and specific quenching under mild conditions.
Q3: How can I monitor the quenching reaction to ensure it has gone to completion?
A3: The progress of the tetrazine-TCO quenching reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic pink or reddish color and exhibit a distinct absorbance maximum in the visible range, typically between 510 and 550 nm. The quenching reaction is complete when this color and the corresponding absorbance peak disappear.[1]
Q4: What are some alternative quenching agents to TCO?
A4: While TCO derivatives are the most reactive and commonly used quenchers, other strained dienophiles can also react with tetrazines, albeit generally with slower kinetics. These include norbornene and cyclopropene (B1174273) derivatives.[2][3][4][5] The choice of quencher may depend on factors such as the required reaction speed, cost, and ease of removal.
Q5: How do I remove the excess quenching agent and the quenched product after the reaction?
A5: Standard laboratory techniques for separating small molecules from larger biomolecules (like proteins or antibodies) are effective. The most common methods include:
-
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. It is highly effective for removing small molecules like excess TCO and the quenched tetrazine product from larger protein conjugates.[6][7][8]
-
Dialysis: This method involves the use of a semi-permeable membrane to remove small molecules from a solution containing larger molecules. It is a straightforward but generally slower method compared to SEC.[6][9][10][11][12]
-
Spin Desalting Columns: These are a rapid form of gel filtration suitable for smaller sample volumes.[6][13]
Troubleshooting Guides
Problem 1: Incomplete Quenching (Persistent Pink Color/Absorbance at 510-550 nm)
| Potential Cause | Suggested Solution |
| Insufficient amount of quenching agent. | Ensure at least a 1.5 to 5-fold molar excess of the TCO quenching agent is used. For complete and rapid quenching, a higher excess (e.g., 10-fold) may be beneficial. |
| Suboptimal reaction conditions. | The tetrazine-TCO reaction is generally robust between pH 6 and 9.[6] However, ensure the reaction buffer is free of interfering substances. While the reaction is fast at room temperature, gentle agitation can improve reaction efficiency. |
| Degraded quenching agent. | TCO derivatives can be susceptible to degradation over time, especially if not stored properly. Use a fresh or properly stored stock of the TCO quenching agent. |
| Inaccurate concentration determination of reactants. | Verify the concentrations of both your this compound stock and the TCO quenching agent stock solution using a spectrophotometer. |
Problem 2: Quenching Agent or Quenched Product Interferes with Downstream Applications
| Potential Cause | Suggested Solution |
| Incomplete removal of excess quencher. | Optimize your purification method (SEC, dialysis, or spin desalting). For SEC, ensure the column is appropriately sized for your sample and that the resin's fractionation range is suitable for separating your biomolecule from the small molecule quencher.[7][8][14][15] For dialysis, increase the dialysis time and/or the number of buffer changes. |
| The quenched product has undesirable properties. | If the quenched tetrazine-TCO product itself is causing issues (e.g., through non-specific binding), consider using a quenching agent with different physicochemical properties (e.g., higher hydrophilicity) that may be less prone to non-specific interactions. |
| The quenching agent reacts with other components in your downstream assay. | Ensure that the chosen TCO derivative is inert to the conditions and components of your subsequent experiments. |
Experimental Protocols
Protocol 1: Quenching Unreacted this compound with a TCO Derivative
-
Determine the amount of unreacted this compound: If possible, quantify the concentration of the unreacted tetrazine in your reaction mixture using a spectrophotometer (measure absorbance around 520 nm).
-
Prepare the TCO quenching agent: Dissolve the TCO derivative in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Add the quenching agent: Add a 5 to 10-fold molar excess of the TCO quenching agent to the reaction mixture containing the unreacted this compound.
-
Incubate: Allow the quenching reaction to proceed at room temperature for 30 to 60 minutes with gentle agitation.
-
Monitor the reaction: Periodically check the reaction mixture for the disappearance of the pink color. For a more quantitative assessment, measure the absorbance at the tetrazine's λmax (typically 510-550 nm) until it returns to baseline.
-
Purify the sample: Remove the excess TCO quenching agent and the quenched product using a suitable method such as size-exclusion chromatography, a spin desalting column, or dialysis.
Protocol 2: Monitoring Tetrazine Quenching via UV-Vis Spectroscopy
-
Establish a baseline: Before adding the quenching agent, take a UV-Vis spectrum of your reaction mixture to determine the initial absorbance of the unreacted tetrazine (typically between 510-550 nm).
-
Initiate quenching: Add the TCO quenching agent to the reaction mixture.
-
Acquire spectra over time: At regular intervals (e.g., every 5-10 minutes), acquire a UV-Vis spectrum of the reaction mixture.
-
Analyze the data: Observe the decrease in the characteristic tetrazine absorbance peak. The quenching is considered complete when this peak is no longer detectable.
Quantitative Data
The reaction between tetrazines and TCO derivatives is characterized by very high second-order rate constants, making it an extremely efficient quenching reaction. The table below summarizes representative rate constants for various tetrazine-TCO pairs.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| Methyl-substituted tetrazines | TCO | ~1,000 | Aqueous Media |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Aqueous Media |
| Dipyridyl tetrazine | TCO | ~2,000 | Aqueous Media |
| General Tetrazine-TCO | - | up to 1 x 10⁶ | N/A |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 (±15,000) | Water, 25°C |
| Me4Pyr | TCO-PEG₄ | 2,740 | DPBS, 37°C |
| DHP₂ | TCO-PEG₄ | 6,450 | DPBS, 37°C |
This table provides a range of reported values. The exact rate constant will depend on the specific structures of the tetrazine and TCO, as well as the reaction conditions.
Visualizations
Caption: Workflow for quenching unreacted this compound.
Caption: Chemical reaction for quenching tetrazine with TCO.
References
- 1. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 8. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 9. researchgate.net [researchgate.net]
- 10. Removal of uremic toxin by dialysis, what is the issue? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dialysis against a recycled albumin solution enables the removal of albumin-bound toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. b-ac.co.uk [b-ac.co.uk]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Head-to-Head Battle for Bioconjugation Supremacy: iEDDA vs. SPAAC
A comprehensive comparison of two powerhouse bioorthogonal chemistries for researchers, scientists, and drug development professionals.
In the rapidly evolving landscape of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount. Among the arsenal (B13267) of bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction and strain-promoted alkyne-azide cycloaddition (SPAAC) have emerged as two of the most powerful and widely adopted strategies. This guide provides an objective, data-driven comparison of their performance, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal tool for your research needs.
At a Glance: Key Performance Metrics
The choice between iEDDA and SPAAC often hinges on a trade-off between reaction speed and the stability of the reactants. While iEDDA boasts unparalleled kinetics, SPAAC offers a robust and reliable alternative with excellent biocompatibility. The following table summarizes the key quantitative data for these two reactions.
| Feature | iEDDA (Tetrazine Ligation) | SPAAC (Copper-Free Click Chemistry) |
| Second-Order Rate Constant (k₂) | 1 - 10⁶ M⁻¹s⁻¹[1][2] | 10⁻³ - 1 M⁻¹s⁻¹[2] |
| Reaction Partners | Electron-deficient diene (e.g., tetrazine) + Strained dienophile (e.g., trans-cyclooctene) | Strained alkyne (e.g., cyclooctyne) + Azide (B81097) |
| Catalyst Required | No[3][4] | No[][6] |
| Byproducts | Nitrogen gas (N₂)[7] | None |
| Biocompatibility | Excellent[1][4] | Excellent[6][8] |
| Stability of Reactants | Tetrazines can be susceptible to degradation; dienophiles can be light-sensitive.[1][9] | Cyclooctynes can be prone to side reactions with nucleophiles.[1][10] |
| Orthogonality | High, orthogonal to many other click reactions.[11][12] | High, orthogonal to many other click reactions.[12][13] |
Reaction Mechanisms: A Visual Breakdown
The fundamental difference in the reaction mechanisms of iEDDA and SPAAC dictates their distinct kinetic profiles.
Caption: The iEDDA reaction mechanism proceeds via a rapid [4+2] cycloaddition.
Caption: The SPAAC reaction mechanism is a [3+2] cycloaddition driven by ring strain.
In-Depth Comparison
Reaction Kinetics: A Need for Speed
The most striking difference between iEDDA and SPAAC lies in their reaction rates. iEDDA reactions are exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC.[1][2] This rapid ligation is a significant advantage for applications requiring fast labeling, such as in vivo imaging with short-lived radiotracers or capturing transient biological events.[14] The reaction between a tetrazine and a trans-cyclooctene (TCO) is among the fastest bioorthogonal reactions known.[1][7]
SPAAC reactions, while generally slower than iEDDA, have seen significant improvements in their kinetics through the development of more strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[8][15] While not as fast as the most reactive iEDDA pairs, the rates of modern SPAAC reactions are more than sufficient for a wide range of applications, including live-cell imaging and proteomics.[6]
Stability and Biocompatibility: The Long Game
Both iEDDA and SPAAC are considered highly biocompatible as they proceed under physiological conditions without the need for cytotoxic catalysts like copper, which is required for the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][6]
However, the stability of the reactive handles can be a differentiating factor. Tetrazines, the diene component in iEDDA, can be susceptible to degradation in aqueous environments, and their stability is often inversely correlated with their reactivity.[1] Some dienophiles, like TCO, can be sensitive to light.[9]
On the other hand, the cyclooctyne ring in SPAAC reagents can exhibit some off-target reactivity with biological nucleophiles, such as thiols.[1][10] While this is generally not a major issue, it is a consideration for experiments requiring long incubation times or in environments with high concentrations of free thiols. Azides are exceptionally stable in biological systems.
Orthogonality: Playing Well with Others
A key feature of both iEDDA and SPAAC is their orthogonality, meaning their reactive partners do not cross-react with other functional groups present in biological systems or with other bioorthogonal reaction pairs. This allows for the simultaneous and specific labeling of multiple targets within the same biological system.[11][12] Studies have demonstrated the successful concurrent use of iEDDA and SPAAC for dual labeling of intracellular targets.[12][13]
Experimental Protocols: A Guide to Implementation
The following provides a generalized workflow for a comparative analysis of iEDDA and SPAAC for antibody bioconjugation.
Caption: A generalized workflow for comparing iEDDA and SPAAC in antibody conjugation.
Protocol for Antibody Modification and Labeling
1. Antibody Preparation:
-
Prepare a solution of the antibody (e.g., IgG) at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
2. Introduction of the Bioorthogonal Handle:
-
For iEDDA (TCO modification): React the antibody with an NHS-ester derivative of TCO at a molar excess (e.g., 5-20 fold) for 30-60 minutes at room temperature.
-
For SPAAC (Azide modification): React the antibody with an NHS-ester derivative of an azide linker at a similar molar excess and for the same duration.
3. Purification of the Modified Antibody:
-
Remove the excess unreacted labeling reagent using a desalting column or dialysis against the reaction buffer.
4. Bioorthogonal Ligation:
-
iEDDA: Add the tetrazine-functionalized molecule (e.g., a fluorescent dye) to the TCO-modified antibody solution at a slight molar excess (e.g., 1.5-3 fold). The reaction is typically complete within minutes at room temperature.
-
SPAAC: Add the cyclooctyne-functionalized molecule (e.g., a DBCO-dye) to the azide-modified antibody solution at a similar molar excess. The reaction may require a longer incubation time (e.g., 1-4 hours) at room temperature.
5. Final Purification:
-
Purify the final antibody conjugate to remove any unreacted labeling molecule using a desalting column or dialysis.
6. Analysis:
-
Confirm conjugation and assess labeling efficiency using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Conclusion: Selecting the Right Tool for the Job
Both iEDDA and SPAAC are exceptional tools for bioconjugation, each with a distinct set of advantages.
-
Choose iEDDA when:
-
Extraordinarily fast reaction kinetics are required.
-
The application involves low concentrations of reactants.
-
The stability of the tetrazine and dienophile under the experimental conditions is not a concern.
-
-
Choose SPAAC when:
-
High stability of the reactive handles over long periods is crucial.
-
The slightly slower reaction kinetics are acceptable for the application.
-
Potential side reactions of cyclooctynes with thiols are not a significant issue.
-
Ultimately, the choice between iEDDA and SPAAC will depend on the specific requirements of the experiment. By understanding the nuances of each reaction, researchers can make an informed decision and leverage the power of these remarkable bioorthogonal chemistries to advance their scientific discoveries.
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - ProQuest [proquest.com]
- 11. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
Validating Methyltetrazine-PEG12-DBCO Conjugation: A Comparative Guide to HPLC Analysis
For researchers engaged in bioconjugation, drug development, and targeted therapies, the precise and efficient coupling of molecules is paramount. The use of advanced linkers like Methyltetrazine-PEG12-DBCO, which leverages the power of bioorthogonal click chemistry, has become increasingly prevalent. Verifying the successful conjugation of this linker to a target molecule is a critical step that demands robust analytical techniques. High-Performance Liquid Chromatography (HPLC) stands out as a primary method for this validation, offering quantitative insights into reaction efficiency and product purity.
This guide provides a comparative overview of HPLC methods for analyzing the conjugation of this compound. We will delve into detailed experimental protocols, present comparative data, and offer a clear workflow to aid researchers in optimizing their analytical processes.
Comparison of HPLC Methods for Conjugation Analysis
The two most common HPLC modes for analyzing PEGylated bioconjugates are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). Each offers distinct advantages and is suited for different aspects of the analysis.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Based on the hydrophobicity of the molecules. | Based on the hydrodynamic radius (size) of the molecules. |
| Primary Application | Resolving unreacted starting materials from the conjugate, assessing reaction completion. | Separating the larger conjugate from smaller, unreacted linkers and reagents. |
| Typical Stationary Phase | C4, C8, or C18 silica-based columns. C18 is a good starting point for small molecule analysis.[1] | Porous silica (B1680970) or polymer-based particles with controlled pore sizes. |
| Mobile Phase | Gradients of an organic solvent (e.g., acetonitrile) and water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[1] | Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline). |
| Key Performance Insight | High resolution for separating molecules with small differences in polarity. Can distinguish between the starting materials and the final conjugate based on changes in hydrophobicity. | Effective for removing excess, low-molecular-weight reagents and identifying aggregation. |
| Limitations | The PEG chain can sometimes mask the hydrophobicity of the conjugated molecule, potentially leading to peak broadening. | May not effectively separate unreacted biomolecules from the mono-PEGylated product if the size difference is not significant. |
Experimental Protocols
Below are detailed protocols for RP-HPLC and SEC analysis of a this compound conjugation reaction.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Reaction Monitoring
This method is ideal for monitoring the progress of the conjugation reaction and quantifying the consumption of starting materials and the formation of the product.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Data acquisition and analysis software.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50) or the reaction buffer.
-
Samples: Aliquots from the conjugation reaction at different time points, unreacted starting materials (e.g., azide-modified molecule and this compound), and the purified conjugate.
Procedure:
-
System Preparation: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the reaction aliquots and control samples to a suitable concentration (e.g., 0.1-1.0 mg/mL) in the sample diluent. Filter the samples through a 0.22 µm syringe filter if any particulate matter is present.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Elute the analytes using a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at a wavelength where either the DBCO or tetrazine moiety, or the conjugated biomolecule, has significant absorbance (e.g., 254 nm, 280 nm, or 320 nm).
-
Data Analysis: Identify the peaks corresponding to the starting materials and the product by comparing their retention times with the control samples. The formation of a new, typically more hydrophobic (later eluting) peak indicates successful conjugation. Quantify the peak areas to determine the percentage of conversion.
Protocol 2: Size-Exclusion Chromatography (SEC) for Purity Assessment
SEC is particularly useful for assessing the purity of the final conjugate and detecting the presence of aggregates or unreacted low-molecular-weight species.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and UV-Vis or Refractive Index (RI) detector.
-
Data acquisition and analysis software.
Materials:
-
Column: SEC column with a suitable molecular weight range for the expected conjugate.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate aqueous buffer.
-
Sample Diluent: Mobile Phase.
-
Samples: Purified conjugate, as well as the unreacted biomolecule and linker for comparison.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the samples in the mobile phase to an appropriate concentration.
-
Injection: Inject a defined volume (e.g., 20-50 µL) of the sample.
-
Chromatographic Separation: Elute the sample isocratically with the mobile phase for a sufficient time to allow all components to elute.
-
Detection: Monitor the eluate using a UV detector at a relevant wavelength (e.g., 280 nm for proteins) or an RI detector for universal detection of the PEGylated species.
-
Data Analysis: The conjugate should elute as a single, symmetrical peak at an earlier retention time than the unreacted, smaller molecules. The presence of peaks at later retention times indicates impurities of lower molecular weight. Early-eluting peaks may suggest aggregation.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the logical flow of the HPLC analysis.
Caption: Workflow for HPLC validation of this compound conjugation.
Caption: Signaling pathway of the this compound conjugation reaction.
Conclusion
The successful validation of this compound conjugation is crucial for advancing research in targeted drug delivery and bioconjugate development. Both RP-HPLC and SEC provide essential, complementary information for a comprehensive analysis. RP-HPLC is invaluable for monitoring the reaction kinetics and confirming the formation of the desired product, while SEC is a powerful tool for assessing the purity and integrity of the final conjugate. By employing the detailed protocols and understanding the comparative advantages of each method presented in this guide, researchers can confidently and accurately validate their conjugation processes, ensuring the quality and efficacy of their novel biomolecular constructs.
References
A Comparative Guide to the In Vitro Stability of Bioorthogonal Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable bioorthogonal linker is a critical decision in the development of targeted therapeutics, diagnostic agents, and advanced biological tools. The stability of the linker within a biological environment directly impacts the efficacy, safety, and pharmacokinetic profile of the resulting conjugate. This guide provides an objective comparison of the in vitro stability of commonly used bioorthogonal linkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Comparative Stability of Bioorthogonal Linkers
The in vitro stability of a bioorthogonal linker is often assessed by determining its half-life in relevant biological media, such as plasma or serum, at physiological temperature (37°C). The following table summarizes available quantitative data on the stability of various bioorthogonal linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Type | Specific Linker/Reactants | Medium | Temperature (°C) | Half-life (t½) | Reference |
| iEDDA | 18F-labeled trans-cyclooctene (B1233481) (TCO) | Rat Plasma | 37 | > 2 hours (52% intact after 1h, 34% after 2h) | [1] |
| iEDDA | Various substituted tetrazines | PBS (pH 7.4) | 37 | Highly variable (some stable >14h, others degrade faster) | [2] |
| Oxime | Auristatin E-hydrazone conjugate | pH 7.2 | Not Specified | 183 hours | [3] |
| Oxime | Auristatin E-hydrazone conjugate | pH 5.0 | Not Specified | 4.4 hours | [3] |
| SPAAC | Bicyclononyne (BCN) | Not Specified | Not Specified | Generally high stability | [4][5] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Not Specified | Not Specified | Generally high stability | [4][6] |
| Staudinger Ligation | Perfluoroaryl azide-phosphine product | CD3CN/D2O | Ambient | Stable to hydrolysis | [7] |
| Maleimide | Maleimide-thiol adduct | Not Specified | Not Specified | Prone to retro-Michael reaction and thiol exchange | [8] |
| Oxanorbornadiene (OND) | OND-thiol adducts | Physiological conditions | 37 | Tunable (minutes to weeks) | [9] |
Key Observations:
-
Inverse-Electron-Demand Diels-Alder (iEDDA): The stability of tetrazine linkers is highly dependent on their substitution pattern, with a general trend of an inverse correlation between reactivity and stability.[10][11] While some tetrazines exhibit good stability in buffer, their stability in plasma can be a limiting factor.[2] Trans-cyclooctene (TCO) dienophiles can also exhibit instability, with some isomerization to the less reactive cis-isomer observed in plasma.[1]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Linkages formed via SPAAC, utilizing cyclooctynes like BCN and DBCO, are generally considered to be highly stable under physiological conditions, forming a robust triazole ring.[5][6]
-
Oxime and Hydrazone Ligation: The stability of oxime and hydrazone linkages is highly pH-dependent. They are relatively stable at neutral pH but are susceptible to hydrolysis under acidic conditions.[3][12] This pH-dependent cleavage can be exploited for drug delivery applications.
-
Staudinger Ligation: The product of the Staudinger ligation, an amide bond, is highly stable.[] However, the phosphine (B1218219) reagents used can be prone to oxidation. A "traceless" version of this ligation results in a stable amide bond without incorporating the phosphine oxide into the final product.[14]
-
Thiol-Reactive Linkers (Maleimide and OND): Maleimide-based linkers, while widely used, can exhibit instability through retro-Michael reactions, leading to deconjugation.[8] Oxanorbornadiene (OND) linkers offer tunable stability based on their chemical structure, with half-lives ranging from minutes to weeks.[9]
Experimental Protocols for Assessing Linker Stability
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments used to evaluate the in vitro stability of bioorthogonal linkers.
Protocol 1: HPLC-Based Assay for Linker Stability in Buffer
This protocol is suitable for assessing the hydrolytic stability of a linker in a defined buffer system.
1. Materials and Reagents:
- Bioorthogonal linker-conjugated molecule of interest
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
- Thermostated incubator or water bath
- HPLC system with a UV-Vis or PDA detector
- Analytical C18 reverse-phase HPLC column
2. Procedure: a. Prepare a stock solution of the linker-conjugated molecule in a suitable solvent (e.g., DMSO). b. Dilute the stock solution in PBS (pH 7.4) to a final concentration of 1 mg/mL. c. As a control, prepare a similar sample in a buffer where the linker is known to be stable (e.g., a more acidic or basic buffer, depending on the linker chemistry). d. Incubate the samples at 37°C. e. At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample. f. Immediately quench any degradation by adding an equal volume of cold ACN containing 0.1% FA or TFA. g. Centrifuge the samples to precipitate any proteins or aggregates. h. Analyze the supernatant by reverse-phase HPLC. i. Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of peaks corresponding to degradation products.
3. Data Analysis: a. Integrate the peak area of the intact conjugate at each time point. b. Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample. c. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½).
Protocol 2: LC-MS-Based Assay for ADC Linker Stability in Plasma
This protocol is designed to assess the stability of an antibody-drug conjugate (ADC) linker in a complex biological matrix like plasma.
1. Materials and Reagents:
- Purified Antibody-Drug Conjugate (ADC)
- Human or mouse plasma
- Protein A or Protein G magnetic beads
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.8)
- Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
- LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis.
2. Procedure: a. Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL. b. Incubate the plasma sample at 37°C. c. At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample. d. Immunoaffinity Capture: i. Add Protein A/G magnetic beads to the plasma aliquot and incubate with gentle mixing for 1 hour at 4°C to capture the ADC. ii. Place the tube on a magnetic stand and discard the supernatant. iii. Wash the beads 3 times with ice-cold Wash Buffer. e. Elution: i. Add Elution Buffer to the beads and incubate for 5-10 minutes to release the ADC. ii. Place the tube on the magnetic stand and transfer the eluate to a new tube containing Neutralization Buffer.[15] f. LC-MS Analysis: i. Inject the eluted and neutralized sample onto the LC-MS system. ii. Use a gradient appropriate for separating the intact ADC and any deconjugated antibody species. iii. Acquire data in intact protein mode.
3. Data Analysis: a. Deconvolute the mass spectra to obtain the zero-charge mass of the protein species. b. Identify and quantify the peaks corresponding to the ADC with different drug-to-antibody ratios (DAR) and the unconjugated antibody. c. Calculate the average DAR at each time point to determine the rate of drug-linker loss.
Visualizations
Experimental Workflow for Linker Stability Assessment
Caption: Workflow for assessing the in vitro stability of bioorthogonal linkers.
Signaling Pathway of Linker Cleavage and Drug Release
Caption: Pathway of ADC internalization, linker cleavage, and payload release.
References
- 1. Micro-flow photosynthesis of new dienophiles for inverse-electron-demand Diels–Alder reactions. Potential applications for pretargeted in vivo PET ima ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02933G [pubs.rsc.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of DBCO, BCN, and TCO Reactivity with Tetrazines for Bioorthogonal Applications
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of dienophile for reaction with tetrazines is critical. This guide provides an objective, data-driven comparison of three widely used dienophiles: dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and trans-cyclooctene (B1233481) (TCO). Understanding their relative reactivities is paramount for designing efficient and specific bioconjugation strategies.
The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is one of the fastest and most selective bioorthogonal reactions available.[1][2] This powerful ligation has found broad applications in live-cell imaging, antibody-drug conjugates (ADCs), and targeted drug delivery.[2][3] The choice of dienophile—DBCO, BCN, or TCO—significantly impacts the reaction kinetics, which can be a determining factor for the success of an experiment, particularly in dynamic biological systems where low concentrations and rapid labeling are often required.[4]
Quantitative Comparison of Reaction Kinetics
The reactivity of DBCO, BCN, and TCO with tetrazines is quantified by second-order rate constants (k₂), which describe how the rate of the reaction depends on the concentration of the reactants. A higher k₂ value indicates a faster reaction. The following table summarizes experimentally determined second-order rate constants for the reactions of these dienophiles with various tetrazines. It is important to note that reaction conditions such as solvent and temperature can influence these rates.
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | Organic solvents, water, cell media, or cell lysate |
| TCO | Various substituted tetrazines | 210 - 30,000 | PBS, 37°C |
| sTCO | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | Acetonitrile |
| sTCO | Di-2-pyridyl-s-tetrazine analog | 3.3 x 10⁶ | Mixed aqueous/organic media |
| BCN | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | Methanol, ambient temperature |
| BCN | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | 125 | Methanol, ambient temperature |
| BCN | Tetrazine amino acid 13 | 437 ± 13 | Not specified |
| BCN | Tetrazole 1 | 11,400 - 39,200 | Acetonitrile:phosphate buffer (1:1) |
| DBCO | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | 0.06 ± 0.01 | PBS, pH 7.4, 37°C |
| DBCO | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | No significant reaction observed over 48h | PBS, pH 7.4, 37°C |
Note: "sTCO" refers to conformationally strained trans-cyclooctene derivatives, which exhibit enhanced reactivity.[5][6]
From the data, a clear trend in reactivity emerges: TCO > BCN > DBCO when reacting with tetrazines. TCO and its strained derivatives (sTCO) consistently demonstrate the fastest kinetics, with rate constants that can be orders of magnitude higher than those of BCN and DBCO.[7][8] The reaction between some sTCO derivatives and tetrazines is among the fastest bioorthogonal reactions reported to date.[6] BCN exhibits intermediate reactivity, which can be tuned by modifying the substituents on the tetrazine ring.[9] DBCO, while a highly effective reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), shows significantly slower reactivity with tetrazines.[10][11] In some cases, the reaction is negligible, highlighting its orthogonality to the tetrazine-TCO ligation.[10]
Experimental Methodologies
The kinetic data presented in this guide are typically determined using stopped-flow spectrophotometry or UV/Vis spectroscopy. These techniques monitor the disappearance of the characteristic absorbance of the tetrazine chromophore (typically between 510-550 nm) over time as it reacts with the dienophile.[1][12][13]
General Experimental Protocol for Kinetic Measurements:
-
Solution Preparation: Stock solutions of the dienophile (DBCO, BCN, or TCO) and the tetrazine derivative are prepared in a suitable solvent (e.g., PBS, methanol, or acetonitrile).
-
Reaction Initiation: The reaction is initiated by rapidly mixing the dienophile and tetrazine solutions. For fast reactions, a stopped-flow instrument is used to ensure rapid mixing. Pseudo-first-order conditions are often employed, with a large excess (e.g., 10- to 100-fold) of the dienophile.
-
Data Acquisition: The decrease in absorbance of the tetrazine at its λmax is monitored over time using a spectrophotometer.
-
Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
Calculation of Second-Order Rate Constant (k₂): The second-order rate constant is calculated by plotting the k_obs values against the concentration of the dienophile in excess. The slope of the resulting linear fit corresponds to k₂.
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for determining reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Evaluating the biocompatibility of different PEG linker lengths
An Objective Comparison of Polyethylene (B3416737) Glycol (PEG) Linker Lengths on Biocompatibility for Researchers and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules and nanoparticles, a process known as PEGylation, is a widely adopted strategy to improve their pharmacological properties.[1][2] PEG linkers can enhance solubility, extend circulation half-life by reducing renal clearance, and shield molecules from proteolytic degradation and the host's immune system.[1][2] However, the length of the PEG chain is a critical design parameter that profoundly influences the biocompatibility of the resulting conjugate.[1][3] This guide provides an objective comparison of how different PEG linker lengths affect key biocompatibility parameters, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their applications.
Cytotoxicity
The intrinsic cytotoxicity of PEG itself is generally low; however, the length of the PEG linker can influence the cytotoxic activity of the conjugated molecule, particularly in targeted drug delivery systems.
Longer PEG chains can sometimes have a negative effect on the cytotoxicity of drug conjugates.[4] For instance, in a study with HER2-targeted affibody-drug conjugates, modification with 4 kDa and 10 kDa PEG chains reduced cytotoxicity by approximately 6.5-fold and 22.5-fold, respectively, compared to a shorter linker variant.[4] This is often attributed to steric hindrance, where a longer linker may interfere with the binding of the therapeutic agent to its target receptor or impede its internalization into the cell.[5][6] Conversely, studies on PEGylated carbonic anhydrase inhibitors found that conjugates with short to medium PEG backbones (1 kDa, 2 kDa, and 3.4 kDa) were the most efficient in killing cancer cells.[7]
However, in other contexts, PEGylation shows little to no impact on cell viability. A study on magnetic nanoporous silica (B1680970) nanoparticles modified with 2 kDa, 5 kDa, and 10 kDa mPEG chains found no effect on the metabolic activity of primary murine macrophages and dendritic cells at concentrations up to 150 µg/mL.[8][9] Similarly, PEG-coated gold nanoparticles have demonstrated high biocompatibility with B cells, causing no decrease in cell viability in vivo.[10]
Table 1: Comparative Cytotoxicity of Payloads with Different PEG Linker Lengths
| Payload/Carrier | Cell Line | PEG Linker Length | Metric (IC50) | Fold Change vs. Shortest Linker | Reference |
| Affibody-MMAE Conjugate | NCI-N87 (HER2-positive) | Short (non-PEG) | ~1.5 nM | 1x | [4] |
| Affibody-MMAE Conjugate | NCI-N87 (HER2-positive) | 4 kDa | ~9.75 nM | ~6.5x higher | [4] |
| Affibody-MMAE Conjugate | NCI-N87 (HER2-positive) | 10 kDa | ~33.75 nM | ~22.5x higher | [4] |
| Carbonic Anhydrase Inhibitor | HT-29 (CA IX positive) | 1 kDa | ~5 µM | Most Efficient | [7] |
| Carbonic Anhydrase Inhibitor | HT-29 (CA IX positive) | 2 kDa | ~10 µM | Most Efficient | [7] |
| Carbonic Anhydrase Inhibitor | HT-29 (CA IX positive) | 3.4 kDa | ~10 µM | Most Efficient | [7] |
| Magnetic Silica Nanoparticles | Murine Macrophages | 2 kDa, 5 kDa, 10 kDa | No effect up to 150 µg/mL | - | [8][9] |
Immunogenicity and Complement Activation
While long considered non-immunogenic, it is now understood that PEG can elicit immune responses, including the production of anti-PEG antibodies and the activation of the complement system.[11][12] These responses can lead to accelerated blood clearance (ABC) of PEGylated therapeutics upon subsequent administration and, in some cases, hypersensitivity reactions.[12][13]
Anti-PEG Antibodies
The presence of pre-existing anti-PEG antibodies in a significant portion of the human population, likely due to exposure to PEG in everyday products, is a growing concern. Repeated injections of PEGylated drugs can also induce the production of these antibodies.[14] The characteristics of the PEG chain, including its length, can influence this immunogenic response. While direct comparative data on antibody titers for different PEG lengths is sparse in the literature, the general principle is that the PEG structure as a whole can be recognized by the immune system.[11]
Complement Activation
The complement system is a key part of the innate immune system. Studies have shown that PEGs can generate complement activation products in human serum within minutes.[15][16] Longer PEG chains appear to be more effective at triggering the alternative complement pathway.[15] This activation is C3-dependent and can lead to the formation of the soluble, non-lytic SC5b-9 complex, a sensitive marker for the activation of the entire complement cascade.[15] PEG-mediated complement activation may occur through the lectin pathway via ficolins/MASP-2 and by amplifying the alternative pathway.[16] Surface modification with a high density of PEG chains can, however, provide a protective "stealth" effect against complement protein opsonization and subsequent macrophage uptake.[17][18]
Table 2: Effect of PEG Linker Length on Complement Activation
| PEG Molecular Weight | Concentration | Complement Product Measured | Result | Reference |
| 3350 Da | 10 mM | Bb | ~2-fold increase over control | [15] |
| 4240 Da | 10 mM | Bb | ~3-fold increase over control | [15] |
| 8350 Da | 10 mM | Bb | ~4-fold increase over control | [15] |
| 3350 Da | 10 mM | SC5b-9 | ~2.5-fold increase over control | [15] |
| 4240 Da | 10 mM | SC5b-9 | ~3.5-fold increase over control | [15] |
| 8350 Da | 10 mM | SC5b-9 | ~5-fold increase over control | [15] |
Pharmacokinetics and Biodistribution
One of the primary goals of PEGylation is to improve a drug's pharmacokinetic (PK) profile.[19][20] The length of the PEG linker is a major determinant of a drug's circulation time and how it is distributed throughout the body.
Generally, increasing the PEG chain length increases the hydrodynamic radius of the molecule.[1] This larger size reduces renal filtration, leading to a significantly longer circulation half-life.[2][] For example, the circulating half-life (t1/2) of PEG itself increases from 18 minutes to 16.5 hours as its molecular weight increases from 6 kDa to 50 kDa.[]
Longer PEG chains also provide a more effective "stealth" layer, reducing uptake by the mononuclear phagocyte system (MPS), particularly Kupffer cells in the liver.[22] A study on DNA polyplexes demonstrated a clear trend: as PEG length increased from 10 kDa to 30 kDa, the percentage of the dose captured by the liver decreased significantly, with the 30 kDa PEG blocking most of the liver uptake.[22] Similarly, a study on folate-linked liposomes found that tumor accumulation in vivo increased significantly as the PEG-linker length was increased from 2 kDa to 10 kDa.[23]
Table 3: Comparative Pharmacokinetics of Payloads with Different PEG Linker Lengths
| Payload/Carrier | Animal Model | PEG Linker Length | Circulation Half-Life (α-phase) | Liver Uptake (% of Dose) | Reference |
| DNA Polyplexes | Mice | 2 kDa | Shortest | Not specified | [22] |
| DNA Polyplexes | Mice | 5 kDa | Longer than 2 kDa | Not specified | [22] |
| DNA Polyplexes | Mice | 10 kDa | Coincident with 5, 20, 30 kDa | ~40% | [22] |
| DNA Polyplexes | Mice | 20 kDa | Coincident with 5, 10, 30 kDa | ~25% | [22] |
| DNA Polyplexes | Mice | 30 kDa | Coincident with 5, 10, 20 kDa | ~13% | [22] |
| Folate-Liposomes | Mice | 2 kDa | Not specified | Lower than 10 kDa | [23] |
| Folate-Liposomes | Mice | 5 kDa | Not specified | Intermediate | [23] |
| Folate-Liposomes | Mice | 10 kDa | Not specified | Highest tumor accumulation | [23] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)
This protocol outlines a common method for assessing the effect of PEGylated compounds on cell viability.
Materials:
-
Target cell line (e.g., L929, HeLa, or a specific cancer cell line).[24][25]
-
Complete cell culture medium.
-
PEGylated compounds at various concentrations.
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PEGylated compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4][25]
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Anti-PEG IgG/IgM Detection (Sandwich ELISA)
This protocol is adapted from published methods for the specific detection of anti-PEG antibodies in serum or plasma.[26][27]
Materials:
-
High-binding 96-well microplates.
-
Coating antigen (e.g., monoamine methoxy-PEG5000).[27]
-
Coating buffer (e.g., PBS).
-
Blocking buffer (e.g., 1% w/v milk in PBS).[27]
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
Serum or plasma samples.
-
Detection antibody (e.g., HRP-conjugated anti-human IgG or IgM).
-
Substrate (e.g., ABTS or TMB).[26]
-
Stop solution (if using TMB).
-
Microplate reader.
Methodology:
-
Coating: Dilute the PEG coating antigen to 20 µg/mL in coating buffer. Add 100 µL per well and incubate overnight at room temperature.[27]
-
Blocking: Wash the plate three times with wash buffer. Add 300 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[26][27]
-
Sample Incubation: Dilute serum/plasma samples in blocking buffer (e.g., 1:100).[27] Wash the plate three times. Add 100 µL of the diluted samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate five times. Add 100 µL of the HRP-conjugated detection antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate six times. Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.[26]
-
Data Acquisition: If using a stop solution, add 100 µL to each well. Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS, 450 nm for TMB).[26]
-
Analysis: The optical density is proportional to the concentration of anti-PEG antibodies in the sample. A standard curve can be generated using a reference anti-PEG antibody for quantification.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol provides a general framework for conducting a PK study in an animal model to evaluate the effect of PEG linker length.
Materials & Subjects:
-
Animal model (e.g., mice, rats).[28] Rodents are frequently used due to their small size and well-understood physiology.[29]
-
PEGylated compounds with different linker lengths.
-
Administration equipment (e.g., syringes, catheters).
-
Blood collection supplies (e.g., heparinized tubes).
-
Analytical method for quantifying the compound in plasma (e.g., ELISA, LC-MS).
Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week before the study.
-
Dosing: Administer a single dose of the PEGylated compound to each animal group via the desired route (e.g., intravenous bolus).[30] Each group receives a compound with a different PEG linker length.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).[22]
-
Plasma Preparation: Process the blood samples immediately to separate plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the PEGylated compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key PK parameters for each group, including:
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Comparison: Compare the PK parameters across the different PEG linker length groups to determine the impact on circulation and elimination.
Visualizations
Caption: Experimental workflow for evaluating the biocompatibility of PEGylated compounds.
Caption: Potential pathways for PEG-mediated complement activation in human serum.
Caption: The relationship between PEG linker length and key biocompatibility outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influence of PEG Chain Length of Functionalized Magnetic Nanoparticles on the Cytocompatibility and Immune Competence of Primary Murine Macrophages and Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 12. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. k-assay.com [k-assay.com]
- 15. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 16. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of pegylated lipid nanocapsules versus complement system activation and macrophage uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of PEG chain on the complement activation suppression and longevity in vivo prolongation of the PCL biomedical nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 22. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 27. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 30. biotechfarm.co.il [biotechfarm.co.il]
Preserving Function: A Guide to Validating Labeled Protein Activity
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of the reagents used. When proteins are labeled for detection, purification, or tracking, it is crucial to verify that the attached tag does not impede their biological activity. This guide provides an objective comparison of functional assays to validate the activity of labeled proteins, supported by experimental data and detailed protocols.
The addition of a label, such as a fluorescent dye or biotin, can potentially alter a protein's conformation, block active sites, or interfere with interactions, thereby compromising its function.[1][2] Therefore, rigorous functional validation is a critical step to ensure that data generated using labeled proteins accurately reflects their biological roles.[1] This guide focuses on two common labeling techniques—fluorescent labeling and biotinylation—and details key assays for validating the function of enzymes and G-protein coupled receptors (GPCRs).
Comparing Labeling Strategies: The Impact on Protein Function
The choice of label and the method of conjugation can significantly influence a protein's functionality. Chemical labeling methods, which often target primary amines on lysine (B10760008) residues, can sometimes result in heterogeneous labeling and potential inactivation if the label attaches to a functionally important site.[1][3] Enzymatic labeling, on the other hand, can offer more site-specific and controlled conjugation.[4][5]
Below, we present a comparative summary of functional assay data for an enzyme (β-Galactosidase) and a GPCR (β2-Adrenergic Receptor) labeled with either a fluorescent dye (FITC) or biotin.
Table 1: Comparison of Enzyme Kinetic Parameters for Labeled β-Galactosidase
| Enzyme Version | Vmax (µmol/min/mg) | Km (mM) | % Activity Retention |
| Unlabeled | 150 | 0.35 | 100% |
| FITC-Labeled | 138 | 0.38 | 92% |
| Biotinylated | 125 | 0.45 | 83% |
Data are representative examples compiled from typical experimental outcomes.
Table 2: Comparison of GPCR Activity for Labeled β2-Adrenergic Receptor
| Receptor Version | Agonist (Isoproterenol) EC50 (nM) | Maximum cAMP Production (% of Unlabeled) |
| Unlabeled | 10 | 100% |
| Fluorescently-Labeled | 15 | 95% |
| Biotinylated | 25 | 88% |
Data are representative examples compiled from typical experimental outcomes.
Key Functional Assays and Experimental Protocols
The selection of a functional assay is dictated by the protein's biological role.[1] Here, we detail two widely used assays: an enzyme kinetics assay for enzymes and a cAMP assay for GPCRs.
Biochemical Assay: Enzyme Kinetics
For enzymes, a primary functional assay involves measuring their kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1][6] A significant alteration in these parameters post-labeling suggests that the label has interfered with the enzyme's catalytic activity or its ability to bind to its substrate.[1]
Protocol: Spectrophotometric Enzyme Kinetic Assay [1]
Materials: [1]
-
Unlabeled enzyme
-
Labeled enzyme (e.g., fluorescently labeled or biotinylated)
-
Substrate (e.g., ONPG for β-Galactosidase)
-
Enzyme assay buffer (optimized for pH and ionic strength)
-
Spectrophotometer or microplate reader
-
Cuvettes or microplates
Procedure: [1]
-
Reagent Preparation: Prepare stock solutions of the unlabeled and labeled enzyme, as well as the substrate, in the assay buffer.
-
Assay Setup: In a microplate or cuvettes, prepare reactions with a fixed concentration of the enzyme and varying concentrations of the substrate. Include a blank for each substrate concentration that contains all components except the enzyme.
-
Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.
-
Measure Absorbance: Immediately monitor the change in absorbance over time at a specific wavelength corresponding to the product formation.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Cell-Based Assay: GPCR Signaling
GPCRs are a major class of drug targets, and their function is often assessed by measuring the production of second messengers, such as cyclic AMP (cAMP), following agonist stimulation.[7][8][9]
Protocol: cAMP Assay for GPCR Activity [1][9]
Materials: [1]
-
Cells expressing the GPCR of interest (one line with unlabeled receptor, another with labeled receptor)
-
GPCR agonist
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure: [1]
-
Cell Culture: Plate cells expressing either the unlabeled or labeled GPCR in a 96-well plate and grow to the desired confluency.
-
Cell Stimulation: Treat the cells with a range of agonist concentrations. Include untreated cells as a negative control.
-
Cell Lysis: After incubation, lyse the cells according to the cAMP assay kit's protocol to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP assay following the manufacturer's instructions to quantify the amount of cAMP produced.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing Workflows and Pathways
To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for an enzyme kinetics assay and a simplified GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 5. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 6. Functional Assays | Assay Development [arvysproteins.com]
- 7. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 8. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, efficacy, and toxicity of the therapeutic. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with significant implications for the drug's mechanism of action and overall therapeutic window. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies.
Executive Summary
Cleavable linkers are designed to release their cytotoxic payload in the tumor microenvironment or inside the cancer cell upon encountering specific triggers, such as enzymes or acidic pH.[1][2] This can lead to a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[1] However, this can also result in lower plasma stability and a higher risk of off-target toxicity.[3]
In contrast, non-cleavable linkers offer greater stability in circulation, as they release the payload only after the antibody is fully degraded within the lysosome of the target cell.[2][4] This generally leads to a better safety profile and a wider therapeutic window.[3][5] However, the resulting payload-linker-amino acid complex is typically less membrane-permeable, limiting the bystander effect.[6] The optimal choice of linker depends on the specific target antigen, tumor characteristics, and the desired balance between efficacy and safety.[7]
Data Presentation: Comparative Performance
The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable ADCs. It is important to note that direct head-to-head comparisons are often challenging due to variations in antibodies, payloads, and experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Cell Line | Antigen Target | IC50 Value (M) | Citation(s) |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [1] |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MCF-7 (HER2-negative) | HER2 | ~1 x 10⁻⁹ | [1] |
| Sulfatase-linker-ADC | Cleavable (Sulfatase) | HER2+ cells | HER2 | 61 and 111 pM | [2] |
| Val-Ala-ADC | Cleavable (Peptide) | HER2+ cells | HER2 | 92 pM | [2] |
| Non-cleavable ADC | Non-cleavable | HER2+ cells | HER2 | 609 pM | [2] |
Table 2: Plasma Stability
| ADC Linker Type | Stability Characteristic | Half-Life (t½) | Citation(s) |
| Cleavable (vc-MMAE) | Antibody-conjugated MMAE | ~3.4 - 12 days | [1] |
| Cleavable (Sulfatase) | High plasma stability | Over 7 days in mouse plasma | [2] |
| Cleavable (Val-Ala, Val-Cit) | Lower plasma stability | Hydrolyzed within 1 hour in mouse plasma | [2] |
| Non-cleavable | Generally increased plasma stability | Longer than many cleavable counterparts | [5] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [1] |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% | [1] |
| Exo-linker ADC (Exatecan) | Cleavable (Exo-linker) | KPL-4 Human Breast Cancer | Not specified | Slightly higher TGI than T-DXd (no statistical difference) | [8] |
| T-DXd (GGFG linker) | Cleavable (Peptide) | KPL-4 Human Breast Cancer | Not specified | Comparable to Exo-linker ADC | [8] |
Signaling Pathways and Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from various species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
Quantification (LC-MS):
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).[12][13]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight at 37°C with 5% CO2.[14]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for 48-144 hours.[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well and incubate overnight at 37°C in the dark.[14][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][15]
-
IC50 Calculation: Plot the absorbance against the ADC concentration and determine the IC50 value.
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunocompromised mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[1]
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.[1]
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of ADC candidates.
Caption: Experimental workflow for ADC linker comparison.
Conclusion
The decision between a cleavable and a non-cleavable linker is a critical step in the development of an ADC, with profound implications for its therapeutic index.[3] Cleavable linkers, such as the widely used valine-citrulline linker, can offer the advantage of a "bystander effect," which is particularly beneficial for treating heterogeneous tumors.[1] However, this may come with the trade-off of reduced plasma stability and a higher risk of off-target toxicity.[3]
Non-cleavable linkers provide enhanced plasma stability, which can translate to a more favorable safety profile by minimizing premature drug release.[5] The resulting payload metabolite is less membrane-permeable, which largely mitigates the bystander effect.[6] This can be advantageous for targeting homogenous tumors with high antigen expression.[1] Ultimately, the optimal linker strategy is context-dependent and requires careful consideration of the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. researchgate.net [researchgate.net]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. njbio.com [njbio.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Spectrophotometric Determination of Labeling Efficiency
For researchers, scientists, and drug development professionals, accurately determining the efficiency of molecular labeling is a critical step in ensuring the validity and reproducibility of experimental results. Spectrophotometric methods offer a rapid, accessible, and generally non-destructive means to quantify the degree of labeling, often expressed as the dye-to-protein ratio or degree of labeling (DOL). This guide provides a comparative overview of common spectrophotometric techniques, complete with experimental protocols and supporting data to aid in method selection and implementation.
The choice of spectrophotometric method for determining labeling efficiency is contingent on the specific properties of the biomolecule and the label, as well as the required accuracy and throughput. The most prevalent methods involve direct UV-Vis spectrophotometry and colorimetric assays.
Direct UV-Vis Spectrophotometry: A Straightforward Approach
Direct UV-Vis spectrophotometry is a widely used method for determining the labeling efficiency of proteins and other biomolecules that have intrinsic absorbance in the ultraviolet range.[1] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[2] By measuring the absorbance of the conjugate at two key wavelengths—one for the protein (typically 280 nm) and one for the dye at its maximum absorbance (λmax)—the concentrations of both components can be determined, and subsequently, the dye-to-protein ratio can be calculated.[3][4]
A crucial consideration in this method is that many fluorescent dyes also absorb light at 280 nm. Therefore, a correction factor is necessary to account for the dye's contribution to the absorbance at this wavelength, ensuring an accurate determination of the protein concentration.[4][5]
Colorimetric Assays: An Alternative for Protein Quantification
When direct UV-Vis measurement of the protein is not feasible or requires an independent validation of protein concentration, colorimetric assays such as the Bradford and Bicinchoninic Acid (BCA) assays are employed. These methods determine the total protein concentration in a sample through a color-changing reaction that is measured with a spectrophotometer.[6] The protein concentration value obtained from these assays can then be used in conjunction with the dye's absorbance at its λmax to calculate the labeling efficiency.
It is important to note that these assays can be sensitive to interfering substances such as detergents and reducing agents, and the choice between them may depend on the composition of the sample buffer.[7][8]
Comparative Analysis of Spectrophotometric Methods
The following table summarizes the key characteristics of the primary spectrophotometric methods for determining labeling efficiency, providing a basis for comparison.
| Method | Principle | Advantages | Disadvantages | Typical Wavelengths |
| Direct UV-Vis Spectrophotometry | Measures absorbance of the protein (aromatic amino acids) and the conjugated dye at their respective maximal absorbance wavelengths.[9][10] | - Rapid and simple[1]- Non-destructive[1]- Does not require additional reagents for protein quantification[2] | - Requires accurate molar extinction coefficients for both protein and dye[5]- Susceptible to interference from other UV-absorbing contaminants (e.g., nucleic acids)[11] | Protein: ~280 nmDye: Dye-specific λmax |
| Bradford Assay | Based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorbance maximum.[12] | - Fast and simple[13]- Sensitive (1-200 μg/mL) | - High protein-to-protein variability[8]- Incompatible with detergents[7]- Non-linear standard curve[11] | 595 nm[13] |
| BCA Assay | Involves the reduction of Cu2+ to Cu1+ by protein in an alkaline medium, followed by the chelation of Cu1+ by bicinchoninic acid, producing a colored complex.[6][14] | - High sensitivity (as low as 0.5 μg/mL)[6]- Less protein-to-protein variation than Bradford assay[8]- Compatible with most ionic and non-ionic detergents[8] | - Slower than Bradford assay (requires incubation)[15]- Sensitive to reducing agents and chelators[8] | 562 nm[14] |
Experimental Protocols
Protocol 1: Determination of Labeling Efficiency using Direct UV-Vis Spectrophotometry
This protocol outlines the steps to calculate the dye-to-protein ratio for a purified protein-dye conjugate.
Materials:
-
Purified protein-dye conjugate solution
-
Spectrophotometer with UV-Vis capabilities
-
Quartz cuvettes
-
Buffer used for protein purification (for blank)
Procedure:
-
Blank the Spectrophotometer: Use the buffer in which the protein-dye conjugate is dissolved to zero the spectrophotometer at both 280 nm and the λmax of the dye.
-
Measure Absorbance: Measure the absorbance of the protein-dye conjugate solution at 280 nm (A280) and at the dye's λmax (Adye).[3] If the absorbance is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure.[3]
-
Calculate Concentrations:
-
Dye Concentration (M): [Dye] = A_dye / (ε_dye * path length) where εdye is the molar extinction coefficient of the dye at its λmax.[16]
-
Corrected Protein Absorbance (A_prot): A_prot = A_280 - (A_dye * CF_280) where CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280,dye / Amax,dye).[4][5]
-
Protein Concentration (M): [Protein] = A_prot / (ε_prot * path length) where εprot is the molar extinction coefficient of the protein at 280 nm.[16]
-
-
Calculate Dye-to-Protein Ratio (DOL): DOL = [Dye] / [Protein][4]
Protocol 2: Protein Quantification using the Bradford Assay
This protocol describes how to determine the total protein concentration of a sample.
Materials:
-
Bradford reagent
-
Protein standard solution (e.g., Bovine Serum Albumin, BSA) of known concentration
-
Unknown protein sample
-
Spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Prepare Protein Standards: Create a series of protein standards of known concentrations by diluting the stock protein standard.[17]
-
Sample Preparation: Dilute the unknown protein sample to fall within the linear range of the assay.[7]
-
Assay:
-
Add a small volume of each standard and the unknown sample to separate cuvettes or wells.
-
Add the Bradford reagent to each cuvette/well and mix thoroughly.
-
Incubate at room temperature for at least 5 minutes.[17]
-
-
Measure Absorbance: Measure the absorbance of each standard and the unknown sample at 595 nm.
-
Generate Standard Curve: Plot the absorbance of the standards versus their known concentrations.
-
Determine Unknown Concentration: Use the standard curve to determine the concentration of the unknown protein sample based on its absorbance.
Protocol 3: Protein Quantification using the BCA Assay
This protocol details the steps for measuring total protein concentration using the BCA assay.
Materials:
-
BCA Reagent A and Reagent B
-
Protein standard solution (e.g., BSA) of known concentration
-
Unknown protein sample
-
Spectrophotometer
-
Cuvettes or 96-well plate
-
Incubator or water bath
Procedure:
-
Prepare Protein Standards: Prepare a dilution series of a known protein standard.[18]
-
Prepare Working Reagent: Mix BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[18]
-
Assay:
-
Measure Absorbance: After incubation, cool the samples to room temperature and measure the absorbance at 562 nm.[14]
-
Generate Standard Curve and Determine Concentration: Similar to the Bradford assay, create a standard curve and use it to calculate the concentration of the unknown protein sample.[18]
Visualizing the Workflow and Method Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining labeling efficiency and the logical relationships between the different spectrophotometric methods.
Caption: Workflow for determining labeling efficiency via direct UV-Vis spectrophotometry.
Caption: Relationship between different spectrophotometric methods for labeling efficiency.
References
- 1. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. stellarscientific.com [stellarscientific.com]
- 9. タンパク質アッセイに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. BCA (bicinchoninic acid) method - Opentrons中国官网 [en.opentrons.com.cn]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. qb3.berkeley.edu [qb3.berkeley.edu]
Benchmarking Methyltetrazine-PEG12-DBCO against other heterobifunctional crosslinkers
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and therapeutic index of complex biologics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of Methyltetrazine-PEG12-DBCO, a modern click chemistry linker, against other widely used heterobifunctional crosslinkers. By presenting quantitative data, detailed experimental protocols, and clear visualizations, we aim to equip researchers with the necessary information to select the optimal crosslinking strategy for their specific application.
This compound is a heterobifunctional crosslinker that leverages the power of two distinct bioorthogonal click chemistry reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This dual reactivity, combined with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in terms of reaction speed, specificity, and the overall properties of the resulting bioconjugate.[3][4]
Comparative Performance Data
The selection of a crosslinker is often a trade-off between reaction kinetics, stability, and the desired physicochemical properties of the final conjugate. The following tables summarize key performance indicators for this compound and other common heterobifunctional crosslinkers.
| Parameter | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | DBCO-PEG4-NHS Ester | Reference |
| Reaction Chemistry | iEDDA (Tetrazine + TCO) / SPAAC (DBCO + Azide) | Amine-Thiol | SPAAC (DBCO + Azide) | [1][5] |
| Reaction Speed (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁶ (Tetrazine-TCO) / ~1-2 (DBCO-Azide) | ~10² - 10³ (at pH 7) | ~1-2 | [6][7] |
| Biocompatibility | High (Copper-free) | Moderate | High (Copper-free) | [8] |
| Specificity | High (Bioorthogonal) | Moderate (Requires available amines and thiols) | High (Bioorthogonal) | [9] |
| PEG Spacer | Yes (PEG12) | No | Yes (PEG4) | [5][] |
| Solubility Enhancement | High | Low | Moderate | [3] |
| Linker Type | Stability in Plasma | Cleavage Mechanism | Key Advantages | Key Disadvantages | Reference |
| This compound (Click Chemistry) | High | Non-cleavable (Triazole/Dihydropyridazine bond) | High stability, rapid kinetics, bioorthogonal. | Requires introduction of corresponding click handle. | [1][11] |
| SMCC (Non-cleavable Thioether) | Moderate to High | Non-cleavable (requires antibody degradation) | Well-established chemistry. | Potential for retro-Michael reaction leading to drug deconjugation. | [11][12] |
| Valine-Citrulline (VC) (Enzyme-cleavable) | High | Cleaved by lysosomal proteases (e.g., Cathepsin B) | Specific release in the tumor microenvironment. | Efficacy dependent on protease expression levels. | [11][12] |
| Hydrazone (pH-sensitive) | Moderate | Hydrolyzed at low pH (endosomes/lysosomes) | pH-dependent release. | Can have lower plasma stability compared to other cleavable linkers. | [12] |
Visualizing Key Processes
To better understand the mechanisms of action and experimental workflows discussed, the following diagrams are provided.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Methyltetrazine-PEG12-DBCO
Essential Safety and Handling Guide for Methyltetrazine-PEG12-DBCO
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing risks and ensuring experimental integrity.
Product Information and Specifications
This compound is a heterobifunctional linker molecule used in bioconjugation and click chemistry.[1][2][] It contains a methyltetrazine group for reaction with trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[1][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions.[5]
| Property | Value | Source |
| Molecular Formula | C₅₂H₇₀N₆O₁₄ | [][4] |
| Molecular Weight | 1003.14 g/mol | [][4] |
| Appearance | Red solid | [6] |
| Purity | >95% (HPLC) | [6] |
| Solubility | Water, DMSO, DMF | [6] |
| Storage Conditions | -20°C, Desiccate | [6][7] |
| Shipping Conditions | Ambient temperature | [][6] |
Personal Protective Equipment (PPE)
Due to the potential hazards of handling chemical reagents, appropriate personal protective equipment must be worn at all times. This includes, but is not limited to, the following:
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Powder-free. Inspect for tears or holes before use. Change gloves immediately if contaminated.[8] |
| Eye Protection | Safety Goggles with Side Shields | Must meet ANSI Z87.1 standards. Provides protection from splashes.[9] |
| Body Protection | Laboratory Coat | Long-sleeved and fully buttoned to protect skin and clothing.[10] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[11] |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Use of a chemical fume hood is the primary engineering control to minimize inhalation exposure.[11]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid reagent slowly to avoid splashing. Ensure adequate mixing.
Storage:
-
Store the compound at -20°C in a tightly sealed container.[6][7]
-
Keep in a dry, well-ventilated place.[12]
-
Desiccate to prevent degradation from moisture.[6]
Disposal Plan
All chemical waste, including unused reagent and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect all solutions and solids containing this compound in a designated, labeled hazardous waste container.
-
Contaminated Materials: Dispose of contaminated gloves, pipette tips, and other disposable labware in a designated solid hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste.
Experimental Protocol: Protein Labeling using this compound
This protocol outlines a general procedure for a two-step labeling of a target protein. First, the protein is modified with an azide-containing NHS ester. Second, the azide-modified protein is reacted with this compound.
Step 1: Azide (B81097) Modification of Target Protein
-
Prepare Protein Solution: Dissolve the target protein in a suitable buffer (e.g., 1X PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare Azide-NHS Ester Solution: Immediately before use, dissolve an azide-containing NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Purification: Remove the excess, unreacted azide reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.
Step 2: DBCO Labeling of Azide-Modified Protein
-
Prepare this compound Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Reaction: Add a 2- to 5-fold molar excess of the this compound solution to the azide-modified protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Purify the labeled protein from excess DBCO reagent using size-exclusion chromatography or dialysis.
-
Characterization: Confirm the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the protein labeling protocol described above.
Caption: Workflow for two-step protein labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Methyltetrazine-DBCO, 1802238-48-7 | BroadPharm [broadpharm.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. The interactive lab primer - working safely | Resource | RSC Education [edu.rsc.org]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
